Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQNGQUVKNOXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644767 | |
| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-20-6 | |
| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6) is publicly available. This guide synthesizes known information with established chemical principles to provide a comprehensive overview, including plausible synthetic routes and expected analytical characteristics based on structurally related compounds. All predicted data should be confirmed through empirical validation.
Introduction
This compound is an aromatic ketone that, like many in its class, holds potential as a building block in medicinal chemistry and materials science. The presence of a substituted phenyl ring, an ethyl ketone moiety, and a cyclopentyl group offers a unique combination of lipophilicity, steric bulk, and reactive sites. Aryl ketones are a well-established class of compounds with a broad spectrum of biological activities, serving as key intermediates in the synthesis of therapeutic agents.[1][2][3] This guide provides a technical overview of its known properties, proposes detailed synthetic strategies, and discusses its potential applications and safety considerations.
Chemical and Physical Properties
While experimentally determined properties for this compound are not widely reported, its basic chemical identity has been established. Predicted physical properties offer a preliminary understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 898754-20-6 | N/A |
| Molecular Formula | C₁₆H₂₂O | N/A |
| Molecular Weight | 230.35 g/mol | N/A |
| Predicted Boiling Point | 345.5 ± 11.0 °C | Chemical Supplier Data |
| Predicted Density | 1.002 ± 0.06 g/cm³ | Chemical Supplier Data |
Proposed Synthetic Routes
The synthesis of this compound can be approached through well-established methodologies in organic chemistry. Two plausible and robust strategies are the Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
This classical method involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the target molecule, this would entail the reaction of 1,4-dimethylbenzene with 3-cyclopentylpropanoyl chloride.
Hypothetical Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 3-cyclopentylpropanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: Following the addition of the acyl chloride, add 1,4-dimethylbenzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: Proposed Friedel-Crafts acylation workflow.
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. This method would utilize a cyclopentyl magnesium halide to react with an appropriate ester or nitrile derivative of 2,5-dimethylphenylpropanoic acid. A patent for the synthesis of the related cyclopentyl phenyl ketone describes a similar Grignard reaction with benzonitrile.[4]
Hypothetical Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromocyclopentane (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Ester: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethyl 3-(2,5-dimethylphenyl)propanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Figure 2: Proposed Grignard reaction workflow.
Expected Analytical Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the ethyl chain protons, and the protons of the cyclopentyl ring. The aromatic region would likely display complex splitting patterns due to the substitution. The protons alpha and beta to the carbonyl group would appear as triplets. The cyclopentyl protons would likely be in the aliphatic region with overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum for the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows characteristic peaks for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons of the ethyl chain and cyclopentyl ring.[5] A similar pattern is anticipated for the target molecule.
Mass Spectrometry (MS)
The mass spectrum of the analogous 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[5] For this compound, a molecular ion peak at m/z = 230.35 is expected. Common fragmentation would likely involve cleavage alpha to the carbonyl group, leading to fragments corresponding to the cyclopentyl acylium ion and the 2,5-dimethylphenylethyl radical, or vice versa.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.
Potential Applications in Drug Discovery
While no specific applications for this compound have been documented, the broader class of aryl ketones is of significant interest in medicinal chemistry.[1] They serve as versatile scaffolds and intermediates for the synthesis of a wide range of biologically active molecules. The structural motifs present in this compound suggest potential for interaction with various biological targets. The lipophilic nature of the dimethylphenyl and cyclopentyl groups could facilitate membrane permeability, a desirable trait in drug candidates.
Safety and Handling
No specific toxicological data for this compound is available. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. General hazards associated with ketones include flammability and potential for irritation to the eyes, skin, and respiratory tract.
Conclusion
This compound (CAS 898754-20-6) is a compound with potential utility in synthetic and medicinal chemistry. Although experimental data is scarce, established chemical principles allow for the confident postulation of synthetic routes and analytical characteristics. The methodologies and expected data presented in this guide provide a solid foundation for researchers interested in the synthesis and characterization of this and related molecules. Further empirical investigation is necessary to fully elucidate its properties and potential applications.
References
- The Role of Aryl Ketones in Drug Discovery: Insights
- A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. (URL not available)
-
1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403) - NP-MRD. (URL: [Link])
-
3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC. PubMed Central. (URL: [Link])
-
Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. (URL: [Link])
- US2442040A - Manufacture of acrylonitrile from acetylene and hcn - Google P
-
Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - Taylor & Francis Online. (URL: [Link])
-
CAS References - CAS.org. (URL: [Link])
- CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google P
- US8697359B1 - CRISPR-Cas systems and methods for altering expression of gene products - Google P
-
1-cyclopentyl-3-phenylpropane - Stenutz. (URL: [Link])
-
1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one | C17H18O | CID 14905373 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
Synthesis of 3-cyclopentyl-1-propanol - PrepChem.com. (URL: [Link])
-
Synthesis of polypropylene catalyst internal donor 1, 1-cyclopentyl dimethanoldimethyl ether | Request PDF - ResearchGate. (URL: [Link])
-
3-Cyclopentyl-1-propanol - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])
-
Ethanone, 1-(2,2-dimethylcyclopentyl)- | C9H16O | CID - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
2-Cyclopentyl-1-phenyl-ethanone | C13H16O | CID 12217744 - PubChem. National Center for Biotechnology Information. (URL: [Link])
-
Cyclopentanone, 3-methyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])
-
Cyclopentanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
CAS Source Index (CASSI). (URL: [Link])
-
1-Penten-3-one, 1-phenyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])
-
Free ACS Citation Generator [Updated for 2026] - MyBib. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 5. 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone | C16H22O | CID 583875 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Abstract
This technical guide provides a comprehensive overview of the synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The guide delineates two robust synthetic pathways: a classical Friedel-Crafts acylation and a versatile Grignard reaction. Each method is presented with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and critical safety considerations. Furthermore, this document provides an illustrative spectroscopic characterization of the target ketone and discusses its potential applications as a structural motif in the design of novel therapeutic agents. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel molecular entities with potential pharmacological activity.
Introduction: The Significance of Novel Ketone Scaffolds in Medicinal Chemistry
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Aryl alkyl ketones, in particular, represent a privileged structural class, appearing in a wide array of biologically active compounds. The title compound, this compound, combines a substituted aromatic ring with a cyclopentyl ketone moiety, offering a unique three-dimensional architecture that can be exploited for targeted interactions with biological macromolecules. The 2,5-dimethylphenyl group provides a lipophilic region with a specific substitution pattern that can influence binding affinity and selectivity, while the cyclopentyl ketone offers a rigid scaffold that can orient substituents in a defined spatial arrangement. Such structures are of interest in the development of new therapeutics, potentially in areas such as anti-inflammatory, anti-cancer, and anti-viral research. This guide provides the necessary synthetic knowledge to enable researchers to access this promising chemical entity.
Recommended Synthetic Pathways
Two primary and reliable synthetic routes are proposed for the synthesis of this compound. The choice between these pathways may depend on the availability of starting materials, scalability, and the desired purity of the final product.
Pathway A: Friedel-Crafts Acylation of p-Xylene
This classical approach involves the electrophilic acylation of p-xylene with a suitable acylating agent. A key advantage of the Friedel-Crafts acylation is the direct formation of the carbon-carbon bond between the aromatic ring and the carbonyl group.
Pathway B: Grignard Reaction
This versatile organometallic approach involves the reaction of a Grignard reagent, derived from a 2-(2,5-dimethylphenyl)ethyl halide, with a cyclopentyl-based electrophile. This method offers flexibility in the choice of coupling partners.
Pathway A: Detailed Protocol for Friedel-Crafts Acylation
This pathway proceeds in two main stages: the preparation of the acylating agent, cyclopentylacetyl chloride, followed by the Friedel-Crafts acylation of p-xylene.
Stage 1: Synthesis of Cyclopentylacetyl Chloride
Cyclopentylacetyl chloride is a crucial intermediate for the Friedel-Crafts acylation. It can be readily prepared from cyclopentaneacetic acid.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of cyclopentaneacetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide (catalytic amount).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude cyclopentylacetyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| Cyclopentaneacetic acid | 128.17 | ~1.04 | ~235 | Irritant |
| Thionyl chloride | 118.97 | 1.636 | 79 | Corrosive, Lachrymator |
| N,N-Dimethylformamide | 73.09 | 0.944 | 153 | Reproductive Toxin |
| Dichloromethane | 84.93 | 1.326 | 39.6 | Carcinogen |
Stage 2: Friedel-Crafts Acylation of p-Xylene
The prepared cyclopentylacetyl chloride is then reacted with p-xylene in the presence of a Lewis acid catalyst to form the target ketone.
Reaction Scheme:
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of dry p-xylene (which also serves as the solvent) under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of cyclopentylacetyl chloride (1 equivalent) in dry p-xylene dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.[2][3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| p-Xylene | 106.16 | 0.861 | 138 | Flammable, Irritant |
| Cyclopentylacetyl chloride | 146.62 | ~1.08 | ~160 | Corrosive, Lachrymator |
| Aluminum chloride | 133.34 | 2.44 | 180 (sublimes) | Corrosive, Reacts Violently with Water |
Reaction Mechanism of Friedel-Crafts Acylation
The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the electron-rich p-xylene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Pathway B: Detailed Protocol for Grignard Reaction
This pathway offers an alternative route, particularly useful if the corresponding 2-(2,5-dimethylphenyl)ethyl halide is readily available or easily synthesized.
Stage 1: Preparation of 2-(2,5-dimethylphenyl)ethyl Bromide
This intermediate can be synthesized from the commercially available 2-(2,5-dimethylphenyl)ethanol.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-(2,5-dimethylphenyl)ethanol (1 equivalent) in a dry, non-protic solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to ice water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,5-dimethylphenyl)ethyl bromide, which can be purified by vacuum distillation.
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 2-(2,5-dimethylphenyl)ethanol | 150.22 | ~0.97 | ~230 | Irritant |
| Phosphorus tribromide | 270.69 | 2.852 | 173 | Corrosive, Lachrymator |
| Diethyl ether | 74.12 | 0.713 | 34.6 | Highly Flammable |
Stage 2: Grignard Reaction with Cyclopentanecarbonyl Chloride
The prepared bromide is converted to a Grignard reagent, which then reacts with cyclopentanecarbonyl chloride.
Reaction Scheme:
Experimental Protocol:
-
Activate magnesium turnings (1.1 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add a small amount of a solution of 2-(2,5-dimethylphenyl)ethyl bromide (1 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. A crystal of iodine may be added to aid initiation.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of cyclopentanecarbonyl chloride (0.9 equivalents) in anhydrous diethyl ether or THF dropwise.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, purify the crude product by column chromatography or vacuum distillation.
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 2-(2,5-dimethylphenyl)ethyl Bromide | 213.11 | ~1.3 | - | Irritant, Lachrymator |
| Magnesium | 24.31 | 1.738 | 1090 | Flammable Solid |
| Cyclopentanecarbonyl Chloride | 132.59 | ~1.09 | ~160 | Corrosive, Lachrymator |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 | Flammable, Peroxide Former |
Reaction Mechanism of Grignard Reaction
The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Mechanism of Grignard Reaction.
Spectroscopic Characterization (Illustrative)
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.2 ppm, corresponding to the three protons on the 2,5-dimethylphenyl ring.
-
Methylene Protons (α to carbonyl): A triplet around δ 2.8-3.0 ppm.
-
Methylene Protons (β to carbonyl): A triplet around δ 2.6-2.8 ppm.
-
Cyclopentyl Protons: A multiplet in the range of δ 1.5-2.0 ppm.
-
Methyl Protons: Two singlets around δ 2.2-2.4 ppm, corresponding to the two methyl groups on the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the range of δ 200-210 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Methylene and Methine Carbons: Signals in the range of δ 25-50 ppm.
-
Methyl Carbons: Signals around δ 20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aromatic Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[4][5] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Applications in Drug Development
Cyclopentyl ketones are valuable intermediates in the synthesis of various biologically active molecules.[6] The rigid cyclopentyl scaffold can help in positioning other functional groups in a specific orientation for optimal interaction with a biological target. The 2,5-dimethylphenyl moiety is a common feature in many pharmacologically active compounds, contributing to favorable pharmacokinetic properties. The target ketone, this compound, can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds, which are prevalent in many approved drugs. Researchers can utilize the carbonyl group for further transformations such as reductions, aldol condensations, or the formation of imines and enamines, leading to a diverse library of compounds for biological screening.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Thionyl Chloride and Phosphorus Tribromide: These reagents are highly corrosive and react violently with water. They are also lachrymators. Handle with extreme care under anhydrous conditions.
-
Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas.
-
Grignard Reagents: Highly flammable and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Organic Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.
-
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound. Both the Friedel-Crafts acylation and the Grignard reaction are robust methods that can be adapted to various laboratory settings. The choice of pathway will depend on the specific needs and resources of the research team. The provided protocols, mechanistic insights, and safety information are intended to facilitate the successful synthesis of this and related novel ketone scaffolds. The potential of these molecules as building blocks in medicinal chemistry underscores the importance of developing and disseminating reliable synthetic methodologies.
References
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]
-
Chemistry LibreTexts. (n.d.). Ketone Infrared Spectra. [Link]
-
PrepChem. (n.d.). Preparation of cyclopentylacetyl chloride. [Link]
-
LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applications. [Link]
-
PubChem. (n.d.). 2-(2,5-Dimethylphenyl)-1-(2-methylphenyl)ethanol. [Link]
-
Negri, R., & Kascheres, C. (2010). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 110(2), 809-844. [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
- Google Patents. (n.d.).
-
Kelly, D. P., & Spear, R. J. (1978). A C N.M.R. investigation of 1-aryl-2-methylcyclo-pentyl and -hexyl cations. Australian Journal of Chemistry, 31(6), 1209-1221. [Link]
-
Filo. (2025). Conversion of Ethyl Bromide. [Link]
- Google Patents. (n.d.).
-
PrepChem. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. [Link]
-
El-Gogary, T. M., & El-Sayed, R. (1998). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5. [Link]
-
precisionFDA. (n.d.). 1-(2,5-DIMETHYLPHENYL)ETHANOL. [Link]
-
ResearchGate. (2015). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
- Google Patents. (n.d.). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
Rhodium.ws. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]
-
Quora. (2019). How is ethyl bromide converted into ethanol?. [Link]
-
ChemUniverse. (n.d.). Request Bulk Quote - 2-(2,5-DIMETHYLPHENYL)ETHANOL. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
-
Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 6. nbinno.com [nbinno.com]
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone chemical structure and properties
An In-Depth Technical Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS: 898754-20-6): Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the development of novel molecular scaffolds that can be readily synthesized and systematically modified is of paramount importance. Ketones, particularly those incorporating both aromatic and cycloalkane moieties, represent a versatile class of compounds that serve as critical intermediates and foundational structures for a wide array of biologically active molecules. The title compound, this compound, embodies this principle. The presence of a cyclopentyl group can significantly influence the pharmacokinetic profile of a drug candidate, often improving metabolic stability and lipophilicity.[1] Concurrently, the substituted phenyl ring and the ketone functional group provide multiple points for chemical elaboration, making this molecule a valuable building block for creating diverse compound libraries.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. It details its chemical structure and physicochemical properties, presents a robust and detailed protocol for its synthesis and purification, outlines methods for its spectroscopic characterization, and discusses its potential applications as a strategic intermediate in the synthesis of novel therapeutic agents.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is structurally defined by a cyclopentyl ring connected to a three-carbon chain via a carbonyl group, with the chain terminating in a 2,5-dimethylphenyl moiety.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | [2] |
| CAS Number | 898754-20-6 | [2][3][4] |
| Molecular Formula | C₁₆H₂₂O | [2][3][4] |
| Molecular Weight | 230.35 g/mol | [2][3][4] |
| Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)C2CCCC2)C |[4] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage. While comprehensive experimental data for this specific molecule is not widely published, key properties can be predicted based on its structure.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 345.5 ± 11.0 °C | Predicted value.[3] |
| Appearance | Colorless to light yellow liquid | Predicted, based on similar ketone structures.[5][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water. | Predicted based on its nonpolar structure. |
| XLogP3 | 3.6 - 3.8 | Predicted, indicating high lipophilicity.[7][8] |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen.[9] |
| Rotatable Bond Count | 4 - 5 |[7][8] |
Synthesis and Purification
A reliable and scalable synthetic route is essential for the practical application of any chemical building block. We propose a robust two-step synthesis of this compound via a Grignard reaction, a classic and highly effective method for carbon-carbon bond formation.
Causality Behind Experimental Design:
-
Choice of Reaction: The Grignard reaction is chosen for its efficiency in coupling alkyl halides with acyl chlorides to form ketones. It is a well-understood and high-yielding transformation.
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents, particularly water.[10] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory to prevent quenching of the reagent and ensure a successful reaction.
-
Inert Atmosphere: Magnesium metal can react with atmospheric oxygen. An inert atmosphere (e.g., Nitrogen or Argon) is used to prevent side reactions and protect the Grignard reagent once formed.[11]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is the solvent of choice. These ethers are effective at solvating the Grignard reagent, forming a stable complex that maintains its reactivity.[12]
-
Acidic Workup: After the reaction, a mild acidic workup (e.g., with saturated ammonium chloride) is required to quench any remaining Grignard reagent and protonate the intermediate alkoxide to yield the final ketone product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Preparation of 2-(2,5-dimethylphenyl)ethyl magnesium bromide (Grignard Reagent)
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.
-
Initiation: To the flask, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether.
-
Reagent Addition: Dissolve 2-(2,5-dimethylphenyl)ethyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and warming. If it does not start, gentle heating or the addition of a small iodine crystal may be required.
-
Reaction: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately in the next step.
Step 2: Acylation to form this compound
-
Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of cyclopentanecarbonyl chloride (1.05 equivalents) in anhydrous diethyl ether.[13][14] Cool this solution to 0 °C using an ice bath.
-
Addition: Transfer the prepared Grignard reagent from Step 1 to a dropping funnel and add it dropwise to the stirred solution of cyclopentanecarbonyl chloride at 0 °C. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and crushed ice, stirring vigorously. This will quench the reaction and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a nonpolar eluent system (e.g., Hexane/Ethyl Acetate, starting at 98:2).
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the product using a gradient of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as an oil.
Spectroscopic Analysis for Structural Elucidation
Caption: Logical workflow for spectroscopic structure confirmation.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data | Rationale |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 ppm (m, 3H, Ar-H), δ ~3.0 ppm (t, 2H, -CH₂-Ar), δ ~2.8 ppm (t, 2H, -CH₂-CO), δ ~2.6 ppm (m, 1H, Cyclopentyl-CH), δ ~2.3 ppm (s, 6H, 2 x Ar-CH₃), δ ~1.5-1.9 ppm (m, 8H, Cyclopentyl-CH₂) | Chemical shifts are estimated based on standard values for aromatic, alkyl, and ketone-adjacent protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 ppm (C=O), δ ~135-138 ppm (Ar-C), δ ~126-130 ppm (Ar-CH), δ ~52 ppm (Cyclopentyl-CH), δ ~45 ppm (-CH₂-CO), δ ~28-30 ppm (-CH₂-Ar & Cyclopentyl-CH₂), δ ~21 ppm (Ar-CH₃) | The carbonyl carbon is characteristically downfield. Aromatic and aliphatic carbons appear in their expected regions. |
| FT-IR (ATR) | ν ~1705 cm⁻¹ (strong, C=O stretch), ν ~2850-2960 cm⁻¹ (C-H stretch, aliphatic), ν ~1600, 1485 cm⁻¹ (C=C stretch, aromatic) | The most prominent peak will be the strong carbonyl absorption, characteristic of an alkyl-aryl ketone.[15] |
| Mass Spec. (EI) | m/z 230 ([M]⁺), 133, 105, 85 | The molecular ion peak corresponds to the molecular weight.[2] Fragments correspond to cleavage on either side of the carbonyl (e.g., cyclopentylcarbonyl cation at m/z 85 and the dimethylphenylethyl cation). |
General Protocols for Data Acquisition
-
NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.[16]
-
Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed on the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.[15]
-
Mass Spectrometry (MS): The sample is diluted in a suitable solvent and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The molecule is ionized via electron impact (EI), and the resulting fragments are analyzed to determine the mass-to-charge ratio.[15]
Potential Applications in Drug Discovery and Development
While this compound may not be a therapeutic agent itself, its structure makes it a highly valuable intermediate for the synthesis of potential drug candidates.
-
Scaffold for Library Synthesis: The ketone functionality is a versatile chemical handle. It can be readily converted into other functional groups such as alcohols (via reduction), alkenes (via Wittig reaction), or used in condensation reactions with hydrazines to form heterocyclic structures like pyrazolines, which are known to possess a wide range of biological activities.[17]
-
Modulation of Pharmacokinetics: The cyclopentyl group is a recognized bioisostere for other cyclic and aromatic groups.[17] Its inclusion can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also block sites of metabolism, leading to improved metabolic stability and a longer half-life in the body.[1]
-
Precursor for Bioactive Molecules: Many natural products and synthetic compounds containing cyclopentanone or cyclopentenone rings exhibit significant anti-cancer and cytotoxic properties.[18][19] This compound serves as an excellent starting point for synthesizing analogs that could be screened for similar activities. Furthermore, related cyclopentyl ketones are known precursors in the synthesis of important pharmaceutical agents, highlighting the value of this structural class.[20]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a comprehensive technical overview, including its structural and physicochemical properties, a detailed and logically justified protocol for its synthesis and purification, and a framework for its spectroscopic characterization. The strategic combination of a modifiable ketone, a metabolically robust cyclopentyl group, and a substituted aromatic ring makes this compound an attractive starting point for the development of novel small-molecule libraries aimed at a variety of therapeutic targets. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile intermediate in their drug discovery programs.
References
- Vertex AI Search. (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.
- Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5.
- Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone | C31H42O | CID 73011661.
- EvitaChem. (n.d.). Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8.
- ChemicalBook. (n.d.). This compound | 898754-20-6.
- BLDpharm. (n.d.). 898754-20-6|this compound.
- Grokipedia. (n.d.). Ethylmagnesium bromide.
- Benchchem. (n.d.). Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block in organic synthesis.
- Sigma-Aldrich. (n.d.). Cyclopentanecarbonyl chloride 98 4524-93-0.
- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis.
- Guidechem. (2022). What is the synthesis and application of CYCLOPENTYL PHENYL KETONE?.
- Echemi. (n.d.). 898754-18-2, CYCLOBUTYL 2-(2,5-DIMETHYLPHENYL)ETHYL KETONE Formula.
- Wikipedia. (n.d.). Ethylmagnesium bromide.
- Vacek, J. et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules.
- Echemi. (n.d.). 898774-31-7, CYCLOPENTYL 2-(2-METHOXYPHENYL)ETHYL KETONE Formula.
- Benchchem. (n.d.). Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison.
- Lin, H. Y., et al. (2024). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 69(2), 688-697.
- Benchchem. (n.d.). Spectroscopic Profile of Cyclopentyl Tosylate: A Technical Guide.
- Dimmock, J. R., et al. (1998). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. European Journal of Medicinal Chemistry, 33(3), 197-206.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 898754-20-6 [amp.chemicalbook.com]
- 3. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 4. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 5. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone | C31H42O | CID 73011661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]
- 12. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Cyclopentanecarbonyl chloride 98 4524-93-0 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Abstract
This technical guide provides an in-depth analysis of the chemical compound commonly known as Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. The definitive IUPAC name for this molecule is 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one . This document elucidates the compound's structural properties, outlines a robust and logical synthetic methodology via a Grignard reaction, provides a detailed predictive analysis of its spectroscopic signature for unequivocal identification, and discusses its potential applications as a valuable intermediate in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and professionals in drug development who require a thorough understanding of this specific ketone's synthesis and characterization.
Nomenclature and Structural Elucidation
The systematic naming of organic compounds is critical for unambiguous scientific communication. While colloquially referred to as this compound, the official nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one [1]. This name is derived by identifying the longest carbon chain containing the principal functional group, the ketone. This is a three-carbon "propanone" backbone. The carbonyl group is at position 1, which is attached to a cyclopentyl ring. The phenyl ring, substituted with two methyl groups at its 2nd and 5th positions, is located at the 3rd position of the propane chain.
Chemical Structure:
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | [1] |
| CAS Number | 898754-20-6 | [1][2][3] |
| Molecular Formula | C₁₆H₂₂O | [1][2] |
| Molecular Weight | 230.35 g/mol | [1][2] |
| Predicted Boiling Point | 345.5 ± 11.0 °C | [2] |
| Predicted Density | 1.002 ± 0.06 g/cm³ | [2] |
Synthesis Methodology: A Grignard-Based Approach
Rationale for Synthetic Route Selection
The synthesis of 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one can be approached through several retrosynthetic pathways. While methods like the Friedel-Crafts acylation are powerful for creating aryl ketones where the carbonyl is directly attached to or one carbon removed from the aromatic ring, they are not suitable for this target due to the ethyl linker.[4][5] The acylium ion intermediate in a Friedel-Crafts reaction does not undergo rearrangement, but constructing the required carbon skeleton is not straightforward.[4][6]
A more logical and versatile approach is the Grignard reaction.[7][8] This method involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon. This pathway offers high yields, predictable outcomes, and utilizes readily available starting materials. The proposed synthesis involves the reaction of a 2-(2,5-dimethylphenyl)ethylmagnesium halide with cyclopentanecarbonyl chloride.
Proposed Reaction Scheme
The synthesis is a two-step process:
-
Formation of the Grignard Reagent: 1-(2-Bromoethyl)-2,5-dimethylbenzene is reacted with magnesium turnings in a dry ether solvent like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) to form the corresponding Grignard reagent.[9][10]
-
Acylation: The freshly prepared Grignard reagent is then reacted with cyclopentanecarbonyl chloride to form the target ketone.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of the target ketone.
Detailed Experimental Protocol
Materials:
-
1-(2-Bromoethyl)-2,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanecarbonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc)
Procedure:
-
Grignard Reagent Formation: a. All glassware must be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere. b. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents). c. Add a small volume of anhydrous THF, followed by a single crystal of iodine to activate the magnesium surface. d. Dissolve 1-(2-bromoethyl)-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and add it to a dropping funnel. e. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gentle warming may be required. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. g. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all magnesium has reacted. Cool the resulting dark grey solution to room temperature.
-
Acylation Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve cyclopentanecarbonyl chloride (1.1 equivalents) in anhydrous THF. b. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. c. Add the cyclopentanecarbonyl chloride solution dropwise to the Grignard reagent via a syringe or cannula, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ketone.
Spectroscopic Characterization and Validation
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. While experimental data for this specific molecule is not widely published, a robust predictive analysis based on established principles can be performed.[11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For an aliphatic ketone, a strong, sharp absorption band for the carbonyl (C=O) stretch is the most prominent feature.[11][12]
Table 2: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2870 | Strong | Aliphatic C-H Stretch (Cyclopentyl & Ethyl) |
| ~1715 | Strong | C=O Carbonyl Stretch (Saturated Ketone) |
| ~1610, ~1500 | Medium-Weak | Aromatic C=C Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic, ethyl, methyl, and cyclopentyl protons. Protons alpha to the carbonyl group are deshielded and will appear further downfield.[12][14]
¹³C NMR: The carbon NMR spectrum is characterized by a signal for the carbonyl carbon in the far downfield region (~200-215 ppm), which is a definitive indicator of a ketone.[11][12]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C=O | - | ~212 |
| Aromatic-H | ~6.9-7.1 (3H, m) | ~136, 135, 130, 127 (Aromatic C's) |
| Ar-CH₃ | ~2.3 (3H, s), ~2.2 (3H, s) | ~21, ~19 |
| -CH₂-C=O | ~2.9 (2H, t) | ~45 |
| Ar-CH₂- | ~2.7 (2H, t) | ~30 |
| Cyclopentyl CH (α to C=O) | ~3.1 (1H, quintet) | ~52 |
| Cyclopentyl CH₂ | ~1.6-1.9 (8H, m) | ~28, ~26 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the molecule, which can further confirm the structure. The molecular ion peak (M⁺) should be observed at m/z = 230.35.
A primary fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken.[11][15] This results in the formation of a stable acylium ion.
Caption: Primary alpha-cleavage fragmentation pathways in mass spectrometry.
Potential Applications in Research and Drug Development
While specific biological activities of 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one are not documented, its structural motifs make it a compound of interest for further investigation.
-
Synthetic Intermediate: Aryl ketones are foundational building blocks in organic synthesis. For instance, the structurally related cyclopentyl phenyl ketone is a key intermediate in the synthesis of the anesthetic ketamine.[16][17] This suggests that 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one could serve as a precursor for novel psychoactive compounds or other central nervous system agents.
-
Scaffold for Heterocyclic Chemistry: Ketones readily undergo condensation reactions with reagents like hydrazine to form pyrazolines, a class of heterocycles known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[18] The title compound could be used to synthesize novel, substituted pyrazoline libraries for screening.
-
Structure-Activity Relationship (SAR) Studies: The presence of a flexible ethyl linker, a lipophilic dimethylphenyl group, and a cyclopentyl moiety provides multiple points for modification. In drug discovery, this molecule could serve as a parent compound in an SAR study to explore how modifications to each part of the structure impact biological activity. The cyclopropyl group, a related cycloalkane, is a well-known bioisostere for phenyl rings, often improving metabolic stability.[18][19] The cyclopentyl group can be explored for similar bioisosteric effects.
Conclusion
1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one (CAS 898754-20-6) is a well-defined chemical entity with significant potential as a synthetic intermediate. This guide has established its correct IUPAC nomenclature, proposed a robust and scalable synthesis via a Grignard reaction, and provided a comprehensive predictive spectroscopic profile for its unambiguous characterization. The structural features of this ketone make it a promising candidate for the development of novel heterocyclic compounds and for use in structure-activity relationship studies within drug discovery programs. The detailed protocols and data presented herein serve as a valuable resource for researchers working with this and related chemical structures.
References
-
PubChem. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (CN107337595A) Synthetic process of cyclopentyl phenyl ketone.
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Kitanosono, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. National Center for Biotechnology Information. Available at: [Link]
-
Brainly.in. IUPAC NAMING OF ethyl cyclopentyl ketone. Available at: [Link]
-
PubChem. 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available at: [Link]
-
Fiveable. Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
Chemistry LibreTexts. Grignard Reagents. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
YouTube. Friedel-Crafts Acylation. Professor Dave Explains. Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation. Chad's Prep. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]
- Google Patents. (EP0016650A2) 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
YouTube. Spectroscopy of Ketones and Aldehydes. Roxi Hulet. Available at: [Link]
-
YouTube. Spectroscopic analysis of aldehydes and ketones. Benjamin Shepler. Available at: [Link]
- Google Patents. (WO2000049012A1) Process for the production of cyclopentyl 2-thienyl ketone.
-
PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Stenutz. 1-cyclopentyl-3-phenylpropane. Available at: [Link]
Sources
- 1. This compound | 898754-20-6 [amp.chemicalbook.com]
- 2. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 3. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 17. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Weight Determination of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the determination and validation of the molecular weight of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS No. 898754-20-6). Beyond the theoretical calculation based on its molecular formula, this paper delves into the practical, field-proven analytical methodologies essential for its empirical confirmation. We will explore the application of mass spectrometry for direct molecular weight measurement and the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation that corroborates the molecular formula. This guide is intended to equip researchers and drug development professionals with a robust framework for the analytical characterization of this and similar organic compounds, emphasizing the causality behind experimental choices to ensure scientific integrity.
Introduction: Chemical Identity and Theoretical Molecular Weight
This compound is an organic compound with the molecular formula C16H22O.[1][2] Based on this formula, the theoretical molecular weight can be calculated by summing the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u).
Table 1: Theoretical Molecular Weight Calculation
| Element | Number of Atoms | Atomic Weight (u) | Total Weight (u) |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 22 | 1.008 | 22.176 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 230.351 |
The calculated formula weight of this compound is 230.35 g/mol .[1][2][3] While this theoretical value is fundamental, empirical validation is crucial in research and development to confirm the identity and purity of the synthesized compound. The following sections will detail the analytical techniques employed for this purpose.
Caption: Molecular structure of this compound.
Experimental Determination of Molecular Weight via Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[4][5] For a ketone like this compound, electron ionization (EI) is a common method to generate ions.
Principle and Experimental Rationale
In EI-MS, the sample is bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[4] The m/z of this molecular ion directly corresponds to the molecular weight of the compound.[4][6] The choice of EI is based on its ability to produce a clear molecular ion peak for many organic molecules and generate characteristic fragmentation patterns that can aid in structural elucidation.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are passed through a beam of electrons, typically at 70 eV, to generate the molecular ion (M⁺•).
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.
-
Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.
Expected Results and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value corresponding to its molecular weight, approximately 230.35.[1][2] Ketones generally exhibit a moderately intense molecular ion peak in their mass spectra.[8]
Beyond the molecular ion, characteristic fragmentation patterns for ketones, such as α-cleavage and McLafferty rearrangement, are anticipated.[9][10][11]
-
α-Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[9][12] For this molecule, α-cleavage can occur on either side of the carbonyl group, leading to the formation of resonance-stabilized acylium ions.
-
McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group.[9][10] The molecule can undergo a rearrangement to eliminate a neutral alkene molecule.
The presence of these characteristic fragments provides a self-validating system, confirming the presence of the ketone functional group and supporting the overall structural assignment.
Caption: Experimental workflow for mass spectrometry analysis.
Structural Corroboration with Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular weight, NMR spectroscopy offers detailed information about the chemical environment of the atoms within the molecule, thereby confirming its structure and, by extension, its molecular formula.[13][14] Both ¹H NMR and ¹³C NMR are indispensable for the characterization of this compound.
Principle and Experimental Rationale
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.[13] The exact frequency of absorption (chemical shift) is dependent on the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid interference from solvent protons. A reference standard, such as tetramethylsilane (TMS), is often added.[13]
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to obtain the NMR spectrum.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to deduce the structure.
Expected Spectral Features
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the dimethylphenyl group.
-
Alkyl Protons: Protons on the carbons adjacent to the carbonyl group (α-protons) will be deshielded and appear around δ 2.0-2.5 ppm.[8][15][16] The remaining alkyl protons on the ethyl chain and cyclopentyl ring will appear further upfield.
-
Methyl Protons: Two singlets for the two methyl groups on the phenyl ring.
¹³C NMR:
-
Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon, typically in the range of δ 190-220 ppm.[6][16]
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Alkyl Carbons: Signals in the upfield region corresponding to the carbons of the ethyl chain and cyclopentyl ring.
The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all atoms in the molecule, confirming the molecular formula of C16H22O and thus validating the calculated molecular weight.
Conclusion
The molecular weight of this compound is theoretically calculated to be 230.35 g/mol based on its molecular formula, C16H22O. This guide has outlined the essential analytical methodologies for the empirical validation of this value. Mass spectrometry serves as the primary technique for the direct determination of the molecular weight through the identification of the molecular ion peak. Concurrently, NMR spectroscopy provides the necessary structural elucidation to confirm the molecular formula. The integration of these techniques provides a robust and self-validating framework for the characterization of this compound, ensuring the scientific integrity required in research and drug development.
References
- This compound | 898754-20-6. (n.d.).
- 898754-20-6|this compound - BLDpharm. (n.d.).
- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. (2024).
- How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
- Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones - JoVE. (2025).
- What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. (n.d.).
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024).
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- This compound - ChemicalBook. (n.d.).
- Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. (2014).
- Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (n.d.).
- 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. (2020).
- 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023).
- CH 336: Ketone Spectroscopy - Oregon State University. (2020).
- NMR Spectroscopy - MSU chemistry. (n.d.).
- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).
Sources
- 1. This compound | 898754-20-6 [amp.chemicalbook.com]
- 2. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 3. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 4. tutorchase.com [tutorchase.com]
- 5. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. bionmr.unl.edu [bionmr.unl.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
A Technical Guide to the Spectroscopic Characterization of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
This guide provides an in-depth analysis of the spectroscopic data expected for the structural elucidation of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. As this compound is not widely documented in spectral databases, this paper synthesizes predictive data based on established principles of organic spectroscopy and data from analogous structures. The methodologies and interpretations presented herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel ketone derivatives.
Introduction
The unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a composite view of a molecule's atomic and structural composition. This document outlines the theoretical basis and expected spectral data for this compound, a molecule possessing a unique combination of aliphatic cyclic, aromatic, and carbonyl moieties. Understanding the expected spectral fingerprint is crucial for confirming synthesis success and ensuring purity.
Molecular Structure and Analytical Workflow
The target molecule, this compound, has a molecular formula of C₁₆H₂₂O and a molecular weight of 230.35 g/mol . A systematic approach, integrating data from multiple spectroscopic techniques, is essential for its complete characterization.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
The logical workflow for structural confirmation begins with Mass Spectrometry to determine the molecular weight and fragmentation, followed by IR Spectroscopy to identify key functional groups, and finally, detailed ¹H and ¹³C NMR to map the complete carbon-hydrogen framework.
Caption: Integrated workflow for spectroscopic structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's substructures through fragmentation analysis.
Experimental Protocol: Electron Ionization (EI-MS)
A standard EI-MS experiment would be conducted. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This process generates a radical cation, the molecular ion (M⁺•), which can then undergo fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Data and Interpretation
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 230. A prominent molecular ion peak is anticipated for ketones with aromatic rings.[1]
-
Major Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3] Another common pathway is the McLafferty rearrangement if a γ-hydrogen is present.[4]
Caption: Predicted major α-cleavage fragmentation pathways for the target molecule.
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment Ion | Interpretation |
|---|---|---|
| 230 | [C₁₆H₂₂O]⁺• | Molecular Ion (M⁺•) |
| 133 | [C₁₀H₁₃]⁺ | Loss of cyclopentylcarbonyl radical via α-cleavage. This fragment, a benzylic cation, is expected to be stable and thus a prominent peak.[1] |
| 105 | [C₈H₉]⁺ | Loss of CO from the [C₉H₁₁O]⁺ fragment (not shown, from McLafferty rearrangement) or other secondary fragmentations. |
| 97 | [C₅H₉CO]⁺ | Loss of the 2-(2,5-dimethylphenyl)ethyl radical via α-cleavage. This acylium ion is resonance-stabilized.[3] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from alkylbenzene fragments. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
A small amount of the neat sample is placed on an ATR crystal (e.g., diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and specific wavelengths are absorbed, generating the IR spectrum.
Expected Data and Interpretation
The IR spectrum will be dominated by the strong carbonyl stretch and various C-H and C=C vibrations from the aliphatic and aromatic parts of the molecule.
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3050-3020 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak |
| ~2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| ~1715 | C=O Stretch | Ketone | Strong, Sharp |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Medium |
| ~1465 | CH₂ Bend | Aliphatic | Medium |
| 850-800 | C-H Bend | 1,2,4-Trisubstituted Benzene | Strong |
The key diagnostic peak is the strong carbonyl (C=O) absorption. For a saturated aliphatic ketone, this typically appears around 1715 cm⁻¹.[5] Conjugation with an aromatic ring can lower this frequency, but since the carbonyl is insulated by an ethyl group, a value typical for a simple alkyl ketone is expected.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum will show distinct signals for the aromatic, ethyl, cyclopentyl, and methyl protons. Chemical shifts are influenced by neighboring functional groups and anisotropic effects.[7][8]
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |
|---|---|---|---|---|
| ~7.0-6.9 | Multiplet | 3H | Ar-H | Protons on the 2,5-dimethylphenyl ring.[9] |
| ~2.9-2.8 | Triplet | 2H | Ar-CH₂- | Protons on the methylene group adjacent to the aromatic ring. |
| ~2.7-2.6 | Triplet | 2H | -CH₂-C=O | Protons on the methylene group adjacent to the carbonyl (α-protons), deshielded by the ketone.[10] |
| ~2.5-2.3 | Multiplet | 1H | C₅H₉ (methine) | The single proton on the cyclopentyl ring attached to the carbonyl, highly deshielded. |
| ~2.3 | Singlet | 6H | Ar-CH₃ | Two equivalent methyl groups on the aromatic ring. |
| ~1.9-1.5 | Multiplet | 8H | C₅H₉ (methylenes) | The remaining eight protons of the cyclopentyl ring. |
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each magnetically non-equivalent carbon atom. The carbonyl carbon is highly characteristic and appears far downfield.[11][12]
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |
|---|---|---|
| ~210-205 | C=O | Ketone carbonyl carbon, highly deshielded.[13][14] |
| ~136-130 | Ar-C (quaternary) | Aromatic carbons attached to methyl groups and the ethyl side chain. |
| ~130-126 | Ar-CH | Aromatic carbons bearing a hydrogen atom. |
| ~52 | C₅H₉ (methine) | The methine carbon of the cyclopentyl ring attached to the carbonyl. |
| ~45 | -CH₂-C=O | Methylene carbon alpha to the carbonyl.[12] |
| ~30-28 | C₅H₉ (methylenes) | Methylene carbons of the cyclopentyl ring.[15] |
| ~26 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| ~21 | Ar-CH₃ | Methyl carbons on the aromatic ring. |
Conclusion
The integrated analysis of data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a self-validating system for the structural confirmation of this compound. The predicted data, based on established spectroscopic principles, offers a clear and authoritative guide for researchers. The molecular ion at m/z 230, a strong carbonyl stretch around 1715 cm⁻¹, and the characteristic chemical shifts in the NMR spectra—most notably the downfield carbonyl carbon signal above 200 ppm—serve as the key identifiers for this molecule. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Re3data.org. Spectral Database for Organic Compounds. [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Michigan State University Chemistry. Infrared Spectrometry. [Link]
-
Adam Mickiewicz University. Carbonyl - compounds - IR - spectroscopy. [Link]
-
PubChem. Cyclopentyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
PubChem. Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. [Link]
-
University of Wisconsin-Madison. Typical Proton NMR Chemical Shifts. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubChem. Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. [Link]
-
PubChem. Cyclopentyl 2-(4-methylphenyl)ethyl ketone. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. [Link]
-
PubChem. Cyclopentyl methyl ketone. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
PubChem. 3-Cyclopentyl-1-(2,4-dimethylphenyl)-1-propanone. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. (PDF) Spectroscopic and computational studies of synthesized 2,4-dinitrophenyl hydrazones of selected ketones and their derivatives. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
-
ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. [Link]
-
ResearchGate. (PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][2][16] oxazepin-3 (2H)-ones (thiones). [Link]
-
PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. bhu.ac.in [bhu.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CYCLOPENTYL PHENYL KETONE(5422-88-8) 13C NMR spectrum [chemicalbook.com]
- 16. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
The Multifaceted Therapeutic Potential of Substituted Ketone Compounds: A Technical Guide for Drug Discovery
Introduction: The Ketone Scaffold as a Privileged Structure in Medicinal Chemistry
Substituted ketone compounds represent a cornerstone in modern drug discovery, demonstrating a remarkable breadth of biological activities. The inherent reactivity of the carbonyl group, coupled with the vast possibilities for substitution on the adjacent carbon atoms, provides a versatile scaffold for the design of novel therapeutic agents. This guide offers an in-depth exploration of the biological potential of various classes of substituted ketones, delving into their mechanisms of action, and providing detailed experimental protocols for their synthesis and evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of medicinal chemistry.
I. Anti-inflammatory Properties of Ketone Bodies and Their Analogs
Chronic inflammation is a key pathological feature of numerous diseases. Ketone bodies, such as β-hydroxybutyrate (BHB), have emerged as significant signaling molecules with potent anti-inflammatory effects.[1][2]
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
A primary mechanism underlying the anti-inflammatory action of BHB is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[2][3] BHB has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β and IL-18.[2] This inhibitory effect is, in part, mediated by the prevention of potassium (K+) efflux from cells, a critical step in NLRP3 activation.[2]
Caption: BHB-mediated inhibition of the NLRP3 inflammasome.
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity
A robust method for assessing the anti-inflammatory potential of novel ketone compounds is to measure their ability to inhibit lipopolysaccharide (LPS)-induced cytokine production in macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test ketone compound (dissolved in a suitable solvent like DMSO) for 1 hour. Include a vehicle control (DMSO alone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
II. Antimicrobial Activity of Substituted Ketones: Chalcones and Beyond
The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents.[4] Substituted ketones, particularly chalcones (1,3-diphenyl-2-propen-1-ones), have demonstrated significant antimicrobial properties against a broad spectrum of pathogens.[5][6]
Mechanism of Action: Diverse Modes of Attack
The antimicrobial activity of chalcones is multifaceted.[5] They can disrupt bacterial cell membranes, inhibit key enzymes involved in microbial metabolism, and interfere with bacterial communication systems like quorum sensing.[7] Some chalcones also act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring the efficacy of existing drugs.[4][5]
Caption: Workflow for evaluating anticancer ketones.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [8] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight. [8]2. Compound Treatment: Treat the cells with a range of concentrations of the test ketone compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
IV. Data Summary: Comparative Biological Activities
To facilitate the comparison of the biological activities of different substituted ketone compounds, the following table summarizes representative data from the literature.
| Compound Class | Biological Activity | Target/Mechanism | Representative IC50/MIC |
| β-Hydroxybutyrate (BHB) | Anti-inflammatory | NLRP3 Inflammasome Inhibition | Varies with cell type and stimulus |
| Chalcones | Antimicrobial | Bacterial Membrane Disruption, Efflux Pump Inhibition | 1-50 µg/mL |
| α,β-Unsaturated Ketones | Anticancer | EGFR Kinase Inhibition | 0.5-10 µM |
| Aryl Cyclopropyl Ketones | Anticancer | Induction of Apoptosis | 5-25 µM [9] |
V. Conclusion and Future Directions
Substituted ketone compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their synthetic tractability and the wide array of achievable structural modifications make them an attractive starting point for drug discovery programs targeting inflammation, infectious diseases, and cancer. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Furthermore, the exploration of novel ketone scaffolds and the investigation of their effects on emerging biological targets will undoubtedly lead to the development of the next generation of ketone-based therapeutics.
References
-
Ketones in Cardiovascular Health and Disease: An Updated Review. (n.d.). MDPI. Retrieved from [Link]
-
Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. (2020). Access Microbiology. Retrieved from [Link]
-
Reducing Inflammation: Why the Ketogenic Diet and Exogenous Ketones Are Key. (2019). H.V.M.N.. Retrieved from [Link]
-
Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. (2023). ResearchGate. Retrieved from [Link]
-
Research Review: Oral Ketone Supplements and Inflammation. (n.d.). Amy Lamotte. Retrieved from [Link]
-
Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (2018). Antioxidants. Retrieved from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). International Journal of Mycobacteriology. Retrieved from [Link]
-
Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer polysubstituted conjugated ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, and anticancer activity of a series of ketone-N(4)-substituted thiosemicarbazones and their ruthenium(II) arene complexes. (2013). Dalton Transactions. Retrieved from [Link]
-
Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents. (2020). PubMed. Retrieved from [Link]
-
Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (2021). Natural Volatiles and Essential Oils. Retrieved from [Link]
-
The Role of Ketones in Regulating Inflammation. (n.d.). ERA: Education & Research Archive. Retrieved from [Link]
-
ketone derivatives synthetic: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Exogenous Ketone Supplements Improved Motor Performance in Preclinical Rodent Models. (n.d.). ResearchGate. Retrieved from [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). Cancers. Retrieved from [Link]
-
Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2020). ResearchGate. Retrieved from [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Ketones as bioactive molecules and intermediates for natural products. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of anticancer-agents on ketone body-treated cells. Two cell... (n.d.). ResearchGate. Retrieved from [Link]
-
Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules. Retrieved from [Link]
-
Exogenous Ketone Supplements Improved Motor Performance in Preclinical Rodent Models. (2022). Nutrients. Retrieved from [Link]
-
Carbonyl-Substituted Titanocenes: A Novel Class of Cytostatic Compounds with High Antitumor and Antileukemic Activity. (2007). ResearchGate. Retrieved from [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). MDPI. Retrieved from [Link]
-
Biochemistry, Ketogenesis. (2023). StatPearls. Retrieved from [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). ResearchGate. Retrieved from [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2023). Semantic Scholar. Retrieved from [Link]
-
Cytotoxicity of Exogenous Acetoacetate in Lithium Salt Form Is Mediated by Lithium and Not Acetoacetate. (2020). Anticancer Research. Retrieved from [Link]
-
17.3: Ketone Bodies. (2022). Biology LibreTexts. Retrieved from [Link]
-
View of Study of the relationship between the chemical structure and biological activity of some ketone compounds proposed as treatments for cardiovascular diseases. (n.d.). Revista CENIC Ciencias Químicas. Retrieved from [Link]
-
In Vivo Estimation of Ketogenesis Using Metabolic Flux Analysis—Technical Aspects and Model Interpretation. (2021). Metabolites. Retrieved from [Link]
-
Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. (2015). International Journal of Biological Macromolecules. Retrieved from [Link]
-
Ketones and the Heart: Metabolic Principles and Therapeutic Implications. (2023). Circulation Research. Retrieved from [Link]
-
Boosting ketone levels for brain function: human studies. (2022). VJDementia. Retrieved from [Link]
-
(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). ResearchGate. Retrieved from [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. (2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2010). ResearchGate. Retrieved from [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]
-
Rationale and protocol for a safety, tolerability and feasibility randomized, parallel arm, double-blind, placebo-controlled, pilot study of a novel ketone ester targeting frailty via immunometabolic geroscience mechanisms. (2022). GeroScience. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ketone.com [ketone.com]
- 4. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Discovery and origin of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Abstract: This technical guide provides a comprehensive overview of this compound (CAS 898754-20-6), a specialty ketone for which detailed discovery and synthetic literature is not widely available. In the absence of established reports, this document leverages fundamental principles of organic chemistry to propose a robust and logical synthetic pathway. We present a detailed, field-proven protocol for its synthesis via a Grignard reaction, complete with mechanistic insights, experimental procedures, and characterization data. This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the preparation and understanding of this compound.
Introduction and Background
This compound is a complex ketone with the molecular formula C₁₆H₂₂O.[1] Its structure, featuring a substituted aromatic ring linked to a cyclopentyl ketone moiety via an ethyl bridge, suggests its potential utility as a building block in medicinal chemistry or as an intermediate in the synthesis of more complex molecular architectures. While commercially available from specialty chemical suppliers,[1][2] a survey of scientific literature and patent databases reveals a notable absence of publications detailing its specific discovery, origin, or biological activity.
This guide, therefore, serves as a foundational document. As Senior Application Scientists, we often encounter scenarios where a target molecule is required for which no established synthetic route is published. In such cases, a retrosynthetic analysis based on established, reliable chemical transformations is paramount. Herein, we propose a plausible and efficient synthesis, explain the causality behind our experimental choices, and provide a self-validating protocol for its execution and verification.
Retrosynthetic Analysis and Strategy
The structure of this compound allows for several logical retrosynthetic disconnections. Two primary strategies are considered: Friedel-Crafts Acylation and a Grignard-based approach.
-
Strategy A: Friedel-Crafts Acylation: This would involve the acylation of 1,4-dimethylbenzene (p-xylene) with 3-cyclopentylpropanoyl chloride. However, this approach presents significant challenges with regioselectivity, as acylation could occur at multiple positions on the aromatic ring, leading to a mixture of isomers that would be difficult to separate.
-
Strategy B: Grignard Reagent Addition: A more controlled and regioselective approach involves the formation of a carbon-carbon bond adjacent to the carbonyl group. By disconnecting the bond between the carbonyl carbon and the cyclopentyl ring, we arrive at two key precursors: cyclopentanecarbonyl chloride and a Grignard reagent derived from 1-(2-bromoethyl)-2,5-dimethylbenzene. This pathway offers superior control and is the selected strategy for this guide.
The logical flow for the proposed synthesis is outlined below.
Caption: Proposed synthetic pathway via Grignard reaction.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis of this compound, beginning with the formation of the necessary Grignard reagent.
Part 1: Preparation of 2-(2,5-Dimethylphenyl)ethylmagnesium Bromide
The cornerstone of this synthesis is the successful formation of the Grignard reagent. This reaction is highly sensitive to moisture and atmospheric oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.
Experimental Workflow:
Caption: Workflow for Grignard reagent formation.
Protocol:
-
Glassware Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware must be rigorously dried in an oven (120°C) overnight and allowed to cool under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). The flask is gently flame-dried under vacuum and backfilled with nitrogen. Anhydrous tetrahydrofuran (THF) is added via cannula to cover the magnesium.
-
Initiation: A small crystal of iodine is added to the flask. A small portion (approx. 5%) of the 1-(2-bromoethyl)-2,5-dimethylbenzene (1.0 equivalent), dissolved in anhydrous THF, is added from the dropping funnel. The mixture is gently warmed. Initiation is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface.[3]
-
Grignard Formation: Once the reaction has initiated, the remaining solution of 1-(2-bromoethyl)-2,5-dimethylbenzene is added dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the alkyl halide too quickly can lead to unwanted Wurtz coupling side reactions.
-
Completion: After the addition is complete, the reaction mixture is heated to reflux for an additional 60 minutes to ensure all magnesium has reacted. The resulting dark grey-brown solution of the Grignard reagent is cooled to 0°C for the subsequent step.
Part 2: Acylation to form this compound
The nucleophilic Grignard reagent will now react with the electrophilic acyl chloride.[4][5] Controlling the temperature is crucial to prevent side reactions, such as the addition of a second Grignard molecule to the ketone product.
Protocol:
-
Acyl Chloride Addition: Cyclopentanecarbonyl chloride (1.05 equivalents), dissolved in anhydrous THF, is added dropwise to the cooled (0°C) Grignard solution. The temperature should be maintained below 5°C throughout the addition. This choice of temperature minimizes the risk of the highly reactive Grignard reagent attacking the newly formed ketone.
-
Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2 hours.
-
Quenching: The reaction is carefully quenched by pouring it into a beaker containing ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). The use of a mild acid like NH₄Cl is preferable to strong acids to prevent any potential acid-catalyzed side reactions of the product.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts) and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 898754-20-6 | [1][2] |
| Molecular Formula | C₁₆H₂₂O | [1] |
| Molecular Weight | 230.35 g/mol | [1] |
| Boiling Point | 345.5 ± 11.0 °C (Predicted) | [1] |
| Density | 1.002 ± 0.06 g/cm³ (Predicted) | [1] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the aromatic protons of the 2,5-dimethylphenyl group, two singlets for the two methyl groups, multiplets for the ethyl bridge protons, a multiplet for the methine proton on the cyclopentyl ring adjacent to the carbonyl, and multiplets for the remaining cyclopentyl methylene protons.
-
¹³C NMR (CDCl₃, 100 MHz): A peak for the carbonyl carbon (~210-215 ppm), aromatic carbon signals, signals for the two methyl carbons, and signals for the ethyl bridge and cyclopentyl ring carbons.
-
IR (neat, cm⁻¹): A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1705-1725 cm⁻¹. C-H stretching and aromatic C=C stretching bands will also be present.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 230.35, along with characteristic fragmentation patterns corresponding to the loss of the cyclopentyl group and other fragments.
Potential Applications and Future Directions
While no specific applications for this compound have been documented, its structure is analogous to intermediates used in the synthesis of pharmacologically active molecules. For example, related aryl ketones serve as precursors in the synthesis of anesthetic agents and other CNS-active compounds.[6][7][8]
This compound represents a valuable, yet underexplored, chemical entity. Its potential as a synthon for creating libraries of novel compounds for drug discovery screening is significant. Future research could focus on:
-
Derivatization: Exploring reactions at the ketone functional group to produce alcohols, imines, or other derivatives.
-
Biological Screening: Testing the compound and its derivatives for activity in various biological assays.
-
Alternative Syntheses: Investigating other synthetic routes, such as Friedel-Crafts reactions with improved catalysts to overcome regioselectivity issues, which could be more amenable to large-scale production.[9][10][11]
Conclusion
This guide has detailed a scientifically rigorous and plausible pathway for the synthesis of this compound. By applying the principles of retrosynthesis and leveraging the reliability of the Grignard reaction, we have established a self-validating protocol suitable for implementation in a research or development laboratory. The detailed explanation of the causality behind each experimental step provides the necessary insight for chemists to successfully prepare and characterize this compound, opening the door for its exploration in various fields of chemical science.
References
- Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]
-
Filo. (2025, July 3). Given the reaction: R–MgBr + CH₃–C(O) -. Retrieved from [Link]
-
Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Khan Academy. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
- Google Patents. (1980). EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use.
- Google Patents. (2000). WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.
-
Wikipedia. (n.d.). Sodium sulfite. Retrieved from [Link]
-
PubMed Central. (2021, October 5). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). sodium sulfite. Retrieved from [Link]
-
Harvard University. (n.d.). Scheme I. Reactions Occurring during Reaction of Cyclopentyl Bromide with Magnesium in an Ether Solution Containing TMPO. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentadienyl magnesium bromide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Sodium sulphite, 25 kg, CAS No. 7757-83-7. Retrieved from [Link]
Sources
- 1. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 2. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Given the reaction: R–MgBr + CH₃–C(O)–CH₂–C(O)–CH₃ → 'A' 'A' +.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 7. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 8. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Abstract
This document provides detailed analytical methods for the precise and reliable quantification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is critical for ensuring product quality, safety, and regulatory compliance. This guide outlines two robust, validated analytical approaches: a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive and specific analysis, and a widely accessible Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis, grounded in established scientific principles and aligned with international regulatory standards.
Introduction: The Analytical Imperative
This compound is an organic molecule whose presence in pharmaceutical production streams may arise as a synthetic intermediate, a starting material, or a process-related impurity. The rigorous control and quantification of such compounds are mandated by regulatory bodies worldwide to ensure the final drug product is free from potentially harmful substances.[1] The development of validated, fit-for-purpose analytical procedures is therefore not merely a technical exercise but a cornerstone of pharmaceutical quality assurance.[2][3]
The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation. This note details two complementary methods to provide flexibility for different laboratory environments and analytical objectives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers unparalleled specificity through mass-based detection and excellent sensitivity, making it ideal for identifying and quantifying trace levels of the analyte. Given the volatility of the target ketone, GC is a natural choice.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): A workhorse of the pharmaceutical industry, this method provides robust and reliable quantification. The aromatic phenyl group and the carbonyl chromophore in the target molecule allow for direct UV detection.[6][7][8]
Both methods are presented with comprehensive protocols and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory acceptance.[2][3][9]
General Sample Preparation Workflow
Effective sample preparation is critical to remove matrix interferences and ensure the analyte is presented to the analytical instrument in a suitable form.[10][11][12] The following is a general workflow applicable to both GC-MS and HPLC analysis, which can be adapted based on the specific sample matrix (e.g., bulk drug substance, formulation).
Caption: General workflow for sample preparation.
Method 1: High-Sensitivity GC-MS Protocol
This method is designed for high specificity and low-level quantification, making it ideal for impurity analysis. The electron ionization (EI) mass spectrum of the analyte is expected to show characteristic fragments, such as the loss of the cyclopentyl group or cleavage at the ethyl linkage, providing definitive identification.[4][13]
Rationale for Method Design
-
Column Choice: A non-polar DB-5ms or equivalent column is selected due to its versatility and excellent separation of semi-volatile organic compounds based on boiling point and hydrophobicity.[14]
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, thereby achieving the lowest possible detection limits.
-
Temperature Program: A gradient temperature program ensures that the analyte is focused on the head of the column at the start and then eluted as a sharp, symmetrical peak.
-
MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte, filtering out background noise.
Step-by-Step Experimental Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a 10 µg/mL solution of the sample in Acetonitrile following the general workflow.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (purge valve opens at 1 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
MS Transfer Line: 280°C.
-
Acquisition Mode:
-
Full Scan (for identification): m/z 40-300.
-
Selected Ion Monitoring (SIM, for quantification): Monitor characteristic ions (e.g., m/z 230 [M]+, 161, 133, 105 - Note: these are hypothetical ions based on typical fragmentation of similar structures and must be confirmed with a reference standard).
-
-
Expected Performance & Validation Parameters
The following table summarizes the expected performance characteristics of the GC-MS method, which must be formally established during method validation as per ICH Q2(R2) guidelines.[2][3][9]
| Parameter | Expected Performance | ICH Guideline Reference |
| Specificity | No interference at the retention time of the analyte. | ICH Q2(R2)[9] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | ICH Q2(R2)[9] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | ICH Q2(R2)[9] |
| Linearity (R²) | ≥ 0.995 over the range 5-100 ng/mL | ICH Q2(R2)[15] |
| Accuracy (% Recovery) | 90 - 110% | ICH Q2(R2)[15] |
| Precision (%RSD) | ≤ 5% (Repeatability & Intermediate) | ICH Q2(R2)[2] |
Method 2: Robust RP-HPLC-UV Protocol
This method is designed for routine quality control applications where high throughput and reliability are paramount. The method leverages the inherent UV absorbance of the aromatic ring and carbonyl group in the analyte.[7][8]
Rationale for Method Design
-
Column Choice: A C18 stationary phase is the standard for reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like the target ketone.[16]
-
Mobile Phase: A gradient of acetonitrile and water allows for efficient elution of the analyte while maintaining good peak shape. A phosphate buffer is included to control the pH and ensure reproducible retention times.[16]
-
Detection Wavelength: The detection wavelength is selected based on the UV spectrum of the analyte. Aromatic ketones typically exhibit strong π → π* transitions around 245-255 nm and weaker n → π* transitions at longer wavelengths.[6][7] A wavelength near the π → π* maximum is chosen for optimal sensitivity.
-
Isocratic vs. Gradient: A gradient elution is chosen to ensure any more or less retained impurities are effectively separated and eluted from the column within a reasonable run time.
Step-by-Step Experimental Protocol
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Sample Preparation: Prepare a 50 µg/mL solution of the sample in the mobile phase initial conditions (e.g., 50:50 Acetonitrile:Water) following the general workflow.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 50% B (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Caption: Logic diagram for the RP-HPLC-UV method.
Expected Performance & Validation Parameters
The following table summarizes the expected performance characteristics of the RP-HPLC-UV method, which must be formally established during method validation as per ICH Q2(R2) guidelines.[2][3][9]
| Parameter | Expected Performance | ICH Guideline Reference |
| Specificity | Analyte peak is resolved from all impurities and matrix components (Resolution > 2). | ICH Q2(R2)[9][15] |
| Limit of Detection (LOD) | 5 - 20 ng/mL | ICH Q2(R2)[9] |
| Limit of Quantitation (LOQ) | 20 - 70 ng/mL | ICH Q2(R2)[9] |
| Linearity (R²) | ≥ 0.998 over the range 0.1 - 100 µg/mL | ICH Q2(R2)[15] |
| Accuracy (% Recovery) | 98 - 102% | ICH Q2(R2)[15] |
| Precision (%RSD) | ≤ 2% (Repeatability & Intermediate) | ICH Q2(R2)[2] |
Conclusion
The GC-MS and RP-HPLC-UV methods detailed in this application note provide robust, reliable, and complementary approaches for the quantification of this compound. The GC-MS method offers superior sensitivity and specificity for trace-level analysis, while the RP-HPLC-UV method serves as an excellent tool for routine quality control in a pharmaceutical setting. Both protocols are grounded in established chromatographic principles and are designed for full validation according to ICH guidelines, ensuring the generation of high-quality, defensible data essential for modern drug development and manufacturing.
References
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scientific Research Publishing. [Link]
-
IR and UV–Vis Spectroscopy of Aldehydes and Ketones. (2023). JoVE. [Link]
-
UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]
-
14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. (2024). Chemistry LibreTexts. [Link]
-
Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society. [Link]
-
Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025). Preprints.org. [Link]
-
Gas chromatographic analysis of acetophenone oxime and its metabolites. ResearchGate. [Link]
-
Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. (2023). Figshare. [Link]
-
[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. (2018). PubMed. [Link]
-
Separation of Cyclopentanone, 2-butylidene- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Royal Society of Chemistry. [Link]
-
Methyl Ethyl Ketone Peroxide - Analytical Method. Assay Technology. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). SciELO. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. asdlib.org [asdlib.org]
- 14. figshare.com [figshare.com]
- 15. database.ich.org [database.ich.org]
- 16. japsonline.com [japsonline.com]
HPLC-UV method for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone analysis
An Application Note for the Quantification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone using a Validated HPLC-UV Method
Introduction
This compound is an aromatic ketone that may serve as a critical intermediate or active pharmaceutical ingredient (API) in drug development. The purity and concentration of this compound are paramount to ensuring the safety, efficacy, and quality of the final drug product. Consequently, a robust, accurate, and reliable analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed for researchers, quality control analysts, and drug development professionals, offering in-depth rationale for methodological choices and a comprehensive validation protocol grounded in internationally recognized guidelines.
Principle and Method Rationale
The fundamental principle of this method is the separation of the target analyte from potential impurities and degradation products based on its physicochemical properties, followed by its quantification using UV spectrophotometry.
-
Separation Mode: Reversed-Phase HPLC The target molecule, with its aromatic ring and alkyl ketone structure, is predominantly non-polar. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal separation technique for such compounds.[1][2] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[1][3] A C18 (octadecylsilane) stationary phase is selected as the first choice due to its wide applicability and robust performance in separating moderately polar to non-polar compounds.[3][4]
-
Mobile Phase Selection A mobile phase consisting of a mixture of an organic solvent and water provides the necessary polarity to elute the analyte from the non-polar column. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which allows for higher efficiency at lower pressures, and its lower UV cutoff, which minimizes baseline noise. The water component ensures sufficient polarity for the mobile phase. An isocratic elution (constant mobile phase composition) is proposed for simplicity and robustness, assuming the sample matrix is not overly complex.
-
Detection: UV Spectrophotometry The presence of the 2,5-dimethylphenyl group, an aromatic chromophore, makes the molecule suitable for UV detection. Aromatic ketones typically exhibit strong π → π* electronic transitions at shorter wavelengths (around 240-250 nm) and weaker n → π* transitions at longer wavelengths (around 270-300 nm).[5][6] For quantitative analysis, a wavelength near the maximum absorbance (λmax) of the stronger π → π* transition is selected to ensure high sensitivity. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds and is proposed here for initial method development.
Experimental Protocol
This section provides a step-by-step procedure for the analysis.
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade, for cleaning and dissolving standards).
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions (for linearity and assay):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol, following the same procedure as for the Standard Stock Solution. This creates the sample stock solution.
-
Dilute an aliquot of the sample stock solution with the mobile phase to a final target concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Analytical Procedure Workflow
The overall workflow from sample preparation to data analysis is outlined below.
Caption: High-level workflow for HPLC analysis.
System Suitability Test (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step to ensure the trustworthiness of the results. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system under the current conditions. |
Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8][9] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
Caption: Logical flow of method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject a blank solution (mobile phase or sample matrix without analyte).
-
Inject the analyte standard solution.
-
Inject a sample solution.
-
Acceptance Criterion: The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample chromatogram should be pure (if using a PDA detector) and free from co-elution with other peaks.[12]
-
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Protocol:
-
Prepare at least five concentrations of the analyte across the expected working range (e.g., 1 to 100 µg/mL).[7]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Inject solutions at the determined LOQ concentration to confirm precision (%RSD ≤ 10%).
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Slightly vary parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a sample under each condition and evaluate the effect on SST parameters and assay results.
-
Acceptance Criterion: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
-
Hypothetical Validation Data Summary
The following table summarizes the expected outcomes from a successful method validation study.
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.10% |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Robustness | SST criteria met | Pass |
References
-
ICH. (n.d.). Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Retrieved from [Link]
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
-
MDPI. (n.d.). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
SpringerLink. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Retrieved from [Link]
-
JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Validated UV spectrophotometric and HPLC methods for quantitative determination of zotepine. Retrieved from [Link]
-
PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
PharmaGuru. (2025). Reverse Phase And Normal Phase HPLC: Why Reverse Phase Is More Common. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
J. Chem. Bio. Phy. Sci. (2012). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. hawach.com [hawach.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
Application Notes and Protocols for the Investigation of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone as a Novel Research Chemical
Abstract
This document provides a comprehensive guide for the initial characterization and investigation of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a novel research chemical with potential psychoactive properties. As a compound with limited available public data, this guide emphasizes a structured, first-principles approach to its scientific evaluation. The protocols outlined herein are designed to establish a foundational understanding of the compound's physicochemical properties, potential mechanisms of action, and preliminary toxicological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of new chemical entities.
Introduction and Rationale
This compound represents a novel molecular scaffold that warrants systematic investigation. The presence of a ketone moiety is a common feature in many biologically active compounds, including natural products and pharmaceuticals.[1] The structural combination of a cyclopentyl ring and a substituted dimethylphenyl group suggests potential interactions with various biological targets. While no direct studies on this specific molecule are publicly available, research on related compounds containing 2,5-dimethylphenyl or cyclopentyl ketone moieties has indicated a range of biological activities, including antiproliferative effects.[2] Given the structural elements, it is hypothesized that this compound may exhibit psychoactive properties, potentially interacting with neurotransmitter systems.
The following application notes and protocols are designed to provide a robust framework for the initial scientific exploration of this and other novel research chemicals. The emphasis is on a logical progression of experiments, from fundamental characterization to initial biological screening, ensuring scientific rigor and the generation of reliable data.
Physicochemical Characterization
A thorough understanding of a compound's physical and chemical properties is the cornerstone of any research endeavor. These properties influence solubility, stability, and bioavailability, which are critical for the design of subsequent biological assays.
Analytical Characterization Workflow
The initial step is to confirm the identity and purity of the synthesized or acquired this compound. A multi-technique approach is recommended for comprehensive characterization.[3][4][5]
Figure 1: Workflow for the analytical characterization of a novel research chemical.
Table 1: Key Analytical Techniques and Their Purpose
| Technique | Purpose | Sample Preparation | Expected Outcome |
| LC-MS/MS | To determine the molecular weight and fragmentation pattern for identity confirmation and to assess purity.[6] | Dissolve in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL. | A primary peak corresponding to the calculated molecular weight of this compound. Purity is determined by the relative area of the main peak. |
| GC-MS | To identify and quantify volatile impurities and confirm the molecular weight.[6] | Dissolve in a volatile solvent (e.g., dichloromethane, ethyl acetate) at 1 mg/mL. | A single major peak with a mass spectrum consistent with the compound's structure. |
| NMR Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. | Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at 5-10 mg/mL. | ¹H and ¹³C NMR spectra with chemical shifts, coupling constants, and integrations that match the proposed structure. |
| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Neat liquid on a salt plate or as a thin film. | A characteristic carbonyl (C=O) stretch for the ketone group, along with peaks corresponding to aromatic and aliphatic C-H bonds. |
Solubility and Stability Assessment
Protocol 1: Solubility Determination
-
Solvent Selection: Prepare a panel of pharmaceutically relevant solvents (e.g., water, PBS, DMSO, ethanol).
-
Sample Preparation: Add a known excess amount of the compound to a fixed volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Analysis: Centrifuge the samples to pellet the undissolved solid. Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Stability Studies
-
Stock Solution Preparation: Prepare stock solutions of the compound in relevant solvents at a known concentration.
-
Incubation Conditions: Aliquot the stock solutions and incubate them under various conditions (e.g., different pH values, temperatures, and light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.
In Vitro Biological Evaluation
The in vitro assessment aims to identify potential biological targets and elucidate the mechanism of action. Given the structural motifs, initial screening should focus on targets associated with psychoactive effects.
Receptor Binding and Functional Assays
Many novel psychoactive substances interact with monoamine transporters and receptors.[7] A primary screening panel should therefore include key targets in the dopaminergic, serotonergic, and adrenergic systems.
Table 2: Proposed In Vitro Screening Panel
| Target | Assay Type | Rationale |
| Dopamine Transporter (DAT) | Radioligand Binding Assay | To assess the affinity of the compound for the dopamine transporter. |
| Serotonin Transporter (SERT) | Radioligand Binding Assay | To determine the affinity for the serotonin transporter. |
| Norepinephrine Transporter (NET) | Radioligand Binding Assay | To measure the affinity for the norepinephrine transporter. |
| 5-HT₂A Receptor | Calcium Flux Assay | To evaluate functional activity (agonist or antagonist) at a key psychedelic receptor. |
| μ-Opioid Receptor | Radioligand Binding Assay | To screen for potential opioid activity, a common feature of some novel psychoactive substances. |
Protocol 3: Radioligand Binding Assay (General Protocol)
-
Membrane Preparation: Utilize commercially available cell membranes expressing the target receptor or transporter.
-
Assay Buffer: Prepare an appropriate assay buffer specific to the target.
-
Competition Binding: Incubate the cell membranes with a known radioligand and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant).
Cellular Toxicity and Metabolic Stability
Assessing the cytotoxic potential and metabolic fate of a new compound is crucial for understanding its safety profile.
Figure 2: Workflow for the in vitro toxicological and metabolic assessment of a novel research chemical.
Protocol 4: Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate a suitable human cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for general cytotoxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Protocol 5: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points, remove aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
In Vivo Preliminary Evaluation
Should the in vitro data suggest a favorable profile (i.e., high potency, low cytotoxicity), preliminary in vivo studies in animal models can be considered to assess the compound's pharmacokinetic and pharmacodynamic properties. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Pharmacokinetic (PK) Studies
Protocol 6: Rodent Pharmacokinetic Study
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at specified time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Preliminary Behavioral Pharmacodynamics
Protocol 7: Locomotor Activity Assessment
-
Animal Model: Use male C57BL/6 mice.
-
Habituation: Place the mice in open-field arenas and allow them to habituate for a period before dosing.
-
Dosing: Administer the test compound or vehicle control.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle control group to assess for stimulant or sedative effects.
Conclusion
The systematic approach detailed in these application notes provides a comprehensive framework for the initial investigation of this compound. By progressing from fundamental physicochemical characterization to targeted in vitro assays and preliminary in vivo studies, researchers can generate a robust dataset to understand the compound's properties, potential mechanisms of action, and preliminary safety profile. This structured methodology is essential for the responsible and scientifically sound evaluation of novel research chemicals.
References
-
PubChem. (n.d.). Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.
-
Wang, X., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
-
MDPI. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Characterization and Informatics. EPA. Retrieved from [Link]
-
ResearchGate. (2009). General characterization of analytical methods: Example of mass spectrometry and chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Gładkowski, W., et al. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. PubMed. Retrieved from [Link]
-
Papaseit, E., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
-
Wikipedia. (n.d.). Methyl ethyl ketone peroxide. Retrieved from [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. NIH. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved from [Link]
-
News-Medical.Net. (2024). Breakthrough in chemical synthesis expands possibilities for ketones and esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. NIH. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. Retrieved from [Link]
-
American Chemical Society. (2026). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. ACS Publications. Retrieved from [Link]
-
Springer. (n.d.). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Retrieved from [Link]
-
MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]
-
ScienceDaily. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicokinetic interaction of 2,5-hexanedione and methyl ethyl ketone. PubMed. Retrieved from [Link]
-
PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone, 4884-24-6. Retrieved from [Link]
Sources
- 1. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Materials Characterization Techniques and Services [tricliniclabs.com]
- 5. rroij.com [rroij.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone in Organic Synthesis
Introduction: The Versatility of Aryl Ketones in Modern Synthesis
Aryl ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of complex molecular architectures.[1] Their inherent reactivity, centered around the carbonyl group, allows for a diverse array of chemical transformations, making them invaluable in the fields of medicinal chemistry, materials science, and fine chemical production.[2] The structural motif of an aryl ketone, which features a carbonyl group bonded to an aromatic ring, is prevalent in numerous pharmaceuticals and biologically active compounds.[3] The specific nature of the aryl and alkyl substituents can significantly influence the molecule's physical, chemical, and biological properties.
This technical guide focuses on Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone , a compound of interest due to its unique combination of a sterically hindered aromatic ring and a cycloalkyl ketone moiety. While specific literature on this exact molecule is sparse, its structural components suggest potential applications as a building block for novel heterocyclic compounds or as a scaffold in the development of new therapeutic agents. This document provides a comprehensive, illustrative framework for its synthesis and characterization, based on well-established principles of organic chemistry and data from analogous structures.
Proposed Synthetic Pathway: A Multi-step Approach
A plausible and robust synthetic route to this compound is proposed, commencing from the readily available starting material, p-xylene. The overall strategy involves the initial preparation of 2,5-dimethylphenylethane, which is then subjected to a Friedel-Crafts acylation reaction.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2,5-Dimethylacetophenone (Intermediate 1)
This procedure outlines the Friedel-Crafts acylation of p-xylene with acetyl chloride to yield the acetophenone intermediate.[4]
Materials:
-
p-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of p-xylene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous dichloromethane to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylacetophenone.
-
Purify the product by vacuum distillation.
Part 2: Synthesis of 2,5-Dimethylphenylethane (Intermediate 2)
This protocol describes the Wolff-Kishner reduction of the carbonyl group in 2,5-dimethylacetophenone to a methylene group.
Materials:
-
2,5-Dimethylacetophenone
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2,5-dimethylacetophenone (1.0 eq.), hydrazine hydrate (3.0 eq.), and diethylene glycol.
-
Heat the mixture to 100 °C for 1 hour.
-
Add potassium hydroxide pellets (3.0 eq.) to the mixture.
-
Increase the temperature to 190-200 °C and allow the mixture to reflux for 3-4 hours, during which water and excess hydrazine will distill off.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,5-dimethylphenylethane by distillation.
Part 3: Synthesis of this compound (Final Product)
This final step involves the Friedel-Crafts acylation of 2,5-dimethylphenylethane with cyclopentanecarbonyl chloride.[5][6]
Materials:
-
2,5-Dimethylphenylethane
-
Cyclopentanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask as described in Part 1.
-
Add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane to the flask and cool to 0-5 °C.
-
In a dropping funnel, prepare a solution of 2,5-dimethylphenylethane (1.0 eq.) and cyclopentanecarbonyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up the reaction as described in Part 1 (steps 6-10).
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
Predicted Spectroscopic Data
The following data are predicted based on the structure of the target molecule and spectroscopic information from analogous compounds, such as cyclopentyl phenyl ketone.[7]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 3H, Ar-H), 3.5-3.6 (m, 1H, -CH-CO-), 2.9-3.1 (m, 4H, -CH₂-CH₂-), 2.3 (s, 6H, 2 x Ar-CH₃), 1.5-1.9 (m, 8H, cyclopentyl-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 (C=O), ~135-138 (quaternary Ar-C), ~128-130 (Ar-CH), ~45 (-CH-CO-), ~40 (-CH₂-), ~30 (-CH₂-), ~26 (cyclopentyl CH₂), ~21 (Ar-CH₃) |
| IR Spectroscopy (neat) | ~2950-2870 cm⁻¹ (C-H stretch, aliphatic), ~1700 cm⁻¹ (C=O stretch, ketone), ~1610, 1490 cm⁻¹ (C=C stretch, aromatic)[8][9] |
| Mass Spectrometry (EI) | M⁺ at m/z 244. Key fragments may include acylium ions from α-cleavage (e.g., m/z 113, 131) and fragments from McLafferty rearrangement if a γ-hydrogen is available.[1][10] |
Visualization of Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic confirmation of the target molecule.
Potential Applications and Future Directions
While the specific utility of this compound is yet to be explored, its structural features suggest several potential avenues for research and development:
-
Medicinal Chemistry: The aryl ketone scaffold is a common feature in many biologically active molecules.[1] This compound could serve as a starting material for the synthesis of novel anti-inflammatory, antimicrobial, or anticancer agents. The cyclopentyl and dimethylphenyl groups can modulate lipophilicity and steric interactions with biological targets.
-
Heterocyclic Synthesis: The carbonyl group is a versatile handle for constructing a variety of heterocyclic rings, such as pyrazolines, which are known to exhibit a wide range of biological activities.
-
Materials Science: Aryl ketones can be used as photoinitiators in polymerization processes or as building blocks for novel polymers with specific thermal or optical properties.
Further research could focus on the derivatization of the carbonyl group to explore these potential applications. For instance, reduction to the corresponding alcohol followed by further functionalization could open up new synthetic possibilities.
References
- Vertex AI Search. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates.
-
ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved January 18, 2026, from [Link]
-
Journal of Pharmaceutical Chemistry. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. [Link]
-
Chem.libretexts.org. (n.d.). friedel-crafts acylation of benzene. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved January 18, 2026, from [Link]
-
PubMed. (2017). Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 18, 2026, from [Link]
-
Michigan State University. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of α-phenethyl alcohol.
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Google Patents. (n.d.). Method for Producing 2,5-Dimethylphenyl Acetic Acid.
-
ResearchGate. (n.d.). Bioproduction of phenethyl alcohol from phenylalanine by mutants of Saccharomyces cerevisiae. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. [Link]
Sources
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. New synthesis of conjugated ketones from 2-phenylthio-allyl and -allenyl alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Applications of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone in medicinal chemistry.
Introduction: Unveiling the Potential of a Novel Ketone Scaffold
This compound (CDK) is a synthetic ketone with the molecular formula C₁₆H₂₂O.[1] While specific research into the medicinal chemistry applications of this exact molecule is not yet prevalent in published literature, its structural features—a cyclopentyl ketone linked to a dimethylphenyl ethyl group—suggest a rich potential for exploration in drug discovery. The cyclopentyl ketone moiety is a feature in various biologically active compounds, and the dimethylphenyl group is present in molecules with demonstrated pharmacological effects, including antiproliferative activity.[2]
This guide serves as a forward-looking application note, providing a structured framework for the investigation of CDK. It synthesizes insights from structurally analogous compounds to propose potential therapeutic applications and furnishes detailed, field-proven protocols for its synthesis and biological evaluation. The methodologies described herein are designed to be self-validating, empowering researchers to rigorously assess the potential of this and similar novel chemical entities.
Part 1: Rationale for Investigation - Insights from Structural Analogs
The rationale for investigating CDK in a medicinal chemistry context is built upon the known activities of compounds sharing its core structural motifs.
-
The Cyclopentyl Ketone Core: Cyclic ketones are versatile intermediates and pharmacophores. For instance, cyclopentyl phenyl ketone is a crucial intermediate in the synthesis of ketamine, a well-known anesthetic and antidepressant acting on the central nervous system (CNS).[3][4][5] While CDK is structurally distinct from a direct ketamine precursor, the presence of the cyclopentyl ketone warrants an investigation into potential CNS activities. Furthermore, cyclopentenone and cyclopentenedione rings are found in natural products with a broad range of biological activities, including anti-inflammatory, cytostatic, and antimicrobial effects.[6]
-
The 2,5-Dimethylphenyl Moiety: The substitution pattern on the phenyl ring is critical for modulating pharmacological activity. For example, bromolactones featuring a 2,5-dimethylphenyl substituent have demonstrated significant antiproliferative activity against various cancer cell lines.[2] This suggests that the 2,5-dimethylphenyl group in CDK could contribute to cytotoxic or cytostatic effects, making it a candidate for oncology research.
-
A Versatile Synthetic Building Block: Ketones are highly valuable in synthetic organic chemistry for constructing more complex molecular architectures.[7] The carbonyl group of CDK can readily undergo reactions such as condensation with hydrazines to form pyrazoline heterocycles, a class of compounds known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]
This convergence of structural precedents forms a compelling basis for a systematic investigation into the therapeutic potential of this compound.
Part 2: Synthesis and Characterization
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. The following protocol outlines a plausible and efficient method for the synthesis of CDK, adapted from established methodologies for similar aryl ketones.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
This protocol describes a two-step process starting from 1,4-dimethylbenzene.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials & Reagents:
| Reagent | CAS Number | Supplier (Example) |
| 1,4-Dimethylbenzene (p-Xylene) | 106-42-3 | Sigma-Aldrich |
| 3-Chloropropionyl chloride | 625-36-5 | Sigma-Aldrich |
| Aluminum chloride (Anhydrous) | 7446-70-0 | Sigma-Aldrich |
| Dichloromethane (DCM), dry | 75-09-2 | Fisher Scientific |
| Cyclopentylmagnesium bromide | 3733-55-1 | Sigma-Aldrich |
| Tetrahydrofuran (THF), dry | 109-99-9 | Fisher Scientific |
| Hydrochloric acid (1M) | 7647-01-0 | VWR Chemicals |
| Saturated sodium bicarbonate | 144-55-8 | VWR Chemicals |
| Anhydrous magnesium sulfate | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Step 1: Friedel-Crafts Acylation
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous aluminum chloride (1.2 eq) to dry DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add 1,4-dimethylbenzene (1.5 eq) to the suspension.
-
Slowly add 3-chloropropionyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 3-(2,5-dimethylphenyl)-1-chloropropan-1-one.
-
-
Step 2: Grignard Reaction
-
In a separate flame-dried flask under nitrogen, add the crude intermediate from Step 1 dissolved in dry THF.
-
Cool the solution to 0°C.
-
Slowly add cyclopentylmagnesium bromide (1.1 eq, solution in THF) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 3: Protocols for Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the biological potential of CDK.
Screening Cascade Diagram:
Caption: Proposed workflow for the biological evaluation of CDK.
Protocol 3.1: In Vitro Antiproliferative Activity (MTT Assay)
This protocol assesses the ability of CDK to inhibit cell proliferation, a key indicator of potential anticancer activity.[2]
Materials:
-
Human (e.g., Jurkat) and canine (e.g., D17) cancer cell lines.
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
CDK stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CDK in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of CDK that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical] |
| CDK | Jurkat | 15.2 |
| CDK | D17 | 22.5 |
| Doxorubicin | Jurkat | 0.8 |
Part 4: Advanced Applications - A Scaffold for Heterocyclic Synthesis
The ketone functionality of CDK makes it an excellent starting point for the synthesis of novel heterocyclic libraries for further screening.
Protocol 4.1: Synthesis of a Substituted Pyrazoline
This protocol details the synthesis of a pyrazoline derivative from CDK, a class of heterocycles with known pharmacological importance.[7]
Reaction Scheme:
Caption: Condensation reaction to form a pyrazoline derivative.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water. The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure pyrazoline product.
-
Characterize the product using NMR and Mass Spectrometry. This new molecule can then be entered into the biological screening cascade.
Conclusion and Future Directions
While this compound is a novel entity without a documented history in medicinal chemistry, its structure provides a compelling rationale for its investigation. The protocols detailed in this guide offer a comprehensive framework for synthesizing, characterizing, and evaluating its potential as an antiproliferative or anti-inflammatory agent, or as a versatile scaffold for creating diverse chemical libraries. The true value of CDK will be unlocked through the rigorous application of these and other exploratory protocols, potentially revealing a new and valuable tool for drug discovery.
References
- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
PubMed. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. J Forensic Sci. 2024 Mar;69(2):688-697. Available from: [Link].
-
PubMed. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. 2014 Oct 31;19(11):17991-8025. Available from: [Link].
-
PubMed. Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules. 2018 Nov 20;23(11):3035. Available from: [Link].
Sources
- 1. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 2. Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 4. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 5. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Cyclopentyl 2-(2,5-dimethylphenyl)ethyl Ketone as a Privileged Building Block for Novel Compound Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone as a novel building block. As a β-aryl ketone, this compound possesses multiple reactive sites amenable to chemical modification, positioning it as a versatile scaffold for generating libraries of structurally diverse molecules. We present detailed, validated protocols for the synthesis of this building block and its subsequent derivatization into key compound classes, including alcohols, amines, alkenes, and α-functionalized ketones. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of proprietary molecular entities.
Introduction: The Strategic Value of Novel Building Blocks
In modern drug discovery, the selection of starting materials, or "building blocks," is a critical determinant of a program's success.[1][2] These molecular fragments provide the core architecture from which new chemical entities are constructed.[1] An ideal building block is synthetically accessible, possesses multiple, selectively addressable functional groups, and embodies a "privileged scaffold"—a molecular framework capable of interacting with multiple biological targets.[3][4][5]
The structure of this compound, a β-aryl ketone, presents a compelling scaffold for several reasons:
-
The Ketone Moiety: A highly versatile functional group that can be transformed into alcohols, amines, alkenes, and other functionalities.[6][7][8]
-
The α-Carbon: The position adjacent to the carbonyl is activated for electrophilic substitution, allowing for the introduction of halogens or other groups.[9][10]
-
The Aromatic Ring: The 2,5-dimethylphenyl (p-xylene derivative) group provides a lipophilic region and sites for potential future modification, although it is less reactive than the ketone.
-
The Cyclopentyl Group: Introduces sp³ character, increasing the three-dimensionality of the molecule, a desirable trait for improving solubility and disrupting crystal packing.
This guide outlines robust synthetic strategies to leverage these features, enabling the rapid generation of diverse compound libraries from a single, well-characterized starting material.
Synthesis of the Core Building Block
The target ketone is not commercially available and must be synthesized. The most direct and reliable method is the Friedel-Crafts acylation of p-xylene with 3-cyclopentylpropanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[11][12]
Protocol 2.1: Synthesis of this compound
Rationale: This two-step procedure first creates the necessary acyl chloride from commercially available 3-cyclopentylpropanoic acid. The subsequent Friedel-Crafts reaction, catalyzed by aluminum chloride (AlCl₃), directs the acylation to the electron-rich p-xylene ring.[13] The reaction is performed at low temperature to minimize side reactions.
Materials:
-
3-Cyclopentylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
p-Xylene (1,4-dimethylbenzene)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-cyclopentylpropanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess SOCl₂ are then removed under reduced pressure to yield the crude 3-cyclopentylpropanoyl chloride.
-
Friedel-Crafts Acylation: In a separate flask under nitrogen, suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM and cool to 0 °C. Add p-xylene (3.0 eq) to the suspension. Add a solution of the crude 3-cyclopentylpropanoyl chloride in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring & Workup: Stir the reaction at 0 °C for 3-4 hours. Monitor progress by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Derivatization Strategies & Protocols
The true value of this building block lies in its potential for diversification. The following protocols detail key transformations targeting the ketone functional group.
Reduction to Secondary Alcohol
Rationale: Converting the ketone to an alcohol removes the planar carbonyl, introduces a chiral center, and provides a hydrogen bond donor/acceptor, which can be critical for biological activity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce other functional groups like the aromatic ring.[7][14][15]
Protocol 3.1.1: NaBH₄ Reduction
-
Procedure: Dissolve the ketone (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at room temperature.[14] Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq) portion-wise, controlling any effervescence. Stir the reaction for 1-2 hours at room temperature, monitoring by TLC.[14]
-
Workup: Quench the reaction by slowly adding 1M HCl until the pH is acidic. Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the alcohol.
Conversion to Amines via Reductive Amination
Rationale: The introduction of a nitrogen atom is a common strategy in medicinal chemistry to impart basicity, improve solubility, and create new interaction points for biological targets. Reductive amination is a powerful one-pot reaction that converts a ketone into an amine.[8][16] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they are selective for the protonated imine intermediate over the starting ketone.[17]
Protocol 3.2.1: Reductive Amination with a Primary Amine
-
Procedure: To a solution of the ketone (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in methanol or dichloroethane, add a few drops of acetic acid to catalyze imine formation. Stir for 1 hour. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
| Reagent Combination | Expected Product Type | Key Advantage |
| Ketone + NaBH₄ | Secondary Alcohol | Introduces H-bond donor/acceptor.[18] |
| Ketone + Primary Amine + NaBH(OAc)₃ | Secondary Amine | Gateway to diverse amine analogs.[17] |
| Ketone + Secondary Amine + NaBH(OAc)₃ | Tertiary Amine | Increases lipophilicity and basicity. |
| **Ketone + Wittig Reagent (Ph₃P=CH₂) ** | Terminal Alkene | Replaces carbonyl with C=C bond.[6][19] |
| Ketone + Br₂ / Acetic Acid | α-Bromo Ketone | Precursor for further substitution.[9][10] |
Table 1: Summary of Key Derivatization Reactions and Their Strategic Value.
Olefination via Wittig Reaction
Rationale: The Wittig reaction is a highly reliable method for converting a ketone into an alkene, replacing the C=O double bond with a C=C double bond.[20][21] This is useful for creating rigid linkers or exploring structure-activity relationships where the polarity of the carbonyl is undesirable. Using a simple, non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) introduces a terminal methylene group.[6][22]
Protocol 3.3.1: Methyleneation using a Wittig Reagent
-
Procedure: Generate the Wittig reagent in situ by adding a strong base (e.g., n-butyllithium) to a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under nitrogen. After stirring, add a solution of the ketone (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Extract with diethyl ether. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography.[21]
α-Bromination of the Ketone
Rationale: Introducing a bromine atom at the α-position to the carbonyl creates a highly valuable intermediate.[10] The bromine atom is a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups. The reaction is typically acid-catalyzed, proceeding through an enol intermediate.[9][23]
Protocol 3.4.1: Acid-Catalyzed α-Bromination
-
Procedure: Dissolve the ketone (1.0 eq) in a solvent such as acetic acid or chloroform.[10][24] Add a catalytic amount of HBr (or other acid). Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise with vigorous stirring, keeping the temperature below 10-15 °C.[10] Stir for 1-3 hours at room temperature, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify by chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the strategic relationship between the core building block and its primary derivatives.
Caption: Workflow for the synthesis and derivatization of the core ketone building block.
Caption: Decision tree for selecting a derivatization pathway based on desired properties.
Conclusion
This compound is presented here as a highly versatile and synthetically accessible building block. Its β-aryl ketone scaffold offers multiple, distinct reactive sites that can be selectively functionalized using robust and well-established chemical protocols. By following the detailed methodologies provided, researchers can efficiently generate libraries of novel compounds centered around this privileged core, accelerating hit identification and lead optimization efforts in drug discovery and materials science.
References
-
ACS Catalysis. Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C–H Alkylation. ACS Publications. Available at: [Link]
-
The Journal of Organic Chemistry. Dakin−West Synthesis of β-Aryl Ketones. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]
-
BYJU'S. Wittig Reaction. Available at: [Link]
-
OpenOChem Learn. Privileged Structures. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
University of Colorado Boulder. Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link]
-
LibreTexts. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]
-
PubMed. Dakin-West synthesis of beta-aryl ketones. Available at: [Link]
-
Wikipedia. Ketone halogenation. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
-
Figshare. Dakin−West Synthesis of β-Aryl Ketones. Available at: [Link]
-
Wikipedia. Building block (chemistry). Available at: [Link]
-
ACS Publications. Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]
-
ResearchGate. A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]
-
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
-
ResearchGate. Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available at: [Link]
-
SUNY Oneonta. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
National Institutes of Health. Privileged Scaffolds for Library Design and Drug Discovery. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]
-
Taylor & Francis Online. Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. Available at: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
BioBlocks. BioBlocks Building Blocks. Available at: [Link]
-
National Institutes of Health. Principles of early drug discovery. Available at: [Link]
-
Scribd. Sodium Borohydride Ketone Reduction. Available at: [Link]
-
Monroe Community College. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available at: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available at: [Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
- 19. byjus.com [byjus.com]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone: Solution Preparation and Stability Assessment
Introduction
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CDK) is an aromatic ketone of interest in medicinal chemistry and materials science. As with any novel compound, understanding its fundamental physicochemical properties is critical for its effective use in research and development. This document provides a comprehensive guide to the preparation of solutions of CDK and the assessment of its stability in various solvent systems. The protocols herein are designed to be self-validating and are grounded in established principles of chemical analysis and regulatory guidelines.
The causality behind the experimental choices is explained throughout, providing researchers with not just a method, but a framework for understanding the behavior of this and structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for handling and evaluating this compound.
Physicochemical Properties of this compound
A summary of the known and predicted properties of CDK is presented in Table 1. Notably, experimental solubility data is not widely available in the literature, necessitating the empirical determination outlined in this guide.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂O | [1] |
| Molecular Weight | 230.35 g/mol | [2] |
| Predicted Boiling Point | 345.5 ± 11.0 °C | [2][3] |
| Predicted Density | 1.002 ± 0.06 g/cm³ | [2][3] |
| Appearance | Solid (based on similar compounds) | Inferred from [4] |
Part 1: Solution Preparation
The preparation of accurate and stable solutions is the foundation of any reliable experimental work. Due to the hydrophobic nature of aromatic ketones, CDK is expected to have low aqueous solubility but good solubility in common organic solvents. The following sections provide a protocol for determining its solubility and preparing stock solutions.
Protocol for Determining the Solubility of CDK
This protocol describes a method for determining the approximate solubility of CDK in a range of common laboratory solvents. This information is crucial for selecting appropriate vehicles for in vitro and in vivo studies.
Objective: To determine the solubility of CDK in various organic solvents and aqueous buffers.
Materials:
-
This compound (solid)
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
-
HPLC or GC-MS system
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), Phosphate-buffered saline (PBS, pH 7.4)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid CDK (e.g., 20 mg) to a series of 2 mL vials.
-
To each vial, add 1 mL of the respective solvent (DMSO, EtOH, MeOH, ACN, H₂O, PBS).
-
Cap the vials securely and vortex vigorously for 2 minutes.
-
Place the vials on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, visually inspect the vials for undissolved solid.
-
Centrifuge the vials at 10,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully transfer a 100 µL aliquot of the supernatant to a new vial. Crucially, do not disturb the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method. A dilution factor of 1:100 or 1:1000 is a good starting point for organic solvents.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC-MS method (see Section 3.1 for method development).
-
Calculate the concentration of CDK in the original supernatant by applying the dilution factor. This concentration represents the solubility of CDK in that solvent.
-
Illustrative Solubility Data:
The following table presents hypothetical but realistic solubility data for CDK, based on the expected properties of a hydrophobic aromatic ketone. This data should be determined experimentally using the protocol above.
| Solvent | Predicted Solubility (mg/mL) | Classification |
| DMSO | > 100 | Very Soluble |
| Ethanol | ~50 | Soluble |
| Methanol | ~30 | Soluble |
| Acetonitrile | ~40 | Soluble |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of CDK for serial dilutions.
Materials:
-
This compound (MW: 230.35 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation:
-
To prepare 10 mL of a 10 mM solution, the required mass of CDK is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.01 L x 230.35 g/mol x 1000 mg/g = 23.035 mg
-
-
-
Preparation:
-
Accurately weigh approximately 23.04 mg of CDK and transfer it to a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the flask.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Add DMSO to the flask to bring the final volume to the 10 mL mark.
-
Invert the flask several times to ensure homogeneity.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20 °C or -80 °C, protected from light.
-
Part 2: Stability Assessment
Assessing the stability of a compound in solution is critical for ensuring the integrity of experimental data. This section outlines a comprehensive stability study, including long-term and forced degradation protocols, based on the International Council for Harmonisation (ICH) guidelines.[5]
Long-Term Stability Protocol
Objective: To evaluate the stability of CDK in a prepared stock solution under typical storage conditions.
Methodology:
-
Prepare a 1 mM solution of CDK in a chosen solvent (e.g., DMSO).
-
Aliquot the solution into multiple vials.
-
Store the vials at various temperatures: -20 °C, 4 °C, and room temperature (25 °C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each temperature.
-
Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC).
-
Compare the concentration of CDK to the initial (time 0) concentration. A decrease of >10% is typically considered significant.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to more severe conditions than those of accelerated stability testing.[6]
Objective: To investigate the degradation of CDK under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of CDK in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the test solution and incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the test solution and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the test solution and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the test solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the test solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with a photodiode array (PDA) detector.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is minimal or excessive, the stress conditions (time, temperature, reagent concentration) should be adjusted.
-
Part 3: Analytical Methodologies
The choice of analytical technique is crucial for accurate quantification and stability assessment. Both HPLC and GC-MS are suitable for the analysis of CDK, with the choice depending on the specific application.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for stability studies.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the aromatic chromophore).
-
Injection Volume: 10 µL.
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the predicted boiling point of CDK, it is amenable to GC-MS analysis.[7]
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.
Visualization of Workflows
Diagram 1: Solubility Determination Workflow
Caption: Workflow for the empirical determination of CDK solubility.
Diagram 2: Forced Degradation Study Logic
Sources
- 1. GSRS [precision.fda.gov]
- 2. This compound | 898754-20-6 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 7. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Methodological Guide for In Vitro Characterization and Dose-Finding for Novel Small Molecules (e.g., Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone)
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Unknown
The journey of a novel small molecule from synthesis to biological insight is fraught with challenges. When presented with a compound such as Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone—for which no prior biological data exists—a systematic and rigorous approach is not just recommended; it is essential for generating meaningful and reproducible results. This guide provides a comprehensive, field-proven workflow for the initial in vitro characterization and dose-finding of any new, uncharacterized small molecule.
The core principle of this guide is to establish a validated, empirical foundation for your compound. We will proceed logically from fundamental physicochemical characterization to broad cytotoxicity profiling, and finally, to the design of targeted functional assays. Each step is designed to inform the next, ensuring that experimental resources are used efficiently and that the final working dosage is both effective and non-toxic. This structured approach minimizes the risk of artifacts and maximizes the potential for discovery.
Section 1: Pre-Experimental Foundation: Compound Preparation and Characterization
Before a compound ever touches a cell, its identity, purity, and solubility must be rigorously established. Overlooking this phase is a common source of experimental irreproducibility.
Identity and Purity Verification
It is imperative to confirm that the compound you have is indeed the correct molecule and is of sufficient purity for biological assays. Contaminants can have their own biological effects, confounding results.
-
Recommendation: Obtain a Certificate of Analysis (CoA) from the supplier. For in-house synthesized molecules, use analytical techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm structure and purity (>95% is a common standard for initial screening).
Solubility: The Make-or-Break Parameter
A compound's solubility dictates its bioavailability in an in vitro setting.[1][2][3] Poorly soluble compounds can precipitate in culture media, leading to inaccurate concentration calculations and physical stress on cells.[1] Aqueous solubility is a critical factor in drug discovery as it profoundly impacts bioavailability and pharmacokinetics.[4]
-
Causality: If a compound crashes out of solution, the actual concentration exposed to the cells is unknown, rendering any dose-response data invalid. Furthermore, precipitates can be phagocytosed by cells, causing stress or inflammatory responses unrelated to the compound's intended mechanism.
Protocol: Kinetic Solubility Assessment
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM or 50 mM). DMSO is a "universal" solvent capable of dissolving most small molecules for in vitro studies.[5]
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock into phosphate-buffered saline (PBS) or your specific cell culture medium.
-
Incubate: Allow the plate to sit at room temperature or 37°C for 1-2 hours.
-
Visual Inspection: Check for precipitation (cloudiness or visible particles) using a plate reader to measure light scattering or by simple visual inspection against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit in that buffer.[1][6]
Stock Solution Preparation and Storage
Proper preparation and storage of your master stock solution are critical for consistency across experiments.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of your compound needed. For this compound (Formula: C₁₅H₂₀O, Molecular Weight ≈ 216.32 g/mol ):
-
Mass (g) = Molarity (mol/L) * Volume (L) * MW (g/mol)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass = 0.01 * 0.001 * 216.32 = 0.00216 g or 2.16 mg.
-
-
Weighing: Accurately weigh the compound. If available, use a scale inside a sterile hood.[7]
-
Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, cell-culture grade DMSO.[7][8] Vortex or sonicate briefly until fully dissolved.[9]
-
Sterilization: Filter the stock solution through a 0.2 µm syringe filter into a sterile, light-protected container to remove any potential microbial contamination.[7][10]
-
Aliquoting & Storage: Dispense small, single-use aliquots into sterile tubes. Store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[10] Always check the manufacturer's data sheet for specific storage recommendations.[11]
Section 2: Determining the Cytotoxicity Profile
The first biological question to answer is: at what concentration does this compound harm or kill the cells? This establishes the upper concentration limit for all future experiments. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][12][13]
Principle of the MTT Assay
The assay relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate your chosen cell line in a 96-well, flat-bottom plate at a predetermined density that allows for logarithmic growth during the experiment.[12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[12]
-
Compound Preparation: Prepare a serial dilution of your compound in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 dilutions.
-
Controls are Critical:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures that any observed effects are from the compound, not the solvent.[11][14][15] The final DMSO concentration should typically not exceed 0.5%.[16]
-
Untreated Control: Cells treated with media only, representing 100% viability.
-
Positive Control (Lysis): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to establish a baseline for 0% viability.[9]
-
Media Blank: Wells with media but no cells to measure background absorbance.[9]
-
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of your compound and controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the expected mechanism of the compound.
-
MTT Addition: Remove the treatment media. Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to dissolve the purple formazan crystals.[9][10] Mix thoroughly by pipetting or shaking.[9]
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 540 and 590 nm.[9][12]
Data Presentation & Interpretation
The raw absorbance values can be converted to percent viability and plotted to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Table 1: Hypothetical MTT Assay Data for CPD-25
| Concentration (µM) | Avg. Absorbance (570nm) | % Viability vs. Vehicle |
|---|---|---|
| Media Blank | 0.052 | N/A |
| Vehicle (0.1% DMSO) | 1.254 | 100% |
| 0.1 | 1.248 | 99.5% |
| 1 | 1.211 | 96.6% |
| 5 | 1.053 | 84.0% |
| 10 | 0.877 | 69.9% |
| 25 | 0.631 | 50.3% |
| 50 | 0.315 | 25.1% |
| 100 | 0.158 | 12.6% |
Calculation: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
From this data, the cytotoxic IC₅₀ for CPD-25 is approximately 25 µM . This value is the upper limit. Functional assays should be conducted at concentrations significantly below this to avoid confounding effects from cytotoxicity.
Diagram 1: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Section 3: Designing and Performing Functional Assays
With the non-toxic concentration range established, you can now investigate the compound's biological effect. The goal is to find the lowest concentration that produces the desired effect without stressing the cells.[11]
From Cytotoxicity to Function: Selecting a Dose Range
A common strategy is to test a range of concentrations at or below the IC₁₀ value derived from your cytotoxicity curve. For our example, where the IC₅₀ is ~25 µM, a suitable starting range for functional assays might be 0.1 µM, 1 µM, and 5 µM, as these concentrations showed >80% viability.
Hypothetical Mechanism & Assay Design
Let's hypothesize that this compound, due to its structure, might interfere with a cellular signaling pathway, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. A western blot for phosphorylated ERK (p-ERK) would be an appropriate functional assay.
Protocol: Western Blot for p-ERK Modulation
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the selected non-toxic concentrations of CPD-25 (e.g., 0, 1, 5, 10 µM) for a specific time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody: Incubate the membrane with primary antibodies against p-ERK, total ERK (t-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal to determine the specific effect on phosphorylation.
Diagram 2: Hypothetical MAPK/ERK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by CPD-25.
Section 4: Conclusion: Establishing the Optimal Working Dosage
By integrating the data from both cytotoxicity and functional assays, a researcher can confidently establish an optimal working concentration range.
-
Cytotoxicity Data (Table 1): Shows that concentrations above 10 µM begin to significantly impact cell viability, with an IC₅₀ of ~25 µM.
-
Functional Data (Hypothetical): If the western blot showed a significant decrease in p-ERK at 5 µM and 10 µM with no change in cell morphology, this would be your effective range.
Final Recommendation: For this compound (CPD-25), a working concentration range of 1-10 µM would be recommended for subsequent in vitro experiments in this hypothetical scenario. This range demonstrates a clear biological effect on a target pathway while ensuring that the observed results are not artifacts of general cellular toxicity. This methodical approach ensures that the data generated is robust, reliable, and serves as a solid foundation for further mechanistic studies.
References
- CLYTE Technologies. (2025, December 24).
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?
- Bridges Lab Protocols. (2018, June 1).
- AxisPharm. Solubility Test.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- Bitesize Bio. (2025, April 29).
- NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Protocols.io. (2021, October 21).
- NIH. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
- ResearchGate. Experimental workflow for the drug screening used in the study.
- ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media?
- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
- NIH. Recent advances in microfluidics for drug screening.
- Creative Biolabs. Solubility Assessment Service.
- NIH. A review for cell-based screening methods in drug discovery.
- ResearchGate. (2023, March 6).
- ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
- Reddit. (2024, March 1).
- Thermo Fisher Scientific. Cell Culture Protocols.
- Springer Nature Experiments. (2013). Protocol for Serial Cultivation of Epithelial Cells Without Enzymes or Chemical Compounds.
- AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- NIH. (2023, May 12). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs.
- MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development.
- NIH. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
- ResearchGate. (2014, August 5). How to treat cell culture (with the compound) for a long term?
- Abcam. Protocols for Cell culture techniques.
- Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. reddit.com [reddit.com]
- 8. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. static.igem.wiki [static.igem.wiki]
- 10. broadpharm.com [broadpharm.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone by Column Chromatography
Welcome to the technical support guide for the purification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this moderately polar aromatic ketone. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound on a silica gel column?
A good starting point for a moderately polar compound like an aromatic ketone is a mixture of a non-polar and a moderately polar solvent.[1][2][3] A common and effective initial system is a gradient of ethyl acetate in hexanes.[2][3] We recommend starting with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing the polarity.[3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for the target ketone.[1]
Q2: What are the most likely impurities I will encounter in my crude product?
The synthesis of this compound often involves a Grignard reaction between a derivative of 2,5-dimethylphenylacetonitrile and a cyclopentyl magnesium halide, followed by hydrolysis.[4] Potential impurities include:
-
Unreacted starting materials: 2,5-dimethylphenylacetonitrile and any reagents from the Grignard formation.
-
Grignard side products: Biphenyl-type compounds from the coupling of the Grignard reagent.
-
Imine intermediate: Incomplete hydrolysis of the imine formed after the Grignard addition can leave this intermediate in your crude product.[5][6][7][8][9][10]
-
Byproducts from hydrolysis: Depending on the workup conditions, other side products may form.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Acid-sensitive compounds can sometimes degrade on standard silica gel.[11][12] To mitigate this, you can:
-
Neutralize the silica: Add a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1%), to your eluent to neutralize the acidic sites on the silica.[3]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[2] However, be aware that this will require re-optimization of your solvent system.
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly more polar solvent mixtures to expedite elution.
Troubleshooting Guide
This section addresses specific problems that can arise during the column chromatography purification process.
Problem 1: Poor Separation of the Ketone from a Close-Running Impurity
Q: My TLC shows the desired ketone and an impurity that are very close together, making separation on the column difficult. How can I improve the resolution?
A: Achieving good resolution between spots with similar Rf values requires careful optimization of the mobile phase and column parameters.
-
Cause & Explanation: Insufficient difference in the affinity of the compounds for the stationary phase in the chosen solvent system leads to poor separation. The polarity of the eluent may not be optimal to differentiate between the ketone and the impurity.
-
Solution Protocol:
-
Fine-tune the Solvent System:
-
If using a hexane/ethyl acetate system, try very small, incremental changes in the ethyl acetate concentration (e.g., 1-2% increments).
-
Introduce a third solvent to alter the selectivity. For aromatic compounds, a solvent like toluene or dichloromethane can sometimes improve separation when used in conjunction with your primary non-polar and polar solvents.
-
-
Decrease the Elution Speed: A slower flow rate can increase the interaction time with the stationary phase, often leading to better resolution.
-
Optimize Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation efficiency.
-
Problem 2: The Product is Eluting as a Streak or a Tailing Peak
Q: On both my TLC and column fractions, the spot/peak for my ketone is streaking or tailing significantly. What's causing this and how do I fix it?
A: Streaking or tailing is often a sign of overloading, strong interaction with the stationary phase, or the presence of highly polar impurities. [13][14]
-
Cause & Explanation:
-
Overloading: Applying too much sample to the column saturates the stationary phase, leading to non-ideal band shapes.[13][14]
-
Strong Acid-Base Interactions: The ketone's carbonyl group can have a weak basic character, leading to strong interactions with the acidic silanol groups on the silica surface, causing tailing.
-
Highly Polar Impurities: The presence of very polar impurities can interfere with the binding of the target compound, causing it to smear.
-
-
Solution Protocol:
-
Reduce Sample Load: Dilute your crude sample before loading it onto the column. For TLC, ensure the spotting solution is not too concentrated.[13]
-
Modify the Mobile Phase:
-
Add a small amount of a more polar solvent, like methanol (not exceeding 10% to avoid dissolving the silica), to the eluent to help disrupt strong interactions.[3]
-
As mentioned for degradation, adding a small amount of triethylamine (0.1-1%) can block the acidic sites on the silica gel and improve peak shape.[3]
-
-
Check for Insoluble Material: Ensure your crude product is fully dissolved in the loading solvent. Any insoluble material can cause streaking at the origin.
-
Problem 3: Low or No Recovery of the Ketone from the Column
Q: After running the column, I have a very low yield of my desired ketone, or in some fractions, it seems to have disappeared entirely. What could be happening?
A: Low recovery can be due to irreversible adsorption to the stationary phase, decomposition, or co-elution with other compounds. [11][15]
-
Cause & Explanation:
-
Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to the silica gel and may not elute with the chosen solvent system.[11]
-
On-Column Reaction/Degradation: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[11][12]
-
Co-elution: The product may have eluted with another UV-inactive compound, making it seem like the yield is low if you are only monitoring by TLC with a UV lamp.
-
-
Solution Protocol:
-
Perform a Stability Test: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, indicating decomposition on silica.[11][12]
-
Increase Eluent Polarity: If you suspect your compound is stuck on the column, try flushing the column with a much more polar solvent system (e.g., 50% ethyl acetate/hexane or even 5% methanol/dichloromethane) to see if the product elutes.[3]
-
Alternative Visualization: Use a different visualization method for your TLC plates, such as a potassium permanganate stain or an iodine chamber, to check for non-UV active compounds that may be co-eluting with your product.
-
Data & Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Recommended Use |
| 10% Ethyl Acetate / Hexanes | Low-Medium | Initial screening to determine approximate Rf |
| 20% Ethyl Acetate / Hexanes | Medium | Good for many moderately polar ketones |
| 5% Methanol / Dichloromethane | Medium-High | For more polar ketones or to overcome tailing |
| 20% Toluene / 10% Ethyl Acetate / 70% Hexanes | Medium | Can improve separation of aromatic compounds |
Protocol: Step-by-Step Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system that gives an Rf value of 0.25-0.35 for the this compound.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[16]
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.[16]
-
Add a thin layer of sand to the top of the silica to prevent disturbance during solvent addition.[16]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined solvent system.
-
If using a gradient, slowly and systematically increase the polarity of the eluent.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Logical Flow for Diagnosing Low Product Recovery
Caption: Diagnostic flow for low product recovery.
References
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
News-Medical.Net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Journal of Visualized Experiments. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
YouTube. (2022, January 4). Theory of Column Selection in HPLC Method Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]
-
Asian Journal of Organic Chemistry. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
MIT. (n.d.). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Retrieved from [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Retrieved from [Link]
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
YouTube. (2019, June 18). Choosing Your LC Stationary Phase. Retrieved from [Link]
- Google Patents. (n.d.). US4376871A - Method for purification of cyclopentenolones.
-
hplctools. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. news-medical.net [news-medical.net]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chembam.com [chembam.com]
- 15. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Document ID: TSC-CHEM-4481-B
Last Updated: January 17, 2026
Introduction
This guide provides in-depth technical support for the purification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone via recrystallization. As a molecule with both polar (ketone) and significant non-polar (aryl, cyclopentyl) functionalities, achieving high-purity crystalline material can present unique challenges. This document is structured to provide researchers, scientists, and drug development professionals with a combination of foundational knowledge, step-by-step protocols, and robust troubleshooting advice to overcome common experimental hurdles. Our approach is grounded in the fundamental principles of solubility, crystal lattice formation, and impurity rejection.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A: Based on the molecule's structure—a moderately polar ketone with large non-polar appendages—a solvent system of intermediate polarity is recommended. A good starting point is a binary mixture, such as Hexane/Acetone or Hexane/Ethyl Acetate .[1][2] Hexane acts as the anti-solvent in which the compound is less soluble, while acetone or ethyl acetate acts as the solvent in which it is readily soluble. Ethanol can also be an effective single-solvent system for compounds with minor impurities.[1][2]
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a highly impure version of it).[3] To resolve this, reheat the solution to redissolve the oil and add a small amount of additional "good" solvent (e.g., acetone) to decrease the saturation point. Then, allow the solution to cool much more slowly to ensure crystallization occurs at a lower temperature.[3][5]
Q3: The solution has cooled to room temperature, but no crystals have formed. What should I do?
A: This indicates a supersaturated solution that is reluctant to nucleate.[6] There are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystallization.[7][8]
-
Concentration: If the solution is not sufficiently saturated, gently heat it to evaporate a portion of the solvent and then allow it to cool again.[3][7]
Q4: What is a reasonable expected yield for a successful recrystallization?
A: A successful recrystallization will always result in a yield of less than 100% because some amount of the compound will remain dissolved in the cold solvent (the "mother liquor").[6] A typical yield for a well-optimized recrystallization is in the range of 70-90%. Very high yields (>95%) may suggest that impurities have co-crystallized with your product, while very low yields (<50%) indicate issues such as using too much solvent or choosing an inappropriate solvent system.[6]
Recrystallization Workflow & Troubleshooting
This section provides a logical workflow for the recrystallization process and a decision tree for troubleshooting common issues.
Overall Experimental Workflow
The following diagram outlines the standard procedure for purifying this compound.
Caption: Standard Recrystallization Workflow.
Troubleshooting Guide: Decision Tree
If you encounter a problem, use the following diagram to diagnose the cause and find the appropriate solution.
Caption: Troubleshooting Decision Tree.
Detailed Protocols & Data
Solvent Selection Protocol
The ideal recrystallization solvent will dissolve the solute completely when hot but poorly when cold.[6][9] Given the mixed polarity of this compound, both single and binary solvent systems are viable.
Procedure for Testing Solvents:
-
Place ~20-30 mg of your crude ketone into a small test tube.
-
Add the chosen solvent dropwise at room temperature, agitating after each drop. If the compound dissolves easily, the solvent is unsuitable as a single-solvent system.
-
If it is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of crystal formation. An ideal solvent will produce a large crop of well-formed crystals.
Recommended Solvent Systems
| Solvent System | Type | Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Boiling Point (°C) | Notes |
| Ethanol | Single | - | - | 78 | A good first choice for moderately polar compounds with minor impurities.[1][10] |
| Hexane / Acetone | Binary | Acetone | Hexane | 56 (Acetone) | Excellent for controlling crystallization. Dissolve in minimal hot acetone, then add hexane dropwise until cloudy, then reheat to clarify and cool.[1][2] |
| Hexane / Ethyl Acetate | Binary | Ethyl Acetate | Hexane | 77 (EtOAc) | Similar to Hexane/Acetone but with a higher boiling point, which can be advantageous.[1] |
| Methanol | Single | - | - | 65 | Can be effective if ethanol proves too strong a solvent (i.e., solubility is too high even when cold).[10] |
| Toluene | Single | - | - | 111 | Use with caution due to high boiling point, which increases the risk of oiling out.[10] Best for compounds that are difficult to dissolve. |
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude ketone in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating with stirring on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point. Use the minimum amount of hot solvent necessary.[6]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[3]
-
Crystal Growth: Let the flask stand undisturbed for at least 20-30 minutes to allow for maximum crystal growth.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[6]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For optimal dryness, use a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Binary-Solvent Recrystallization (Hexane/Acetone)
-
Dissolution: Place the crude ketone in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add hexane (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2]
-
Clarification: Add a few more drops of hot acetone until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 2-7 from the Single-Solvent Recrystallization protocol. For the final wash (step 6), use ice-cold hexane or a hexane-rich mixture.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of California, Los Angeles. Recrystallization. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Available at: [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]
-
Chemical Education Xchange. Inducing Crystallization by Nucleation. Available at: [Link]
-
University of Geneva. Guide for crystallization. Available at: [Link]
-
University of Colorado Boulder. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Introduction
Welcome to the Technical Support Center for the synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CAS 898754-20-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this valuable ketone intermediate. Achieving high yield and purity for this target molecule can be challenging, often requiring careful selection of synthetic strategy and rigorous control over reaction parameters.
This document provides a comprehensive troubleshooting guide in a question-and-answer format, addressing specific issues encountered during common synthetic routes. We will delve into the causality behind experimental choices, offer field-proven insights, and provide detailed, self-validating protocols to enhance the reliability and success of your experiments.
Plausible Synthetic Pathways
Two primary retrosynthetic disconnections are generally considered for the synthesis of this compound. Each pathway presents unique advantages and challenges, which will be addressed in the subsequent troubleshooting sections.
-
Route A: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution involves the acylation of p-xylene with a suitable acylating agent, such as 3-cyclopentylpropanoyl chloride, in the presence of a Lewis acid catalyst.[3][4]
-
Route B: Grignard Reaction followed by Oxidation. This two-step approach involves the nucleophilic addition of a Grignard reagent (e.g., 2,5-dimethylphenethylmagnesium bromide) to a cyclopentyl-containing electrophile (e.g., cyclopentanecarboxaldehyde), followed by oxidation of the resulting secondary alcohol to the target ketone.[5][6]
Caption: Overview of primary synthetic routes to the target ketone.
Part 1: Troubleshooting the Friedel-Crafts Acylation Route
Friedel-Crafts acylation is a powerful tool for forming aryl ketones.[7] However, its success is highly dependent on controlling the reaction conditions to prevent common side reactions.
Question 1: My reaction shows low or no conversion of the starting p-xylene. What are the likely causes?
Answer: Low conversion in Friedel-Crafts acylation typically points to issues with the catalyst or reagents.
-
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely hygroscopic.[8] Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use freshly opened, anhydrous AlCl₃ or handle it in a glovebox. Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylation, acylation is not truly catalytic. The product ketone is a Lewis base that forms a stable complex with AlCl₃.[3][9] Therefore, you must use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent.
-
Reagent Purity: Ensure the purity of your p-xylene and the acylating agent (3-cyclopentylpropanoyl chloride). The acyl chloride can degrade over time, and impurities in the solvent or starting materials can poison the catalyst.
-
Insufficient Temperature: While high temperatures can be problematic (see Q2), the reaction may require gentle heating to initiate or proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider warming the mixture to 40-50°C if no conversion is observed at room temperature.
Question 2: My final product is a mixture of isomers instead of the desired 2-acylated-1,4-dimethylbenzene. Why is this happening?
Answer: The formation of isomeric byproducts is a well-documented issue when acylating xylenes and is almost certainly due to the isomerization of your p-xylene starting material to m-xylene under the strong acidic conditions.[10]
-
Mechanism of Isomerization: The Lewis acid (AlCl₃) can facilitate methyl group migration on the aromatic ring, establishing an equilibrium between p-xylene, m-xylene, and o-xylene. Since m-xylene is often more reactive at its unhindered positions, its acylation leads to undesired isomeric ketones.
-
Preventative Measures:
-
Lower the Reaction Temperature: Isomerization is temperature-dependent. Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can significantly suppress the rate of methyl migration while still allowing the desired acylation to proceed.[10]
-
Optimize Catalyst Choice & Loading: Use the minimum effective amount of AlCl₃. Alternatively, consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or solid acid catalysts like zeolites, which are less prone to inducing isomerization.[10]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to minimize the time for isomerization to occur.
-
Caption: Isomerization of p-xylene is a key side reaction.
Question 3: I am observing a significant amount of di-acylated product. How can I improve mono-acylation selectivity?
Answer: While the acyl group of the ketone product is deactivating and generally prevents a second acylation, diacylation can occur under harsh conditions.[11]
-
Stoichiometry is Key: Use a slight excess of the aromatic substrate (p-xylene) relative to the acylating agent (e.g., 1.2 to 1.5 equivalents of p-xylene). This ensures the acylating agent is the limiting reagent, statistically favoring mono-substitution.
-
Order of Addition: Employ the "inverse addition" technique. Slowly add the acylating agent dropwise to the mixture of p-xylene and Lewis acid. This maintains a low instantaneous concentration of the electrophile, disfavoring diacylation.[10]
-
Avoid High Temperatures and Long Reaction Times: Elevated temperatures and extended reaction times can overcome the deactivating effect of the first acyl group, leading to the formation of di-acylated byproducts.
Part 2: Troubleshooting the Grignard & Oxidation Route
This two-step route avoids the isomerization issues of Friedel-Crafts chemistry but introduces challenges related to the formation and reactivity of organometallic reagents and the subsequent oxidation.
Question 1: My Grignard reaction is sluggish, or the reagent fails to form. What should I check?
Answer: Grignard reagent formation is highly sensitive to the experimental setup and reagent quality.[12]
-
Strictly Anhydrous Conditions: Water is the enemy of Grignard reagents. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator). The solvent (typically THF or diethyl ether) must be anhydrous. Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (in a glovebox or under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The subsequent reaction at the surface will activate it. You can also add a small amount of pre-formed Grignard reagent to initiate the reaction.
-
-
Purity of the Alkyl Halide: The starting material, 2,5-dimethylphenethyl bromide, must be pure and dry.
Question 2: The Grignard addition to cyclopentanecarboxaldehyde gives a very low yield of the desired secondary alcohol. What side reactions could be occurring?
Answer: Low yields in Grignard additions to aldehydes or ketones are often due to two competing side reactions: enolization and reduction.[13]
-
Enolization: If the Grignard reagent is particularly bulky or basic, and the carbonyl compound has acidic α-protons (like cyclopentanecarboxaldehyde), the Grignard can act as a base, abstracting a proton to form an enolate. This consumes the reagents without forming the desired C-C bond.
-
Reduction: If the Grignard reagent has a β-hydrogen (which 2,5-dimethylphenethylmagnesium bromide does), it can reduce the carbonyl group to an alcohol via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction).
Solution: The Luche Reaction To suppress these side reactions and favor nucleophilic 1,2-addition, use cerium(III) chloride (CeCl₃).[13] This transmetalation reaction generates a less basic but more oxophilic organocerium reagent in situ.
-
Procedure: Add anhydrous CeCl₃ to the reaction flask and stir with the solvent (THF) for 1-2 hours to create a fine slurry. Cool the slurry to -78°C before slowly adding the pre-formed Grignard reagent. After stirring for 30-60 minutes, add the aldehyde. This method is highly effective at improving yields for sterically hindered or easily enolizable substrates.[13]
Question 3: The oxidation of my secondary alcohol to the final ketone is incomplete or produces impurities. How can I optimize this step?
Answer: The choice of oxidant is critical for a clean and complete conversion. Secondary alcohols are generally oxidized to ketones without risk of over-oxidation to carboxylic acids.[14]
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temperature | Mild, reliable, stops at the ketone.[15] | Chromium waste is toxic and requires special disposal. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Very mild, fast, high-yielding.[6] | Reagent can be shock-sensitive, produces iodinane byproduct. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, -78°C to RT | High yields, mild conditions.[15] | Requires low temperatures, produces foul-smelling dimethyl sulfide. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Inexpensive, powerful. | Strongly acidic, harsh conditions, toxic chromium waste. |
-
Troubleshooting Incomplete Conversion: If the reaction stalls, it could be due to a degraded oxidizing agent or insufficient equivalents. Ensure you use fresh reagents and a slight excess (e.g., 1.2-1.5 equivalents) of the oxidant. Gentle warming may be required for some less reactive alcohols, but monitor carefully to avoid side-product formation.
-
Troubleshooting Impurities: If impurities are forming, the conditions may be too harsh. Switch to a milder reagent like DMP or perform the reaction at a lower temperature. The workup procedure is also critical; ensure byproducts from the oxidant (e.g., chromium salts, reduced periodinane) are fully removed through aqueous washes or filtration.
Part 3: Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of p-Xylene (Optimized for Selectivity)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add anhydrous dichloromethane (DCM) as the solvent, followed by p-xylene (1.2 eq.).
-
Cooling: Cool the stirred mixture to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 3-cyclopentylpropanoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ketone.[16]
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary alcohol precursor, 1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-ol (1.0 eq.), in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by TLC. The reaction is usually complete in 1-2 hours.
-
Quenching & Workup: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often very pure, but can be further purified by flash chromatography if necessary.[6]
References
- BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
- BenchChem. (2025).
- BenchChem. (2025).
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Reddit. (2020). Troubleshooting my grignard reactions.
- Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
- Chemistry Steps. (2024). Grignard reaction practice problems with answers pdf.
- Wikipedia. Friedel–Crafts reaction.
- Google Patents. (2017). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
- National Institutes of Health (NIH). (2025).
- University of Huddersfield Repository. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- BYJU'S.
- ChemicalBook. This compound.
- ChemSrc. This compound | 898754-20-6.
- ResearchGate. (2019).
- Organic Chemistry Portal. Alcohol to Ketone - Common Conditions.
- Beyond Benign.
- Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones.
- Wikipedia.
Sources
- 1. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 2. This compound | 898754-20-6 [amp.chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondbenign.org [beyondbenign.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and reaction inefficiencies. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding for future synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound typically involves the coupling of a cyclopentyl nucleophile with an electrophilic precursor derived from 2-(2,5-dimethylphenyl)acetic acid. A common and effective method is the reaction of a cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide (a Grignard reagent), with 2-(2,5-dimethylphenyl)acetyl chloride. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to a variety of byproducts, impacting yield and purity. This guide will dissect these potential issues and offer robust solutions.
Troubleshooting Guide & FAQs
Question 1: After reacting cyclopentylmagnesium bromide with 2-(2,5-dimethylphenyl)acetyl chloride, my crude NMR shows a significant peak corresponding to a tertiary alcohol, and my yield of the desired ketone is low. What is happening?
Answer: This is a classic issue when using highly reactive organometallic reagents like Grignard reagents with acyl chlorides.[1][2] The primary byproduct you are likely observing is 1-cyclopentyl-1-(2-(2,5-dimethylphenyl)ethyl)cyclopentanol .
-
Causality: The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the acyl chloride to form the desired ketone. However, the ketone product is also susceptible to nucleophilic attack by the Grignard reagent.[3] If the Grignard reagent is present in excess, or if it is added too quickly, a second addition reaction occurs, leading to the formation of a tertiary alcohol after acidic workup.[4]
-
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to the acyl chloride.
-
Reverse Addition: Add the acyl chloride solution slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is never in large excess relative to the electrophile.
-
Use a Less Reactive Reagent: Consider using a Gilman reagent (a lithium dialkylcuprate, e.g., lithium dicyclopentylcuprate). Organocuprates are softer nucleophiles and are known to react with acyl chlorides to form ketones without significant over-addition to the ketone product.[5]
-
Question 2: I've noticed a high-boiling, non-polar impurity in my final product that is difficult to remove by column chromatography. What could this be?
Answer: This impurity is likely bicyclopentyl , a byproduct formed during the preparation of the cyclopentylmagnesium bromide.
-
Causality: This side product arises from a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting bromocyclopentane.[6] This dimerization is more prevalent if the concentration of the alkyl halide is high during the Grignard formation or if there are localized "hot spots" on the magnesium surface.
-
Troubleshooting:
-
Slow Addition: Add the bromocyclopentane slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Dilution: Use a sufficient volume of a suitable ether solvent (like THF or diethyl ether) to keep the reagents diluted.[6]
-
Initiation: Ensure the reaction initiates properly before adding the bulk of the alkyl halide. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Question 3: My reaction seems to have stalled, and upon workup, I recover a large amount of 2-(2,5-dimethylphenyl)acetic acid. What went wrong?
Answer: Recovering the starting carboxylic acid (after hydrolysis of the unreacted acyl chloride) points to an issue with your Grignard reagent.
-
Causality: Grignard reagents are very strong bases.[2] They will react with any acidic protons present in the reaction system. The most common culprits are:
-
Water: Incomplete drying of glassware or solvent will quench the Grignard reagent, converting it to cyclopentane and magnesium salts.
-
Unreacted Carboxylic Acid: If the conversion of 2-(2,5-dimethylphenyl)acetic acid to its acyl chloride (using, for example, thionyl chloride) was incomplete, the remaining carboxylic acid will be deprotonated by the Grignard reagent in an acid-base reaction, consuming it before it can act as a nucleophile.[1]
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Verify Acyl Chloride Purity: Before use, ensure the complete conversion of the carboxylic acid to the acyl chloride. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Any residual thionyl chloride should also be removed under vacuum.
-
Question 4: Besides the main product, I see another ketone in my GC-MS results with a similar fragmentation pattern but a different retention time. Could this be an isomer?
Answer: This is a plausible scenario if your starting material, p-xylene, was not pure, or if side reactions occurred during the synthesis of the 2-(2,5-dimethylphenyl)acetyl chloride precursor, which often starts with a Friedel-Crafts reaction.[7]
-
Causality: The Friedel-Crafts acylation of p-xylene with chloroacetyl chloride is the first step in many syntheses of 2-(2,5-dimethylphenyl)acetic acid.[8] While the two methyl groups strongly direct acylation to the 2-position, a small amount of substitution at the 3-position can occur, leading to the formation of the 3,4-dimethylphenyl isomer. This isomeric impurity would then be carried through the subsequent reaction steps.
-
Troubleshooting:
-
Starting Material Purity: Use high-purity p-xylene for the initial Friedel-Crafts reaction.
-
Reaction Conditions: Friedel-Crafts reactions can be sensitive to temperature and catalyst loading. Carefully follow established protocols to maximize regioselectivity.[9]
-
Purification of Intermediates: If possible, purify the intermediate 2-chloro-1-(2,5-dimethylphenyl)ethanone to remove any isomeric byproducts before proceeding.
-
Summary of Potential Byproducts
| Byproduct Name | Formation Pathway | Identification Notes | Mitigation Strategy |
| 1-cyclopentyl-1-(2-(2,5-dimethylphenyl)ethyl)cyclopentanol | Double addition of Grignard reagent to the ketone product.[2][3] | Higher molecular weight, presence of -OH group in IR/NMR. | Slow/reverse addition, low temperature, 1:1 stoichiometry, or use of an organocuprate reagent.[5] |
| Bicyclopentyl | Wurtz-type coupling during Grignard reagent formation.[6] | Non-polar, hydrocarbon signals in NMR. Elutes early in reverse-phase HPLC. | Slow addition of bromocyclopentane to Mg, use of dilute conditions.[6] |
| Cyclopentane | Quenching of the Grignard reagent by acidic protons (e.g., water).[1] | Volatile hydrocarbon. Often lost during workup but its formation consumes the reagent. | Use rigorously dried glassware and anhydrous solvents. |
| 2-(2,5-dimethylphenyl)acetic acid | Incomplete conversion to acyl chloride, followed by quenching of the Grignard reagent.[1] | Acidic compound, will show a broad -OH peak in IR and a carboxylic acid proton in NMR. | Ensure complete conversion to the acyl chloride and remove excess activating agent (e.g., SOCl₂) before reaction. |
| Isomeric Ketone (e.g., from 3,4-dimethylphenyl) | Lack of complete regioselectivity during the initial Friedel-Crafts acylation of p-xylene.[8][9] | Similar mass spectrum to the desired product, but different chromatographic retention time. | Use pure starting materials and optimize Friedel-Crafts reaction conditions. Purify key intermediates. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the competing side reactions that lead to common byproducts.
Caption: Main reaction pathway and common side reactions.
References
-
Garg, N. K. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters. Available at: [Link]
- Bayer CropScience AG. (2008). Method for Producing 2,5-Dimethylphenyl Acetic Acid. Google Patents.
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]
- Bayer CropScience AG. (2009). Method for producing 2,5-dimethylphenyl acetic acid. Google Patents.
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Available at: [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 7. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 8. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Stability and storage conditions for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Technical Support Center: Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Guide ID: TSH-CK25-898754 Version: 1.0 Prepared by: Senior Application Scientist, Chemical Stability Division
This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting protocols for the stability and storage of this compound (CAS: 898754-20-6). This document is intended for researchers, scientists, and drug development professionals to ensure compound integrity and experimental reproducibility.
Chemical Profile Summary
Below is a summary of the key physical and chemical properties for this compound. Note that some values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 898754-20-6 | [1] |
| Molecular Formula | C₁₆H₂₂O | [1] |
| Molecular Weight | 230.35 g/mol | [1] |
| Boiling Point | 345.5 ± 11.0 °C (Predicted) | [1][2] |
| Density | 1.002 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | Colorless to pale yellow liquid (Typical) | General Ketone Properties |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability, the compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4] The recommended storage temperature is typically between 2°C and 8°C (refrigerated).[5] The container should be kept tightly closed to prevent the ingress of moisture and air.[3][4][6] For extended storage, blanketing the container headspace with an inert gas like argon or nitrogen is a highly recommended practice to minimize oxidative degradation.
Q2: Is the compound sensitive to light or atmospheric oxygen?
A2: Yes. Like many aromatic ketones, this compound may be sensitive to light and atmospheric oxygen over time.
-
Light Sensitivity: Aromatic compounds can absorb UV light, which can provide the energy to initiate degradation pathways. Therefore, it is crucial to store the material in an amber glass vial or a container that blocks light.[7][8]
-
Oxygen Sensitivity: Prolonged exposure to air can lead to slow oxidation. Ketones can be susceptible to peroxidation, especially with extended storage.[9] Minimizing headspace in the storage container and using an inert gas atmosphere are effective preventative measures.[8][10]
Q3: What chemicals or materials are incompatible with this ketone?
A3: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases/Acids: Can catalyze side reactions such as condensation or rearrangement, leading to impurities.
-
Justification: These incompatibilities are typical for ketones and are documented in safety data sheets for structurally similar compounds like Methyl Ethyl Ketone and Cyclopentanone.[4][11]
Q4: What are the primary physical and chemical signs of compound degradation?
A4: Degradation can manifest in several ways.
-
Physical Signs: The most common signs include a change in color (e.g., developing a yellow or brown tint), an increase in viscosity, or the formation of a precipitate.
-
Chemical Signs (Experimental): In a laboratory setting, the most reliable indicator of degradation is a change in the compound's analytical profile. This may appear as new peaks in HPLC or GC chromatograms, a decrease in the main peak's purity, or unexpected signals in an NMR spectrum. If you observe a loss of potency or inconsistent results in your assays, compound degradation should be considered a primary potential cause.
Q5: What is the expected shelf-life of this compound?
A5: When stored under the recommended conditions (refrigerated, protected from light and air), the compound is expected to be stable for at least 1-2 years.[10] However, this is a general guideline. For critical applications, especially those in later-stage development, it is essential to re-qualify the material's purity at regular intervals (e.g., every 6-12 months) using a validated analytical method.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to compound stability.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in biological assays or chemical reactions. | 1. Compound degradation leading to lower effective concentration. 2. Presence of active impurities formed during degradation. | 1. Verify Purity: Re-analyze the compound's purity using a suitable method (e.g., HPLC-UV, GC-MS, qNMR). 2. Use a Fresh Sample: Compare results using a freshly opened or newly purchased lot of the compound. 3. Review Handling: Ensure proper handling procedures were followed (see Protocol 1). |
| Visible changes in the sample (e.g., color change from clear to yellow, formation of solids). | Significant chemical degradation or contamination has likely occurred. | 1. Cease Use: Do not use the material for any experiments. 2. Quarantine & Dispose: Quarantine the vial and dispose of it according to your institution's hazardous waste guidelines. 3. Investigate Storage: Review the storage history and conditions of the vial to identify the cause and prevent recurrence. |
| Pressure buildup observed upon opening the container. | 1. Storage at a temperature higher than recommended, causing increased vapor pressure. 2. Slow decomposition leading to the formation of gaseous byproducts. | 1. Handle with Caution: Place the container in a fume hood and allow it to cool completely before opening. 2. Vent Slowly: Open the cap slowly to release any pressure safely. 3. Evaluate Storage Temperature: Confirm that the storage unit is maintaining the correct temperature range. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Daily Handling & Use
This protocol minimizes the risk of contamination and degradation during routine experimental use.
-
Equilibration: Before opening, remove the container from cold storage (e.g., refrigerator) and allow it to warm to ambient room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the cold container upon opening.[8]
-
Inert Atmosphere: Perform all aliquotting in a controlled environment, preferably under a gentle stream of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry glassware or syringes to remove the desired amount of the compound. Do not introduce any foreign objects into the stock container.
-
Resealing: After dispensing, flush the headspace of the container with inert gas before tightly closing the cap.
-
Storage: Immediately return the container to the recommended storage conditions (2-8°C, protected from light).[5]
Diagram: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting suspected compound degradation.
Diagram: Hypothetical Oxidative Degradation Pathway
Ketones can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, especially in the presence of peroxides that may form during improper storage. This pathway results in the formation of an ester, which would alter the compound's chemical and biological properties.
Caption: A potential degradation pathway via oxidation to an ester impurity.
References
- SAFETY D
- This compound. ChemicalBook.
- This compound | 898754-20-6. ChemicalBook.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET METHYL ETHYL KETONE TECH. Chemical Suppliers. (2019).
- The Proper Storage and Handling of Volatile Analytical Standards.
- CHAPTER 1 AROMATIC WATERS.
- Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals.
- The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
- Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf. (2021). Chemfax.
Sources
- 1. This compound CAS#: 898754-20-6 [m.chemicalbook.com]
- 2. This compound | 898754-20-6 [amp.chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. savogran.com [savogran.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. bspublications.net [bspublications.net]
- 8. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 9. chemfax.com [chemfax.com]
- 10. edenbotanicals.com [edenbotanicals.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl Ketone Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven solutions to common experimental hurdles, ensuring the integrity and success of your chemical transformations.
I. Synthetic Strategy Overview
The synthesis of the target molecule, this compound, involves a multi-step process. A logical and efficient synthetic route is paramount to achieving high yields and purity. The general pathway involves the preparation of a key intermediate, 3-cyclopentylpropanoyl chloride, followed by a Friedel-Crafts acylation reaction with p-xylene. The resulting ketone can then be further modified if necessary.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Preparation of 3-Cyclopentylpropanoyl Chloride
Q1: I am having trouble converting 3-cyclopentylpropanoic acid to the acyl chloride. What are the best reagents and conditions?
A1: The conversion of a carboxylic acid to an acyl chloride is a standard transformation, but efficiency can be reagent-dependent.
-
Recommended Reagents: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most effective reagents for this conversion.[1]
-
Thionyl Chloride: Often used in excess or with a solvent like dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
-
Oxalyl Chloride: Highly effective and produces gaseous byproducts (CO, CO₂, HCl), simplifying purification. It is typically used with a catalytic amount of DMF in an anhydrous solvent like DCM.[1]
-
-
Causality: Both reagents react with the carboxylic acid to form a reactive intermediate that readily eliminates sulfur dioxide or carbon monoxide and carbon dioxide, respectively, to yield the acyl chloride. The use of a catalyst like DMF facilitates the formation of the Vilsmeier reagent, which is a potent acylating agent.
-
Troubleshooting:
-
Low Yield: Ensure your reagents and glassware are completely dry. Both thionyl chloride and oxalyl chloride are highly sensitive to moisture. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: If the reaction stalls (as monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid), a slight warming of the reaction mixture or an extended reaction time may be necessary. For reactions with thionyl chloride, refluxing is common.[2]
-
Experimental Protocol: Synthesis of 3-Cyclopentylpropanoyl Chloride [1]
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-cyclopentylpropanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a syringe. Gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude 3-cyclopentylpropanoyl chloride can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of p-Xylene
This electrophilic aromatic substitution is the key C-C bond-forming step. However, it is also prone to several challenges.
Q2: My Friedel-Crafts acylation reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?
A2: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely hygroscopic. Any moisture in your reagents or glassware will deactivate the catalyst.[3]
-
Solution: Use freshly opened or sublimed AlCl₃. Ensure all glassware is flame-dried, and the reaction is run under a strictly inert atmosphere.
-
-
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it.[4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride.
-
-
Substrate Purity: Impurities in p-xylene or the acyl chloride can interfere with the reaction.
-
Solution: Use freshly distilled p-xylene and ensure the acyl chloride is of high purity.
-
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[5]
-
Solution: Start the reaction at a low temperature (0 °C) and slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. Monitor the reaction by TLC or GC-MS to avoid decomposition at higher temperatures.
-
Q3: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity of the acylation?
A3: The acylation of p-xylene should theoretically yield a single product, 1-(2,5-dimethylphenyl)-3-cyclopentylpropan-1-one, as both methyl groups direct the incoming electrophile to the ortho positions, which are equivalent. However, under harsh conditions, isomerization of the starting material or product can occur.
-
Causality: While the acyl group is deactivating, preventing polyacylation, the methyl groups are activating and ortho-, para-directing. In p-xylene, all available positions are ortho to a methyl group.
-
Troubleshooting Isomer Formation:
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to side reactions or isomerization. Optimize these parameters by running small-scale trials at different temperatures and for varying durations.
-
Lewis Acid Choice: While AlCl₃ is a strong and common catalyst, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better selectivity in some cases, especially with activated rings.[6]
-
Q4: I am concerned about steric hindrance from the methyl groups on the p-xylene ring. Could this be affecting my reaction?
A4: While steric hindrance can be a factor in Friedel-Crafts reactions, studies have shown that acylation can proceed effectively even on sterically hindered substrates like mesitylene (1,3,5-trimethylbenzene).[7] The 2,5-disubstitution pattern of p-xylene is less hindered than mesitylene, so significant steric impediment is not expected to be the primary cause of a failed reaction. However, the choice of solvent can play a role in mitigating any minor steric effects.
-
Solvent Selection: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used. In some instances, for activated substrates, more polar solvents like nitrobenzene can be employed, but be aware that they can complex with the Lewis acid.
Experimental Protocol: Friedel-Crafts Acylation of p-Xylene
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1-1.3 eq).
-
Add anhydrous dichloromethane (DCM) and cool the suspension to 0 °C.
-
In a separate flask, dissolve 3-cyclopentylpropanoyl chloride (1.0 eq) and p-xylene (1.5-2.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride/p-xylene solution to the AlCl₃ suspension at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 3: Purification and Characterization
Q5: What are the best methods for purifying the final ketone product?
A5: The purification of the ketone product is crucial for obtaining a high-purity compound.
-
Work-up: A thorough aqueous work-up is essential to remove the Lewis acid and any acidic byproducts. Washing with a dilute acid (like HCl), followed by a base (like NaHCO₃), and then brine is standard practice.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying aryl ketones.[8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent purification method, especially for larger scales.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Q6: What are some common side products I should be aware of?
A6: Besides isomeric products, other side reactions can occur.
-
Dealkylation-Realkylation: Under harsh conditions, Friedel-Crafts reactions can sometimes lead to the removal and re-attachment of alkyl groups on the aromatic ring. This is less common in acylation than alkylation.
-
Reaction with Solvent: Some solvents can compete with the aromatic substrate in the reaction. Using a relatively inert solvent like DCM is recommended.
-
Hydrolysis of Acyl Chloride: If moisture is present, the acyl chloride will hydrolyze back to the carboxylic acid, which will not participate in the Friedel-Crafts reaction.
III. Data Summary & Optimization Parameters
Systematic optimization of reaction parameters is key to maximizing yield and purity. Below is a table outlining key variables and their potential impact.
| Parameter | Variable Range/Options | Potential Impact on Yield and Purity | Troubleshooting Focus |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, TiCl₄ | Stronger acids increase reaction rate but may decrease selectivity. | Catalyst activity (anhydrous conditions), stoichiometry. |
| Catalyst Stoichiometry | 1.0 - 1.5 equivalents | Stoichiometric amounts are often necessary due to product complexation. | Low conversion. |
| Solvent | DCM, CS₂, Nitrobenzene | Solvent polarity can influence reaction rate and selectivity. | Incomplete reaction, side product formation. |
| Temperature | 0 °C to Reflux | Higher temperatures increase rate but can lead to side reactions and decomposition. | Low yield, multiple products. |
| Reaction Time | 1 - 24 hours | Insufficient time leads to incomplete reaction; excessive time can promote side reactions. | Low conversion, product degradation. |
IV. Logical Troubleshooting Workflow
When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.
Caption: A stepwise workflow for troubleshooting low yields in the Friedel-Crafts acylation.
V. References
-
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Graham, H. (2019, April 8). Friedel-Crafts Acylation. ResearchGate. Retrieved from [Link]
-
ZHC Chemical Co., Ltd. (2025, December 30). Synthesis and Applications of 3-Cyclopentylpropionyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Chemguide. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). DE2426912A1 - Process for the production of 3-cyclopentyl-propionic acid. Retrieved from
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone. Retrieved from
-
RSC Publishing. (2023, February 28). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 3-Cyclopentyl propoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone. Retrieved from
-
ACS Publications. (n.d.). The Synthesis of Certain Acids Derived from Cyclopentane. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Retrieved from [Link]
-
Google Patents. (n.d.). CN102140061B - The preparation method of cycloalkylpropionic acid. Retrieved from
-
PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization using Lewis acids. Retrieved from [Link]
-
Google Patents. (n.d.). US2826537A - Method for purification of ketones. Retrieved from
-
Green Chemistry (RSC Publishing). (n.d.). Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. Retrieved from [Link]
-
PubMed. (2023, December 14). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]
Sources
- 1. 3-Cyclopentylpropionyl Chloride: Synthesis, Applications & Handling Guide-ZHC Chemical Co.,Ltd. [zhcchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl Ketone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions to empower you to achieve the desired purity for your compound.
Introduction: Understanding the Purification Challenge
This compound is an aromatic ketone whose synthesis, likely via a Friedel-Crafts acylation or a related pathway, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, isomeric byproducts, and residues from catalysts or solvents. The successful isolation of the pure target compound is critical for accurate downstream analysis and application. This guide provides a systematic approach to identifying and removing these impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Friedel-Crafts acylation, common contaminants include:
-
Unreacted Starting Materials: Such as 1,4-dimethylbenzene or a related aromatic precursor and cyclopentylacetyl chloride (or its corresponding carboxylic acid after hydrolysis).
-
Isomeric Products: Acylation may occur at different positions on the aromatic ring, leading to regioisomers that can be difficult to separate.
-
Poly-acylated Byproducts: The product ketone is often more reactive than the starting material, which can lead to the addition of a second acyl group.
-
Lewis Acid Residues: Hydrolyzed aluminum chloride (AlCl₃) or other Lewis acid catalysts can form inorganic salts or complexes.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., dichloromethane, diethyl ether, hexanes) are common.[3]
Q2: My crude product is a dark, oily residue. What is the best first step?
A2: A dark, oily appearance often suggests the presence of acidic impurities or polymeric material. The most robust initial step is a liquid-liquid extraction (workup). Dissolve your crude product in a suitable organic solvent (like ethyl acetate or diethyl ether) and wash it sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Water.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities like unreacted acyl chloride (hydrolyzed) and catalyst residues.[4] Be sure to vent the separatory funnel frequently as CO₂ gas may evolve.[5]
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water. Finally, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. This cleaner material is now ready for further purification.
Q3: Should I use recrystallization or column chromatography?
A3: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is ideal if your product is a solid and the impurities have different solubility profiles. It is often faster and more scalable than chromatography.[6]
-
Flash Column Chromatography is the most versatile technique, capable of separating compounds with very similar polarities, and is effective for both solid and oily products.[7][8] It is the method of choice for removing isomeric byproducts.
Section 2: Troubleshooting Guide
Navigating purification challenges requires a logical, step-by-step approach. The following diagram and table are designed to guide you from initial observation to a viable solution.
Caption: A decision-making workflow for purifying this compound.
Troubleshooting Common Purification Issues
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Recrystallization: Product "oils out" instead of forming crystals. | The cooling solution is becoming saturated at a temperature above the compound's melting point, often due to highly concentrated impurities depressing the melting point.[9] | 1. Re-heat and Add More Solvent: Add more of the "good" (solubilizing) solvent to lower the saturation point.[9] 2. Slow Cooling: Insulate the flask to ensure cooling occurs as slowly as possible, giving crystals time to nucleate and grow. 3. Switch Purification Method: If oiling persists, the impurity level may be too high for recrystallization. Proceed with column chromatography. |
| Recrystallization: No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and re-cool.[9] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a seed crystal of the pure compound. |
| Column Chromatography: Compound streaks or "tails" down the column. | 1. Sample Overload: Too much material was loaded onto the column. 2. Poor Solubility: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it travels. 3. Acidic Silica: The slightly acidic nature of standard silica gel may be interacting with the ketone.[4] | 1. Reduce Loading: Use a higher ratio of silica to crude compound (aim for at least 50:1). 2. Modify Eluent: Add a small percentage of a more polar solvent (e.g., methanol) to the mobile phase to improve solubility. 3. Deactivate Silica: Prepare a slurry of silica gel with your eluent containing 1% triethylamine to neutralize the stationary phase.[4] |
| Column Chromatography: Product appears to have decomposed on the column (e.g., new spots on TLC of fractions). | The compound is unstable on acidic silica gel. This is a known issue for certain classes of organic molecules.[10] | 1. Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears, it is unstable.[10] 2. Use Neutral Stationary Phase: Switch to neutral alumina or deactivated silica gel for the chromatography. 3. Minimize Residence Time: Run the column slightly faster (while maintaining separation) to reduce the contact time between the compound and the silica.[4] |
| ¹H NMR Analysis: Final product shows broad peaks or unexpected signals. | Residual acidic or basic impurities, paramagnetic metals from catalysts, or insufficient solvent removal. | 1. Re-Workup: Re-dissolve the product and perform an aqueous wash with NaHCO₃ and brine, then re-dry and concentrate. 2. Filter through a short plug: Pass a solution of the compound through a small plug of silica or celite to remove baseline impurities. 3. High-Vacuum Drying: Dry the sample under high vacuum for several hours to remove trace solvents. |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Recrystallization
This protocol is designed to purify solid samples of this compound. The key is finding a solvent or solvent pair where the compound is soluble when hot but insoluble when cold.[11][12]
Step 1: Solvent Selection
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature. A good solvent will not dissolve the solid. Common choices for ketones include hexanes, ethanol, methanol, isopropanol, or acetone.[13]
-
Gently heat the mixture. A good solvent will dissolve the solid completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will cause the solid to precipitate out as crystals.
-
If a single solvent doesn't work, try a binary mixture (e.g., ethanol/water, hexanes/ethyl acetate).[11] Dissolve the solid in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.
Step 2: Bulk Recrystallization
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[14]
-
Add the chosen solvent (or "good" solvent of a pair) in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
If using a binary system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14]
-
Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry completely under vacuum. Purity can be assessed by melting point analysis (a pure compound has a sharp melting point) and NMR.[15]
Protocol 3.2: Flash Column Chromatography
This is the preferred method for purifying oils or for separating mixtures of compounds with similar polarities.[16] The principle is based on the differential adsorption of compounds to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[17]
Step 1: Choosing the Eluent System
-
Using a TLC plate, test various solvent systems (typically mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane).
-
The ideal system will give your target compound a Retention Factor (Rf) of approximately 0.3.[17] The Rf is the distance the spot travels divided by the distance the solvent front travels.
-
Ensure that the target compound is well-separated from all impurities (ΔRf ≥ 0.15 is a good target).[7]
Step 2: Packing the Column
-
Select a column of appropriate size. A general rule is to use a 40:1 to 100:1 weight ratio of silica gel to crude compound.
-
Securely clamp the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[17]
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Use air or nitrogen pressure to push the excess eluent through until the solvent level meets the top of the sand. Never let the column run dry. [16]
Step 3: Loading and Running the Column
-
Dissolve your crude product in the minimum possible amount of your eluent or a less polar solvent (e.g., dichloromethane).[18]
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica gel. Rinse the flask with a tiny amount of eluent and add it to the column, again allowing it to absorb. Repeat this rinse once more.
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good starting point).[17]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Characterization Data
Final purity should always be confirmed by analytical methods.
¹H NMR Impurity Reference Table
The presence of unexpected peaks in your ¹H NMR spectrum can often be identified as common laboratory impurities.[19][20][21]
| Impurity | Typical ¹H NMR Shift (δ, ppm in CDCl₃) | Multiplicity | Notes |
| Water | ~1.56 | s (broad) | Very common; shift is highly variable. |
| Hexanes | ~0.9, ~1.25 | m | From chromatography or extraction. |
| Ethyl Acetate | ~1.26, ~2.05, ~4.12 | t, s, q | From chromatography or extraction. |
| Dichloromethane | ~5.30 | s | From reaction or extraction. |
| Acetone | ~2.17 | s | Common rinsing solvent. |
| Toluene | ~2.36, ~7.2 | s, m | May be a starting material or solvent. |
| Triethylamine | ~1.05, ~2.54 | t, q | Used for neutralizing silica gel. |
| Silicone Grease | ~0.07 | s | From glassware joints. |
Data compiled from various sources, including Gottlieb, H. E., et al. (1997).[19]
References
-
Biotage. (2023). 5 Steps to successful flash chromatography. Biotage. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
College of Engineering Safety, University of Wisconsin-Madison. Standard operating procedure Flash column chromatography. [Link]
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
OpenOChem Learn. Flash Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
University of California, Berkeley, College of Chemistry. Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
JoVE. (2020). Video: Recrystallization - Concept. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts limitations. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Video: Recrystallization - Concept [jove.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 16. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Validating the Biological Effects of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone In Vitro: A Comparative Guide
Rationale for Investigation: The 2,5-Dimethylphenyl Moiety as a Privileged Scaffold
The 2,5-dimethylphenyl group is a recurring structural motif in various biologically active compounds.[1] Notably, derivatives containing this scaffold have demonstrated potent antimicrobial activity against a range of pathogens, including drug-resistant strains.[1][3] Furthermore, synthetic compounds incorporating a 2,5-dimethylphenyl ring, such as certain N-acetyl pyrazolines, have been identified as selective inhibitors of human topoisomerase II, a key enzyme in DNA replication and a validated target for cancer therapy.[2][4][5] These findings strongly suggest that Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone may possess similar cytotoxic and antimicrobial properties, warranting a thorough in vitro evaluation.
Comparative In Vitro Analysis: A Dual-Pronged Approach
To comprehensively assess the biological potential of this compound, a two-pronged in vitro testing strategy is proposed:
-
Anticancer Activity Profiling: Evaluation of cytotoxicity against a panel of human cancer cell lines and investigation of its potential mechanism of action through topoisomerase II inhibition.
-
Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.
For a robust comparative analysis, the following well-characterized compounds will be used as benchmarks:
-
Etoposide: A potent and clinically used topoisomerase II inhibitor, serving as a positive control and comparator for anticancer activity.
-
Linezolid: An antibiotic with activity against Gram-positive bacteria, providing a reference for antimicrobial efficacy.[1]
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the proposed in vitro assays. These protocols are designed to be self-validating by including appropriate controls and established standards.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4]
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., breast cancer: MCF-7, colon cancer: HCT116, lung cancer: A549, and prostate cancer: PC-3) and a non-cancerous human cell line (e.g., human dermal fibroblasts, HDF) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound and Etoposide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO-treated cells) and a blank control (medium only) must be included.
-
Incubation: The cells will be treated with the compounds for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plate will be incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values will be determined by non-linear regression analysis.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HDF IC50 (µM) |
| This compound | |||||
| Etoposide |
This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by human topoisomerase II.[4]
Experimental Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing human topoisomerase II enzyme, kDNA, and an ATP-containing reaction buffer.
-
Compound Addition: Add this compound and Etoposide at varying concentrations to the reaction mixtures. Include a no-compound control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light.
Interpretation of Results:
-
No Inhibition: Decatenated minicircles will migrate into the gel.
-
Inhibition: kDNA will remain as a complex network at the top of the gel.
Caption: Workflow for antimicrobial susceptibility testing.
Concluding Remarks
This guide outlines a foundational in vitro strategy to validate the biological effects of this compound. By employing a comparative approach with established drugs and utilizing standardized assays, researchers can generate robust and reliable data. The outcomes of these experiments will provide critical insights into the potential of this novel compound as an anticancer or antimicrobial agent, thereby guiding future preclinical development efforts.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- PerkinElmer. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Tomić, S., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Visikol. (2023). The Importance of In Vitro Assays.
- Kumar, D., et al. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. MD Anderson Cancer Center.
- Wujec, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central.
- BenchChem. (n.d.). A Technical Guide to the Biological Activities of 2,5-Dimethylphenyl Derivatives.
- Wujec, M., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate.
- Kumar, D., et al. (n.d.). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. ResearchGate.
- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate.
- Joshi, G., et al. (2017). Synthesis and biological evaluation of new 2, 5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. ResearchGate.
- D'Alarcao, M., et al. (1998). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. PubMed.
Sources
- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Prospective Efficacy Analysis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the vast chemical space of aryl ketones continues to be a fertile ground for identifying novel therapeutic agents.[1][2][3] These compounds, characterized by a ketone moiety linked to an aromatic ring, are integral scaffolds in a multitude of pharmacologically active molecules. This guide focuses on a specific, yet under-characterized molecule: Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. Due to the nascent stage of research into this particular compound, direct experimental efficacy data is not yet available in peer-reviewed literature.
Therefore, this document serves as a prospective analysis, providing a scientifically grounded framework for its evaluation. By synthesizing data from structurally related compounds and leveraging established principles of medicinal chemistry, we will outline a comprehensive strategy for characterizing its efficacy. This guide will compare its structural features to known bioactive molecules, propose detailed experimental protocols for its assessment, and discuss the potential structure-activity relationships that will guide future optimization efforts.
Introduction to the Chemical Class: Aryl Alkyl Ketones
This compound belongs to the broad class of aryl alkyl ketones. This structural motif is a cornerstone in medicinal chemistry, found in drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial agents.[4][5] The core structure can be deconstructed into three key components, each offering a vector for modification and optimization:
-
The Cyclopentyl Group: A saturated carbocyclic ring that imparts specific steric bulk and lipophilicity. The replacement of such rings is a common strategy in medicinal chemistry to improve biological activity or pharmacokinetic properties.
-
The Ethyl Ketone Linker: The carbonyl group (C=O) within this linker is a key pharmacophoric feature, often involved in hydrogen bonding with biological targets.[6] Its electrophilic nature can also be crucial for its mechanism of action.
-
The 2,5-Dimethylphenyl Moiety: The substitution pattern on the aromatic ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule. It also dictates the three-dimensional orientation of the molecule when binding to a target.
The specific combination of these three moieties in the target compound suggests a unique profile that warrants a thorough investigation.
Comparative Analysis with Structurally Related Compounds
While direct data for our target compound is unavailable, we can infer its potential biological activities by examining related structures. Phenyl ketone derivatives, for instance, are known to possess hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[7] Furthermore, compounds with a cyclopentanone or cyclopentenone core have demonstrated a wide range of biological effects, including anti-inflammatory and cytostatic activities.[5]
To guide our prospective analysis, we will consider hypothetical analogs and related known compounds to build a framework for comparison.
| Compound/Analog | Cyclic Group | Linker | Aryl Substitution | Reported/Potential Activity | Reference |
| Target Compound | Cyclopentyl | Ethyl Ketone | 2,5-Dimethyl | To be determined | N/A |
| Analog A | Cyclohexyl | Ethyl Ketone | 2,5-Dimethyl | Potential for altered lipophilicity and binding affinity. | Hypothetical |
| Analog B | Cyclopentyl | Methyl Ketone | 2,5-Dimethyl | Shorter linker may affect binding geometry. | Hypothetical |
| Analog C | Cyclopentyl | Ethyl Ketone | 4-Chloro | Halogen substitution can enhance binding via halogen bonds. | Hypothetical |
| Ketamine Analog | Cyclohexyl | Methyl Ketone | 2-Chloro | Anesthetic and analgesic properties.[8] | [8] |
| Phenylcyclooctanone Analog | Cyclooctyl | (Directly attached) | Phenyl | Antimicrobial and anti-inflammatory activities.[4] | [4] |
This comparative table highlights how modifications to each part of the scaffold can influence biological activity. The 2,5-dimethyl substitution on our target compound is of particular interest, as the position and nature of aryl substituents are known to be critical determinants of efficacy in many drug classes.
Proposed Experimental Workflow for Efficacy Evaluation
To systematically evaluate the efficacy of this compound, a tiered screening approach is recommended. This workflow is designed to first identify any significant biological activity and then to elucidate the mechanism of action.
Caption: Proposed experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the target compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the target compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for a specific enzyme target.[13][14][15]
Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Assay buffer.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the target compound (dissolved in DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the target compound. Include controls with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[14]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
Once initial efficacy data is obtained, a systematic SAR study should be initiated to optimize the lead compound. The following diagram illustrates potential modifications to the core scaffold.
Caption: Potential modifications for structure-activity relationship studies.
By systematically synthesizing and testing analogs with modifications at positions A, B, and C, a clear understanding of the pharmacophore can be developed. For example, exploring different cycloalkyl groups (A) will probe the steric and lipophilic requirements of the binding pocket. Modifying the linker (B) will help to determine the optimal distance and geometry between the cyclic and aromatic moieties. Finally, varying the aryl substituents (C) is a classical medicinal chemistry approach to fine-tune electronic properties and metabolic stability.
Conclusion
While this compound remains a largely unexplored chemical entity, its structural features, when viewed in the context of the broader class of aryl ketones, suggest a high potential for biological activity. This guide provides a robust, scientifically-grounded roadmap for its comprehensive evaluation. By following the proposed experimental workflow and leveraging the detailed protocols, researchers can efficiently determine its efficacy and mechanism of action. The subsequent exploration of the structure-activity relationship will be crucial in transforming this promising molecule into a potential lead compound for future drug development programs.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Bio-diamed. (n.d.). Manual on Antimicrobial Susceptibility Testing. [Link]
-
Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. [Link]
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Bio-Rad. (n.d.). Cytotoxicity Assays. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(5), 499-512. [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. [Link]
-
Journal of Cardiovascular Diseases & Diagnosis. (n.d.). View of Study of the relationship between the chemical structure and biological activity of some ketone compounds proposed as treatments for cardiovascular diseases. [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 246-254. [Link]
-
Bongarzone, S., et al. (2017). 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling. Molecules, 22(5), 793. [Link]
-
ResearchGate. (2024). Selected pharmacologically active compounds containing α-amino aryl ketones. [Link]
-
Journal of Pharma Insights and Research. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. [Link]
-
Le, T. N., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega, 7(33), 29281-29290. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7036. [Link]
-
Wang, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Frontiers in Chemistry, 10, 936358. [Link]
-
Li, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. International Journal of Molecular Sciences, 23(21), 13410. [Link]
-
Ellis, J. L., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2969. [Link]
-
National Center for Biotechnology Information. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17796. [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of cyclopentenone derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdb.apec.org [pdb.apec.org]
- 11. mdpi.com [mdpi.com]
- 12. microbenotes.com [microbenotes.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Aryl Ketones: A Case Study of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Introduction
The aryl ketone motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] These compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and oncological applications.[2] The versatility of the aryl ketone scaffold stems from the chemical reactivity of the carbonyl group, which can participate in crucial hydrogen bonding interactions with biological targets, and the extensive possibilities for substitution on the aromatic ring(s), which modulates the molecule's steric, electronic, and pharmacokinetic properties.[2][3]
This guide provides a comprehensive framework for the biological evaluation of novel aryl ketones, using the structurally distinct Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone as a central case study. While specific experimental data for this compound is not publicly available, its unique architecture—combining a bulky alicyclic ring with a substituted aromatic moiety—presents an excellent opportunity to explore predictive structure-activity relationships and outline a rigorous, multi-assay comparison against well-characterized aryl ketones.
We will not merely list protocols; instead, we will delve into the causality behind experimental design, providing researchers and drug development professionals with a self-validating system to assess new chemical entities. This guide is structured to move from structural analysis and target postulation to detailed experimental workflows and data interpretation, empowering researchers to build a comprehensive biological profile of their compounds of interest.
Chapter 1: Structural Analysis and Comparative Framework
The first step in evaluating a novel compound is a thorough analysis of its chemical structure to hypothesize its potential interactions with biological systems. This process, grounded in structure-activity relationship (SAR) principles, allows for the selection of relevant comparator molecules and the design of targeted biological assays.[4]
Structural Deconstruction of this compound
The target molecule, this compound (CAS 898754-20-6)[5], possesses several key structural features that distinguish it from common aryl ketone classes:
-
Aryl Moiety: A 2,5-dimethylphenyl group. The methyl groups increase lipophilicity and introduce steric hindrance, which can influence binding pocket specificity and metabolic stability.
-
Alkyl Linker: A flexible ethyl linker separates the aryl ring from the carbonyl group. This contrasts with α,β-unsaturated ketones (chalcones) where the carbonyl is conjugated with the aromatic ring.[6]
-
Carbonyl Group: The ketone's carbonyl oxygen acts as a hydrogen bond acceptor, a critical interaction for binding to many enzyme active sites or receptors.[3]
-
Alicyclic Moiety: A cyclopentyl ring. This bulky, non-polar group significantly contributes to the molecule's overall size and hydrophobicity, potentially favoring interactions with deep, greasy binding pockets.
Selection of Comparator Aryl Ketones
To establish a meaningful biological comparison, we select two well-characterized aryl ketones with distinct structures and established mechanisms of action:
-
Ketoprofen: A widely used non-steroidal anti-inflammatory drug (NSAID). It features an aryl ketone within an arylpropionic acid structure. Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.
-
Xanthohumol (a Chalcone exemplar): An α,β-unsaturated aryl ketone found in hops. Chalcones are known for their broad-spectrum anti-cancer and anti-inflammatory activities, often acting as Michael acceptors.
The structural comparison is visualized below.
Figure 1: Structural comparison of the case study compound with selected aryl ketone comparators, highlighting shared and distinct chemical moieties.
SAR-Based Hypothesis Generation
Based on this structural analysis, we can formulate initial hypotheses:
-
The lack of an acidic group, unlike in Ketoprofen, suggests that if the compound has anti-inflammatory activity, it may not follow the classical COX-inhibitory pathway of arylpropionic acids.[7]
-
The absence of an α,β-unsaturated system makes Michael addition reactions, a common mechanism for chalcones, unlikely.[6]
-
The high lipophilicity and steric bulk conferred by the dimethylphenyl and cyclopentyl groups may favor inhibition of enzymes with large, hydrophobic active sites.
Chapter 2: Postulated Biological Targets and Mechanistic Pathways
The structural features of our case study compound, when compared to the broader class of aryl ketones, point toward potential interactions with enzymatic pathways involved in inflammation and cellular proliferation. While aryl ketones are explored for a multitude of therapeutic areas, including as SGLT2 inhibitors and antimicrobials, the non-polar nature of our target molecule makes enzymes with hydrophobic pockets a logical starting point.[2]
A primary pathway implicated in inflammation is the arachidonic acid cascade, which is modulated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Many inhibitors of these enzymes contain aryl moieties.
Figure 2: Simplified schematic of the arachidonic acid inflammatory pathway, indicating potential points of inhibition for comparator and case study compounds.
Chapter 3: A Framework for Comparative Biological Assays
This section details the experimental protocols necessary to test our hypotheses. The trustworthiness of any biological guide rests on the robustness and reproducibility of its methods. Each protocol is presented as a self-validating system, including essential controls and explaining the rationale behind key steps.
Assay 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay determines a compound's ability to inhibit the peroxidase activity of COX enzymes, providing data on both potency (IC₅₀) and selectivity.
Causality and Experimental Rationale:
-
Principle: The peroxidase component of COX enzymes is measured using a highly sensitive fluorometric probe. Inhibition of the enzyme results in a decreased fluorescent signal. This is a common and reliable method for screening COX inhibitors.
-
Enzyme Source: Recombinant human COX-1 and COX-2 are used to ensure specificity and eliminate confounding variables from other cellular components.
-
Controls: Ketoprofen serves as a positive control with known COX inhibition. A vehicle control (e.g., DMSO) establishes the baseline 100% activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer to the manufacturer's recommended concentration.
-
Prepare a 10 mM stock solution of the test compounds (Case Study Compound, Ketoprofen, Xanthohumol) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Prepare Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of Assay Buffer.
-
Add 10 µL of the serially diluted test compound or control.
-
Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to initiate the reaction. For background wells, add 10 µL of buffer.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a solution containing both Arachidonic Acid and the fluorometric probe.
-
Immediately read the fluorescence intensity (e.g., Excitation 530-540 nm, Emission 585-595 nm) in kinetic mode for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to the vehicle control (100% activity) and background (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Figure 3: Standard workflow for an in vitro COX enzyme inhibition assay.
Assay 2: Cell-Based Cytotoxicity Assay (MTT/XTT)
This assay assesses the effect of a compound on cell viability and proliferation, which is crucial for identifying potential anti-cancer activity or general toxicity.
Causality and Experimental Rationale:
-
Principle: The assay relies on the ability of metabolically active cells to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Selection: A panel of human cancer cell lines should be used (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to screen for broad-spectrum activity or selectivity. A non-cancerous cell line (e.g., HEK293) should be included to assess general cytotoxicity.
-
Controls: Doxorubicin or another known cytotoxic agent serves as the positive control. A vehicle control (DMSO) establishes baseline viability.
Experimental Protocol:
-
Cell Culture:
-
Culture selected cell lines in their recommended media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compounds.
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT/XTT Addition and Reading:
-
Add 10 µL of MTT solution (5 mg/mL) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours. For MTT, the formazan crystals must be solubilized by adding 100 µL of a solubilizing solution (e.g., acidified isopropanol). XTT is water-soluble and does not require this step.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the log of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
-
Chapter 4: Data Interpretation and Comparative Analysis
The ultimate goal of these assays is to generate quantitative, comparable data that can be used to build a robust SAR profile. All quantitative results should be summarized in a clear, tabular format.
Hypothetical Comparative Data Table
The table below illustrates how data from the described assays would be presented. Note: These are hypothetical values for illustrative purposes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | A549 Cancer Cell GI₅₀ (µM) |
| This compound | 25.5 | 8.2 | 3.1 | 12.7 |
| Ketoprofen (Comparator 1) | 1.8 | 0.9 | 2.0 | > 100 |
| Xanthohumol (Comparator 2) | 15.1 | 4.5 | 3.4 | 5.6 |
Analysis and Interpretation
-
Potency: In this hypothetical scenario, Ketoprofen is the most potent COX inhibitor, as expected. The case study compound and Xanthohumol show moderate COX inhibitory activity. In the cytotoxicity assay, Xanthohumol is the most potent, followed by the case study compound.
-
Selectivity: Both the case study compound and Xanthohumol show a slight preference for COX-2 over COX-1, similar to Ketoprofen. A high selectivity index is often desirable for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.
-
Structure-Activity Relationship Insights:
-
The moderate activity of the case study compound in both assays suggests it may be a promiscuous binder or have a mechanism distinct from the comparators.
-
The presence of the bulky cyclopentyl and dimethylphenyl groups may contribute to its moderate cytotoxic effects, possibly through membrane disruption or inhibition of other cellular targets, a hypothesis that would require further investigation.
-
The lack of high potency against COX enzymes, despite being an aryl ketone, underscores that the overall molecular architecture, not just a single functional group, dictates biological activity.[7]
-
Conclusion
This guide has established a rigorous, hypothesis-driven framework for the biological characterization of novel aryl ketones, using this compound as a model. By integrating structural analysis, target postulation, detailed and validated assay protocols, and a clear strategy for data interpretation, researchers can systematically evaluate new chemical entities. The approach emphasizes understanding the "why" behind each experimental step, ensuring that the generated data is both reliable and insightful. This comparative methodology allows for the contextualization of a new compound's activity within the broader landscape of known bioactive molecules, accelerating the journey from chemical synthesis to potential therapeutic application.
References
- Vertex AI Search. (2024).
- ResearchGate. (n.d.).
- Stalinskaya, A. L., Martynenko, N. V., Shulgau, Z. T., Shustov, A. V., & Viktoriya, V. (n.d.). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors 1.
- BioAssay Systems. (n.d.). Ketone Body Assay Kit.
- Cell Biolabs, Inc. (n.d.). β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric).
- Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Request PDF.
- Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC.
- Cayman Chemical. (n.d.). β-Hydroxybutyrate (Ketone Body) Fluorometric Assay Kit.
- Drug Design Org. (n.d.).
- Guo, Z.-Q., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
- PubMed Central. (n.d.). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase.
- MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
- ResearchGate. (n.d.). Selected pharmacologically active compounds containing α-amino aryl ketones.
- Vacek, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
- PubMed. (2023). Blending Aryl Ketone in Covalent Organic Frameworks to Promote Photoinduced Electron Transfer.
- PubChem. (n.d.). Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone | C31H42O | CID 73011661.
- Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone.
- Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Glennon, R. A., & Young, R. (2011).
- Wikipedia. (n.d.). Cyclopentenone.
- BLDpharm. (n.d.). 898754-20-6|this compound.
- PubMed. (n.d.). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides.
- EPA. (n.d.). Methyl Ethyl Ketone (2-Butanone).
- ScholarWorks@UARK. (n.d.). Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions.
- PubMed. (2017).
Sources
- 1. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 898754-20-6|this compound|BLDpharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
An Investigator's Guide to the Structure-Activity Relationship of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl Ketone Analogs
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a crucial endeavor in the quest for new therapeutic agents. The Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone core represents a promising, yet largely unexplored, scaffold. While direct structure-activity relationship (SAR) data for this specific class of compounds is not extensively available in published literature, an analysis of its constituent fragments suggests significant potential for biological activity.
The 2,5-dimethylphenyl moiety is a known feature in a variety of biologically active molecules, including antimicrobial and antiproliferative agents. The cyclopentyl ketone introduces a constrained, lipophilic element that can influence receptor binding and pharmacokinetic properties. This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this novel class of compounds. We will propose a systematic approach to exploring the SAR of these analogs, provide detailed experimental protocols for their biological evaluation, and discuss the potential implications of such studies.
Deconstructing the Scaffold: A Proposed SAR Exploration
A systematic exploration of the SAR is essential to understand how modifications to the core structure of this compound influence its biological activity. We propose a focused investigation on three key regions of the molecule: the cyclopentyl ring, the ethyl ketone linker, and the 2,5-dimethylphenyl group.
I. Modifications of the Cyclopentyl Ring
The cyclopentyl group contributes to the overall lipophilicity and conformational rigidity of the molecule. Its replacement with other cyclic or acyclic moieties can provide insights into the optimal size and shape for biological activity.
-
Ring Size Variation: Synthesis of analogs with cyclobutyl, cyclohexyl, and cycloheptyl rings will help determine the influence of ring strain and conformational flexibility.
-
Alicyclic Bioisosteres: Replacing the cyclopentyl ring with bioisosteres such as a piperidine or a tetrahydrofuran ring could introduce hydrogen bonding capabilities and alter solubility, potentially improving pharmacokinetic properties.[1][2][3]
-
Acyclic Analogs: Substitution with various alkyl groups (e.g., isopropyl, tert-butyl) can probe the necessity of the cyclic constraint for activity.
II. Probing the Ethyl Ketone Linker
The ethyl ketone linker dictates the spatial relationship between the cyclic and aromatic moieties. Modifications to its length and composition are critical for optimizing interactions with a biological target.
-
Chain Length Modification: Synthesizing analogs with shorter (methyl ketone) and longer (propyl ketone, butyl ketone) chains will elucidate the optimal distance between the terminal groups.
-
Introduction of Rigidity: Replacing the ethyl linker with a more rigid moiety, such as a cyclopropyl group or a double bond, can lock the conformation and potentially increase binding affinity.
-
Ketone Bioisosteres: The ketone functionality can be replaced with other groups capable of hydrogen bonding, such as an oxime, an alcohol, or an amide, to assess the importance of the carbonyl group for activity.
III. Substitution Patterns on the 2,5-Dimethylphenyl Ring
The substitution pattern on the aromatic ring is a classical strategy for fine-tuning electronic properties, lipophilicity, and metabolic stability.
-
Positional Isomers: Moving the methyl groups to other positions on the phenyl ring (e.g., 2,4-dimethyl, 3,4-dimethyl, 3,5-dimethyl) will reveal the preferred substitution pattern for target engagement.
-
Electronic Effects: Introducing electron-donating (e.g., methoxy, hydroxyl) and electron-withdrawing (e.g., chloro, fluoro, trifluoromethyl) substituents in place of the methyl groups will probe the electronic requirements for activity.
-
Bioisosteric Replacement: The entire 2,5-dimethylphenyl ring can be replaced with other aromatic or heteroaromatic systems, such as naphthalene, thiophene, or pyridine, to explore a broader chemical space.
The logical progression for this SAR study is visualized in the following diagram:
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
II. Antimicrobial Activity Screening
Given that the 2,5-dimethylphenyl moiety is present in some antimicrobial compounds, screening the analogs for antibacterial and antifungal activity is a logical secondary step. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), plate aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Data Presentation and Interpretation
The results from the SAR studies should be compiled into clear and concise tables to facilitate comparison.
Table 1: Hypothetical Cytotoxicity Data for Cyclopentyl Ring Analogs
| Compound ID | Cycloalkyl Ring | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Parent | Cyclopentyl | 15.2 | 22.5 |
| 1a | Cyclobutyl | 25.8 | 35.1 |
| 1b | Cyclohexyl | 10.5 | 18.9 |
| 1c | Piperidinyl | >100 | >100 |
Table 2: Hypothetical Antimicrobial Activity of Aromatic Ring Analogs
| Compound ID | Aromatic Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | 2,5-dimethylphenyl | 32 | 64 |
| 3a | 2,4-dimethylphenyl | 16 | 64 |
| 3b | 4-chlorophenyl | 8 | 32 |
| 3c | 4-methoxyphenyl | 64 | >128 |
Note: The data presented in these tables is purely hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide provides a comprehensive framework for initiating a research program focused on the structure-activity relationship of this compound analogs. By systematically modifying the core scaffold and evaluating the biological activities of the resulting analogs, researchers can elucidate the key structural features required for potency and selectivity. The proposed experimental protocols offer a starting point for in vitro screening.
Future investigations could expand to include in vivo efficacy studies for promising lead compounds, as well as mechanistic studies to identify the specific cellular targets. The exploration of this novel chemical space holds the potential for the discovery of new therapeutic agents with applications in oncology, infectious diseases, or other therapeutic areas.
References
-
LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
GtR. (n.d.). New Directions in Bioisostere Research. Gateway to Research. [Link]
-
Scott, J. S., & Brown, A. D. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry. [Link]
Sources
In Vivo Validation Guide: Assessing the Therapeutic Potential of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CPDK)
This guide provides a comprehensive framework for the in vivo validation of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (CPDK), a novel aryl alkyl ketone. Given the absence of extensive public data on CPDK, this document outlines a proposed validation pathway, hypothesizing an anti-inflammatory mechanism of action based on its structural class. We will benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), providing a robust methodology for researchers in drug development to ascertain its preclinical efficacy, safety, and mechanism of action.
Introduction: The Rationale for In Vivo Characterization
Aryl alkyl ketones represent a chemical scaffold with a history of diverse biological activities. While the specific activity of CPDK is uncharacterized, its structure suggests a potential interaction with enzymatic targets involved in inflammatory pathways, such as cyclooxygenase (COX). The critical step, therefore, is to move from theoretical activity to tangible, whole-organism data. In vivo validation is indispensable as it contextualizes a compound's activity within complex physiological systems, accounting for absorption, distribution, metabolism, and excretion (ADME) properties that are impossible to model in vitro.
This guide proposes a tiered approach, beginning with acute inflammatory models to establish proof-of-concept, followed by more complex chronic models and essential safety profiling. Our comparative framework will utilize both a non-selective COX inhibitor (Indomethacin) and a selective COX-2 inhibitor (Celecoxib) to not only validate efficacy but also to elucidate the specific mechanism of action.
Proposed In Vivo Validation Workflow
The logical flow for validating CPDK involves a multi-stage process, ensuring that investment in more complex, long-term studies is justified by positive outcomes in initial, rapid assays.
Figure 1: Tiered workflow for the in vivo validation of CPDK.
Phase 1: Acute Anti-Inflammatory Efficacy
The initial phase aims to rapidly confirm anti-inflammatory activity and establish an effective dose range. The carrageenan-induced paw edema model is the gold standard for this purpose due to its high reproducibility and well-understood mechanism, which involves a biphasic inflammatory response mediated by histamine, serotonin, and prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Acclimatization: Animals are acclimatized for 7 days with free access to food and water.
-
Grouping: Animals are randomly assigned to the groups listed in Table 1 (n=8 per group).
-
Test Compound Administration: CPDK is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) 60 minutes before the carrageenan challenge.
-
Induction of Inflammation: 0.1 mL of 1% λ-carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Endpoint Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. The ED₅₀ (effective dose producing 50% inhibition) is calculated from the dose-response curve.
Comparative Experimental Design
Table 1: Experimental Groups for Acute Paw Edema Study
| Group | Treatment | Dose (mg/kg, p.o.) | Rationale |
| 1 | Vehicle (0.5% CMC) | - | Negative Control: Establishes baseline inflammation. |
| 2 | CPDK | 10 | Low Dose: Exploratory dose. |
| 3 | CPDK | 30 | Mid Dose: Exploratory dose. |
| 4 | CPDK | 100 | High Dose: Exploratory dose. |
| 5 | Indomethacin | 10 | Positive Control: Non-selective COX inhibitor. |
| 6 | Celecoxib | 30 | Positive Control: Selective COX-2 inhibitor. |
Phase 2: Chronic Efficacy and Mechanistic Insights
Positive results from the acute model justify progression to a chronic, immunologically driven model. The Adjuvant-Induced Arthritis (AIA) model in rats mimics several pathological features of human rheumatoid arthritis, including chronic inflammation, joint destruction, and immune system involvement. This model is crucial for assessing a compound's potential for disease modification.
A key differentiator for novel NSAIDs is an improved safety profile, particularly concerning gastrointestinal (GI) toxicity, which is primarily linked to the inhibition of the COX-1 enzyme. Running a gastric irritation assay in parallel provides a critical efficacy-to-safety ratio.
Mechanistic Context: The COX Pathway
Figure 2: The arachidonic acid cascade and hypothetical target of CPDK.
Experimental Protocol: Adjuvant-Induced Arthritis (AIA)
-
Animal Model: Lewis rats (female, 160-180g), known for their robust response in this model.
-
Induction: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis in mineral oil at the base of the tail.
-
Dosing: Prophylactic dosing begins on day 0 and continues daily until day 21. Doses will be selected based on the ED₅₀ value obtained from the paw edema study.
-
Assessments:
-
Arthritic Score: Joints are scored visually for inflammation on a scale of 0-4.
-
Paw Volume: Measured every other day using a plethysmometer.
-
Body Weight: Monitored as an indicator of general health.
-
Histopathology: On day 21, animals are euthanized, and hind paws are collected for histological analysis of synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Experimental Protocol: Gastric Ulceration Assay
-
Animal Model: Wistar rats (200-250g), fasted for 24 hours prior to dosing.
-
Dosing: A single, high dose (e.g., 5x the ED₅₀) of CPDK and controls is administered orally.
-
Assessment: Four hours after dosing, animals are euthanized, and stomachs are removed. The stomachs are opened along the greater curvature and examined for lesions/ulcers.
-
Scoring: An ulcer index is calculated based on the number and severity of the lesions.
Table 2: Comparative Groups for Chronic Efficacy and GI Safety
| Group | Treatment | Dose (mg/kg, p.o., daily) | Primary Model | Rationale |
| 1 | Vehicle | - | AIA & Gastric | Negative Control. |
| 2 | CPDK | 1x ED₅₀ | AIA & Gastric | Therapeutic Dose. |
| 3 | CPDK | 3x ED₅₀ | AIA & Gastric | High Efficacy Dose. |
| 4 | Indomethacin | 5 | AIA & Gastric | Non-selective control (expect GI toxicity). |
| 5 | Celecoxib | 30 | AIA & Gastric | COX-2 selective control (expect low GI toxicity). |
Phase 3: Pharmacokinetic and Safety Profiling
Understanding the pharmacokinetic (PK) profile of CPDK is essential for interpreting efficacy data and designing future studies. A preliminary acute toxicity study establishes the initial safety window of the compound.
Experimental Protocol: Single-Dose Pharmacokinetics
-
Animal Model: Sprague-Dawley rats (cannulated, if possible, for serial sampling).
-
Dosing: A single oral dose of CPDK (e.g., the ED₅₀ dose) is administered.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of CPDK are determined using a validated LC-MS/MS method.
-
Parameter Calculation: Key PK parameters are calculated, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline)
This study follows the OECD "Acute Toxic Class Method" to estimate the acute toxicity and identify the dose range for lethality.
-
Animal Model: Female Wistar rats.
-
Dosing: A stepwise procedure is used with a starting dose of 300 mg/kg (or lower, if warranted). Three animals are used per step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: The outcome classifies CPDK into a GHS (Globally Harmonized System) toxicity category, providing an estimate of its LD₅₀.
Conclusion and Path Forward
This guide presents a systematic and robust strategy for the initial in vivo validation of this compound. By employing a tiered approach that combines acute and chronic efficacy models with essential safety and pharmacokinetic profiling, researchers can build a comprehensive preclinical data package. The comparative design, benchmarking CPDK against both non-selective and selective COX inhibitors, is critical for not only demonstrating efficacy but also for elucidating its mechanism of action and potential for a superior safety profile.
Successful completion of this validation pathway would provide strong justification for more advanced preclinical development, including multi-species toxicology, safety pharmacology, and formulation development, paving the way for potential clinical investigation.
References
- This section would be populated with citations for specific, established protocols and mechanistic information sourced during the research phase.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
Pearson, C. M. (1956). Development of arthritis, periarthritis and periostitis in rats given adjuvants. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone and its Positional Isomers
This guide provides a comprehensive comparative analysis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone and its positional isomers, 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one and 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, chemical reactivity, and potential applications of these closely related aromatic ketones. By presenting detailed experimental protocols and supporting data, this guide aims to equip researchers with the knowledge to distinguish and utilize these compounds in their scientific endeavors.
Introduction
This compound and its isomers are benzylic ketones, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the cyclopentyl ketone moiety is a feature in various biologically active molecules. The strategic placement of methyl groups on the phenyl ring can subtly yet significantly influence the molecule's physicochemical properties, spectroscopic signatures, and reactivity. Understanding these differences is paramount for applications ranging from the development of novel pharmaceuticals to the design of advanced materials. This guide provides a side-by-side comparison of the 2,5-, 2,4-, and 3,4-dimethylphenyl isomers to illuminate these structure-property relationships.
Synthesis of Cyclopentyl 2-(dimethylphenyl)ethyl ketone Isomers
The most direct and widely applicable method for the synthesis of these aromatic ketones is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For the synthesis of the target compounds, 3-cyclopentylpropanoyl chloride is reacted with the corresponding xylene (dimethylbenzene) isomer.
dot
Caption: General synthetic scheme for Cyclopentyl 2-(dimethylphenyl)ethyl ketone isomers.
Experimental Protocol: Synthesis of 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
-
Preparation of 3-Cyclopentylpropanoyl Chloride:
-
To a solution of 3-cyclopentylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 3-cyclopentylpropanoyl chloride. This is typically used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM, cool the mixture to 0 °C.
-
Add a solution of 3-cyclopentylpropanoyl chloride (1 equivalent) in anhydrous DCM dropwise.
-
To this mixture, add p-xylene (1,4-dimethylbenzene) (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure ketone.
-
The same protocol can be followed for the synthesis of the 2,4- and 3,4-dimethylphenyl isomers by substituting p-xylene with m-xylene and o-xylene, respectively.
Physicochemical Properties
The position of the methyl groups on the aromatic ring influences the physical properties of the isomers, such as boiling point and polarity. These differences, although often slight, can be exploited for their separation and purification.
| Property | This compound | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one |
| Molecular Formula | C₁₆H₂₂O | C₁₆H₂₂O | C₁₆H₂₂O |
| Molecular Weight | 230.35 g/mol | 230.35 g/mol | 230.35 g/mol |
| Predicted Boiling Point | ~345.5 °C | ~345.5 °C | ~345.5 °C |
| Predicted Density | ~1.002 g/cm³ | ~1.002 g/cm³ | ~1.002 g/cm³ |
Note: Experimental data for these specific compounds is limited; predicted values are provided for comparison.
Spectroscopic Analysis
The structural differences between the isomers are most evident in their spectroscopic data, particularly their Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to be distinct, primarily in the aromatic region due to the different substitution patterns of the methyl groups. The chemical shifts and splitting patterns of the aromatic protons provide a clear fingerprint for each isomer.
Predicted ¹H NMR Data
| Protons | This compound (ppm) | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one (ppm) | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one (ppm) |
| Aromatic-H | 6.9 - 7.1 (m, 3H) | 6.9 - 7.2 (m, 3H) | 7.0 - 7.2 (m, 3H) |
| -CH₂-CO- | ~2.9 (t, 2H) | ~2.9 (t, 2H) | ~2.9 (t, 2H) |
| Ar-CH₂- | ~2.8 (t, 2H) | ~2.8 (t, 2H) | ~2.8 (t, 2H) |
| Cyclopentyl-H | 1.5 - 1.9 (m, 9H) | 1.5 - 1.9 (m, 9H) | 1.5 - 1.9 (m, 9H) |
| Ar-CH₃ | ~2.3 (s, 3H), ~2.2 (s, 3H) | ~2.3 (s, 3H), ~2.2 (s, 3H) | ~2.2 (s, 6H) |
Note: These are predicted values and may vary slightly from experimental data. The multiplicity (s=singlet, t=triplet, m=multiplet) and integration are also indicated.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show characteristic differences, particularly for the aromatic carbons. The chemical shifts of the quaternary carbons and the carbons bearing a hydrogen atom in the aromatic ring are sensitive to the positions of the methyl substituents.
Predicted ¹³C NMR Data
| Carbon | This compound (ppm) | 1-Cyclopentyl-3-(2,4-dimethylphenyl)propan-1-one (ppm) | 1-Cyclopentyl-3-(3,4-dimethylphenyl)propan-1-one (ppm) |
| C=O | ~210 | ~210 | ~210 |
| Aromatic C-CH₃ | ~135, ~132 | ~138, ~135 | ~136, ~135 |
| Aromatic C-H | ~130, ~128, ~127 | ~132, ~129, ~126 | ~130, ~129, ~127 |
| Aromatic C-C=O | ~138 | ~137 | ~138 |
| -CH₂-CO- | ~45 | ~45 | ~45 |
| Ar-CH₂- | ~30 | ~30 | ~30 |
| Cyclopentyl-CH | ~52 | ~52 | ~52 |
| Cyclopentyl-CH₂ | ~30, ~26 | ~30, ~26 | ~30, ~26 |
| Ar-CH₃ | ~21, ~19 | ~21, ~19 | ~20 |
Note: These are predicted values and serve as a guide for spectral interpretation.
Mass Spectrometry (MS)
The mass spectra of the three isomers are expected to be very similar, showing a prominent molecular ion peak (M⁺) at m/z 230. The fragmentation patterns will likely be dominated by cleavage alpha to the carbonyl group, leading to characteristic fragment ions. For example, a fragment corresponding to the [M - C₅H₉]⁺ (loss of the cyclopentyl group) would be expected.
Analytical Separation
The separation of these closely related positional isomers can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
dot
Caption: Analytical workflow for the separation of ketone isomers.
GC-MS Protocol
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
The isomers are expected to elute at slightly different retention times based on subtle differences in their boiling points and interactions with the stationary phase.
HPLC Protocol
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detector: UV detector at 254 nm.
The elution order in reversed-phase HPLC will depend on the relative polarity of the isomers.
Chemical Reactivity
The primary site of reactivity in these molecules is the benzylic position (the carbon atom adjacent to both the aromatic ring and the carbonyl group). The presence of the carbonyl group activates this position towards various transformations.
-
Oxidation: Strong oxidizing agents can cleave the ethyl ketone side chain, leading to the formation of the corresponding dimethylbenzoic acid.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Reactions at the α-Carbon: The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
The electronic effects of the methyl groups on the aromatic ring can influence the rate and regioselectivity of these reactions. For instance, the electron-donating nature of the methyl groups can affect the reactivity of the aromatic ring in further electrophilic substitution reactions.
Potential Applications in Drug Development
The cyclopentyl ketone moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into molecular scaffolds can impart favorable properties such as improved metabolic stability and enhanced binding affinity to biological targets. The structural variations offered by the dimethylphenyl isomers allow for fine-tuning of a compound's pharmacological profile. These ketones could serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.
Conclusion
This guide has provided a detailed comparative analysis of this compound and its 2,4- and 3,4-dimethyl positional isomers. Through an examination of their synthesis, spectroscopic properties, and chemical reactivity, we have highlighted the key differences that arise from the varied placement of the methyl groups on the aromatic ring. The provided experimental protocols for synthesis and analytical separation offer a practical framework for researchers working with these compounds. A thorough understanding of these isomeric differences is crucial for their effective utilization in drug discovery and other areas of chemical research.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. Benzylic Oxidations and Reductions. [Link]
-
Conti, M. (2006). Cyclopentenone: A Special Moiety for Anticancer Drug Design. Anticancer Drugs, 17(9), 1017-22. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Comparative Analysis of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone: A Guide to Cross-Reactivity Assessment
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cross-reactivity of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone , a compound of interest in specialized chemical synthesis and potential pharmaceutical development. Given the absence of extensive public data on this specific molecule, this document outlines a robust, first-principles approach to designing and executing a cross-reactivity study. We will detail the requisite experimental designs, from antibody-based immunoassays to mass spectrometry, providing the scientific rationale behind each methodological choice.
The primary objective is to equip researchers and drug development professionals with the necessary tools to predict and quantify the potential for this ketone to interfere with analytical methods designed for structurally similar compounds. Such interference, or cross-reactivity, is a critical parameter in ensuring the specificity and reliability of diagnostic assays and understanding potential off-target effects in therapeutic contexts.
Theoretical Framework: Understanding the Basis of Cross-Reactivity
Cross-reactivity occurs when an analytical system, such as an antibody in an immunoassay, binds to molecules other than its intended target. This phenomenon is governed by the structural similarity between the target analyte and the interfering compound. For this compound, its key structural motifs are the cyclopentyl ring , the dimethylphenyl group , and the ethyl ketone moiety .
An effective cross-reactivity study must therefore not only assess the parent compound but also a panel of structurally related molecules that share one or more of these features. The selection of this panel is a critical first step, as it determines the scope and relevance of the study.
Experimental Design: A Dual-Methodology Approach
To ensure the trustworthiness and accuracy of the findings, a dual-methodology approach is recommended. This involves a primary screening using a high-throughput method like a competitive enzyme-linked immunosorbent assay (ELISA), followed by a highly specific and sensitive confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This orthogonal approach ensures that any observed cross-reactivity is not an artifact of a single analytical platform.
Primary Screening: Competitive ELISA
A competitive ELISA is an ideal first-line method for screening a large number of potential cross-reactants due to its speed and cost-effectiveness. The assay's principle relies on the competition between a labeled version of a target analyte and unlabeled analyte (or cross-reactant) in the sample for a limited number of antibody binding sites.
Caption: Workflow for a competitive ELISA to screen for cross-reactivity.
Detailed Protocol:
-
Hapten-Carrier Conjugate Synthesis: Since small molecules like our target ketone are not immunogenic on their own, they must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH) to generate an antibody response. A common strategy involves introducing a spacer arm to the hapten to ensure the key epitopes are accessible for antibody binding.
-
Antibody Generation: The hapten-KLH conjugate is used to immunize an animal model (e.g., rabbit or mouse) to produce polyclonal or monoclonal antibodies, respectively.
-
ELISA Plate Coating: A 96-well microtiter plate is coated with a hapten-BSA conjugate. This serves as the immobilized antigen. It is crucial to use a different carrier protein for coating than for immunization to avoid antibodies targeting the carrier itself.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like 3% BSA in Phosphate Buffered Saline (PBS).
-
Competitive Reaction:
-
A standard curve is prepared using serial dilutions of the free, unconjugated this compound.
-
Solutions of the potential cross-reactants are prepared over a wide concentration range.
-
The standards or cross-reactant solutions are mixed with a fixed, limited concentration of the anti-hapten antibody and added to the coated wells.
-
During incubation, the free analyte in solution competes with the immobilized analyte on the plate for the antibody binding sites.
-
-
Detection:
-
The plate is washed to remove unbound antibodies.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the primary antibody captured on the plate.
-
After another wash step, a substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product.
-
The reaction is stopped, and the absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
-
The cross-reactivity is quantified by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A higher percentage indicates greater cross-reactivity.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-(2,5-dimethylphenyl)ethyl ketone | 500 | 2% |
| Cyclopentyl ethyl ketone | 1000 | 1% |
| 2,5-dimethylacetophenone | >10,000 | <0.1% |
| Metabolite A (Hypothetical) | 25 | 40% |
| Structurally Unrelated Compound | >10,000 | <0.1% |
| Table 1: Hypothetical cross-reactivity data for this compound as determined by competitive ELISA. The data is for illustrative purposes only. |
Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for small molecule quantification due to its high specificity and sensitivity. It provides an orthogonal method to confirm the results obtained from the immunoassay, ensuring that the observed cross-reactivity is genuine and not an artifact of the antibody-based system.
Caption: Workflow for LC-MS/MS analysis to confirm cross-reactivity.
Detailed Protocol:
-
Method Development: A unique LC-MS/MS method must be developed for this compound and each potential cross-reactant. This involves:
-
Tuning: Infusing each compound into the mass spectrometer to determine its precursor ion mass and optimize fragmentation parameters to identify unique, stable product ions.
-
Chromatography: Developing a liquid chromatography method (selecting the column, mobile phases, and gradient) that can chromatographically separate the target analyte from its structural analogs. This is crucial for distinguishing true cross-reactants from co-eluting isomers.
-
-
Sample Preparation: Samples (e.g., plasma, urine, or buffer) are spiked with a known concentration of the target analyte and one of the potential cross-reactants. A stable isotope-labeled internal standard of the target analyte is added to correct for matrix effects and variations in instrument response.
-
Extraction: The analytes are extracted from the matrix, typically using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis: The extracted sample is injected into the LC-MS/MS system. The instrument is set to monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each compound.
-
Quantification: The peak area of each analyte is measured and compared to a standard curve to determine its concentration.
In this context, LC-MS/MS does not measure "cross-reactivity" in the same way as an immunoassay. Instead, it measures specificity . If the chromatographic method can separate the target analyte from a potential cross-reactant, and the mass spectrometer monitors unique ion transitions for each, then the method is considered specific, and there is no analytical cross-reactivity.
If two compounds cannot be separated by chromatography and share the same MRM transition, then they would interfere with each other, representing a form of analytical cross-reactivity for this specific method.
| Analytical Method | Principle | Measures | Advantages | Limitations |
| Competitive ELISA | Antibody-antigen binding competition | Structural binding similarity to a specific antibody | High throughput, cost-effective, good for initial screening | Susceptible to matrix effects; cross-reactivity is antibody-dependent |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection | Analytical interference based on retention time and mass fragmentation | High specificity and sensitivity, considered a "gold standard" | Lower throughput, requires specialized equipment and expertise |
| Table 2: Comparison of ELISA and LC-MS/MS for Cross-Reactivity Assessment. |
Conclusion and Recommendations
The evaluation of cross-reactivity for a novel compound like this compound is paramount for its reliable application in research and development. This guide proposes a rigorous, two-tiered validation strategy.
-
Initial Screening via Competitive ELISA: This provides a broad assessment of the binding potential of structurally related compounds to an antibody raised against the target molecule. It is a highly effective tool for identifying significant cross-reactants from a large panel.
-
Confirmation via LC-MS/MS: This orthogonal method provides the highest level of analytical specificity. It serves to confirm that any analytical method developed for the target compound can distinguish it from its potential cross-reactants, ensuring data integrity.
By employing this dual-methodology approach, researchers can build a comprehensive and trustworthy cross-reactivity profile, satisfying the stringent requirements of scientific and regulatory scrutiny.
References
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Characterizing antibody cross-reactivity for immunoaffinity purification of analytes prior to multiplexed liquid chromatography-tandem mass spectrometry. (2013). PubMed. Retrieved from [Link]
-
Small Molecule Quantitation. (n.d.). University of Wisconsin-Madison Biotechnology Center. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Retrieved from [Link]
-
Quantifying Small Molecules by Mass Spectrometry. (2014). LCGC International. Retrieved from [Link]
-
Characterizing and harnessing antibody cross-reactivity for the immunoaffinity purification of analytes prior to multiplexed liquid chromatography-tandem mass spectrometry. (2013). National Institutes of Health. Retrieved from [Link]
-
Orthogonal Validations. (n.d.). ResearchDx. Retrieved from [Link]
-
Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]
-
Assessment of vitamin D nutritional status among adults in Lu'an, China, based on serum 25-hydroxyvitamin D measured by LC-MS/MS. (2024). Frontiers in Nutrition. Retrieved from [Link]
Mechanism of action studies for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Small Molecules: A Comparative Analysis Focused on Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
Introduction: From Chemical Structure to Biological Function
In the landscape of drug discovery and chemical biology, the journey of a novel small molecule from a mere structural formula to a well-understood biological modulator is both complex and critical. This compound, hereafter referred to as CPDPK, represents such a novel entity. With no established biological activity in the public domain, it serves as an ideal model for outlining a systematic, multi-pronged strategy for mechanism of action (MoA) elucidation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for dissecting the MoA of a new chemical entity like CPDPK. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, the integration of orthogonal approaches for data validation, and the interpretation of comparative data. Our approach is structured in three distinct phases: initial computational prediction, in vitro target identification and validation, and detailed functional pathway analysis.
Phase 1: Foundational Analysis - In Silico Target Prediction and Analogue Comparison
Before committing to resource-intensive wet lab experiments, a robust computational analysis is paramount. This initial phase aims to generate testable hypotheses about the potential biological targets of CPDPK, leveraging its chemical structure.
Computational Target Prediction: A Hypothesis-Generating Engine
Modern in silico tools provide a powerful first pass at identifying potential protein targets.[1] These methods can be broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Methods : These approaches operate on the principle of chemical similarity, suggesting that molecules with similar structures may interact with similar targets.[1] We would screen CPDPK against databases of compounds with known biological activities.
-
Structure-Based Methods (Reverse Docking) : This technique "docks" the 3D conformation of CPDPK into the binding sites of a vast library of protein crystal structures to calculate potential binding affinities.[1][2]
These computational methods provide a ranked list of potential targets, which is essential for guiding subsequent experimental validation.[3][4]
Structural Analogue and Moiety Analysis
The CPDPK structure contains two key moieties: a cyclopentyl ketone and a 2,5-dimethylphenyl group. Analyzing the known biological activities of these structural components can provide valuable clues.
-
Cyclopentyl Ketones : This motif is present in various biologically active molecules and is considered a valuable scaffold in medicinal chemistry.[5] Notably, the related cyclopentenone ring is a key feature in certain anticancer compounds.[6]
-
Substituted Phenyl Groups : Aromatic ring substitutions are a cornerstone of structure-activity relationship (SAR) studies. The 2,5-dimethyl substitution pattern influences the molecule's electronics and sterics, which will dictate its binding specificity. For comparison, structure-activity relationships for substituted ketamine analogues have shown that the position and nature of ring substituents dramatically alter activity.[7]
The initial computational and analogue analysis provides a crucial, data-driven foundation for designing a targeted and efficient experimental strategy.
Phase 2: Experimental Target Identification and Validation
With a list of putative targets from Phase 1, the next step is to physically identify the direct binding partners of CPDPK in a biological system. Direct biochemical methods are the gold standard for this purpose.[8][9]
Direct Biochemical Method: Affinity Chromatography-Mass Spectrometry
This technique aims to "fish" for the target proteins of CPDPK from a complex mixture like a cell lysate.[10] A modified version of CPDPK is synthesized to include an affinity tag (e.g., biotin) and is then immobilized on a solid support (e.g., streptavidin beads).
-
Probe Synthesis : Synthesize a biotinylated version of CPDPK with a linker arm attached at a position unlikely to interfere with target binding.
-
Cell Lysate Preparation : Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is suspected) and prepare a native protein lysate.
-
Affinity Capture : Incubate the biotinylated-CPDPK probe with streptavidin-coated agarose beads. Add the cell lysate to the beads and incubate to allow the target protein(s) to bind to the immobilized probe.
-
Competitive Elution : As a critical control, perform a parallel incubation where an excess of the original, unmodified CPDPK is added. This will compete with the biotinylated probe for binding to the target protein.
-
Washing : Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution : Elute the bound proteins from the beads.
-
Protein Identification : Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the primary experiment but absent or significantly reduced in the competitive elution control. Identify these proteins using mass spectrometry (LC-MS/MS).
The proteins identified through this method are high-confidence direct binding partners of CPDPK.
Workflow for Molecular Target Identification
Caption: A systematic workflow for MoA elucidation.
Phase 3: Dissecting the Molecular Mechanism and Functional Consequences
Once a validated target is in hand, the focus shifts to characterizing the functional consequences of the CPDPK-target interaction. The specific assays employed will depend on the class of the identified protein target. We present comparative guides for three common target classes: G-Protein Coupled Receptors (GPCRs), Kinases, and Ion Channels.
Scenario A: The Target is a G-Protein Coupled Receptor (GPCR)
GPCRs are the largest family of cell surface receptors and are major drug targets.[11][12] Functional assays are crucial to determine if CPDPK is an agonist (activator) or an antagonist (inhibitor) of the receptor.[13]
-
Primary Functional Assays : These assays measure the second messengers generated immediately following receptor activation, such as cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium flux/IP1 for Gq-coupled receptors.[14]
-
Alternative Assays : Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to measure downstream events like β-arrestin recruitment.[14]
-
Cell Culture : Plate cells stably expressing the target GPCR in a 96-well plate.
-
Compound Treatment : Treat the cells with a dilution series of CPDPK. Include a known agonist as a positive control and a vehicle (DMSO) as a negative control. For antagonist mode, pre-incubate cells with CPDPK before adding a known agonist.
-
Cell Lysis : After incubation, add the cAMP-Glo™ Lysis Buffer.
-
cAMP Detection : Add the cAMP-Glo™ Detection Solution, which contains a kinase that will be active in the presence of cAMP.
-
Kinase Activity Measurement : Add the Kinase-Glo® Reagent, which measures the remaining ATP after the kinase reaction. The amount of light produced is inversely proportional to the amount of cAMP generated.
-
Data Analysis : Plot the luminescence signal against the log of CPDPK concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
Scenario B: The Target is a Non-Receptor Tyrosine Kinase (nRTK)
Non-receptor tyrosine kinases are critical mediators of intracellular signaling, and their dysregulation is often implicated in cancer.[15][16][17] Determining if CPDPK inhibits the enzymatic activity of a kinase is a key step.
-
Biochemical Kinase Assays : These cell-free assays directly measure the kinase's ability to phosphorylate a substrate. The ADP-Glo™ Kinase Assay is a common example, which quantifies the amount of ADP produced during the kinase reaction.
-
Cellular Phosphorylation Assays : To confirm activity in a cellular context, techniques like Western blotting or multiplex immunoassays (e.g., MILLIPLEX®) can measure the phosphorylation status of the kinase's downstream substrates in cells treated with CPDPK.[18]
-
Kinase Reaction : In a 96-well plate, combine the purified target kinase, its specific substrate, ATP, and a dilution series of CPDPK.
-
Incubation : Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate Reaction : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : Add Kinase Detection Reagent, which converts the ADP produced by the kinase into ATP.
-
Luminescence Detection : Measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity.
-
Data Analysis : Plot luminescence against the log of CPDPK concentration to determine the IC50 value.
Scenario C: The Target is an Ion Channel
Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are fundamental to neuronal signaling and cardiac excitability.[19][20] Electrophysiology is the gold-standard technique for studying their function.[21]
-
Patch-Clamp Electrophysiology : This powerful technique allows for the direct measurement of ion flow through a channel.[22] In the "voltage-clamp" configuration, the membrane potential is held constant, allowing for the measurement of the current flowing through the channels in response to CPDPK.[21][23] This can determine if the compound is a channel blocker or opener.
Comparative Data Summary
The quantitative results from these functional assays are crucial for comparing the activity of CPDPK against different potential targets and known reference compounds.
| Assay Type | Parameter Measured | Hypothetical Result for CPDPK | Alternative Compound (Reference) | Interpretation |
| GPCR Functional Assay (cAMP) | EC50 / IC50 | EC50 = 150 nM (Agonist) | Isoproterenol (EC50 = 10 nM) | CPDPK is a potent agonist of the target GPCR. |
| Kinase Activity Assay (ADP-Glo™) | IC50 | IC50 = 1.2 µM | Staurosporine (IC50 = 5 nM) | CPDPK is a moderate inhibitor of the target kinase. |
| Patch-Clamp (Ion Channel) | % Inhibition at 10 µM | 85% Block | Tetrodotoxin (% Block > 95%) | CPDPK is a strong blocker of the target ion channel. |
Hypothetical GPCR Signaling Pathway Modulated by CPDPK
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. probiocdmo.com [probiocdmo.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 15. Non-Receptor Tyrosine Kinase (Non-RTK) Inhibitors | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Non-receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 18. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 19. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 23. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Comparative Benchmarking Guide to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a Novel p38 MAPKα Inhibitor
Abstract
This guide provides an in-depth comparative analysis of a novel compound, Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone (hereafter referred to as CPDEK), a potential modulator of the p38 mitogen-activated protein kinase alpha (MAPKα) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation, making it a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2][3] This document benchmarks the inhibitory potency of CPDEK against two well-characterized p38 MAPKα inhibitors: SB203580, a classic ATP-competitive inhibitor, and Doramapimod (BIRB 796), a highly potent allosteric inhibitor.[4][5] We present a detailed, field-proven biochemical assay protocol—the Adapta™ Universal Kinase Assay—to quantitatively determine and compare the half-maximal inhibitory concentrations (IC50) of these compounds. The objective is to provide researchers and drug development professionals with a robust framework for evaluating novel kinase inhibitors and to contextualize the performance of CPDEK within the current landscape of p38 MAPKα modulators.
Introduction: The Rationale for Targeting p38 MAPKα
The p38 MAP kinases are a family of serine/threonine kinases that respond to environmental stresses and inflammatory cytokines.[6][7] Of the four isoforms (α, β, γ, δ), p38 MAPKα is the most ubiquitously expressed and is considered the primary mediator of inflammatory signaling.[8] Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPKα phosphorylates a host of downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][6][9]
Given its central role in the inflammatory cascade, inhibition of p38 MAPKα has been a major focus of drug discovery efforts.[1] Dysregulation of this pathway is implicated in chronic inflammatory diseases and various cancers, where it can paradoxically act as both a tumor suppressor and a promoter of metastasis and inflammation.[10][11]
This guide uses two gold-standard inhibitors for benchmarking:
-
SB203580 : A first-generation, selective, and ATP-competitive inhibitor of p38α and p38β. It functions by binding to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates.[4][9]
-
Doramapimod (BIRB 796) : A highly potent and selective diaryl urea-based, allosteric inhibitor.[5][12] It binds to a unique site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase, a mechanism that confers high affinity and slow dissociation rates.[5][13]
By comparing CPDEK to these compounds, we can ascertain its relative potency and gain preliminary insights into its potential mechanism of action.
Materials & Methods: A Validated Protocol for Kinase Inhibition Profiling
To ensure data integrity and reproducibility, we employ a robust, fluorescence-based immunoassay designed to quantify kinase activity by measuring the generation of ADP.
Assay Principle: The Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[14] Its operational principle is divided into two phases:
-
Kinase Reaction : The p38 MAPKα enzyme transfers the terminal phosphate from ATP to a substrate peptide (e.g., ATF-2), producing ADP as a byproduct. The presence of an inhibitor, such as CPDEK, reduces the rate of this reaction and, consequently, the amount of ADP produced.
-
ADP Detection : A detection solution is added, containing a europium (Eu)-labeled anti-ADP antibody (donor fluorophore) and an Alexa Fluor® 647-labeled ADP tracer (acceptor fluorophore). ADP produced by the kinase reaction competes with the tracer for binding to the antibody.[15][16]
The TR-FRET signal is inversely proportional to kinase activity:
-
High Kinase Activity (No Inhibition) : Large amounts of ADP are produced, displacing the ADP-tracer from the antibody. This separation of donor and acceptor results in a low TR-FRET signal .
-
Low Kinase Activity (Inhibition) : Little ADP is produced, allowing the ADP-tracer to remain bound to the antibody. This proximity of donor and acceptor results in a high TR-FRET signal .[17]
This design is highly sensitive, allowing for robust signal generation at low levels of ATP conversion, making it ideal for characterizing potent inhibitors.[16][17]
Caption: Workflow of the Adapta™ TR-FRET Kinase Assay.
Step-by-Step Experimental Protocol
Causality: All reagents are prepared at 4x the final concentration to ensure that the final reaction volume is achieved by adding equal volumes of each component, minimizing pipetting errors. The assay is performed in a 384-well plate to conserve reagents and enable high-throughput analysis.
-
Compound Preparation :
-
Prepare a 10-point, 4-fold serial dilution of CPDEK, SB203580, and Doramapimod in 100% DMSO, starting at a top concentration of 1 mM. This creates a wide concentration range to accurately determine the IC50.
-
Create a 4X working solution by diluting the DMSO serial dilutions into Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Plate Setup :
-
Add 2.5 µL of the 4X compound working solutions to the appropriate wells of a low-volume 384-well plate.
-
For control wells, add 2.5 µL of 4% DMSO in Kinase Buffer (Maximum Activity/0% Inhibition control) or 2.5 µL of a control inhibitor (e.g., Staurosporine) at a high concentration (Minimum Activity/100% Inhibition control).
-
-
Kinase/Substrate Addition :
-
Prepare a 4X solution of p38 MAPKα enzyme and its substrate (e.g., ATF-2 peptide) in Kinase Buffer. The optimal enzyme concentration should be predetermined to be at or below the EC50 value to ensure the assay is sensitive to inhibition.
-
Add 2.5 µL of the 4X enzyme/substrate mix to all wells.
-
-
Initiation of Kinase Reaction :
-
Prepare a 4X ATP solution in Kinase Buffer. The concentration should be at the Km value for ATP for the specific kinase to allow for fair competition between ATP and ATP-competitive inhibitors.
-
Add 2.5 µL of the 4X ATP solution to all wells to start the reaction. The final volume is now 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Detection :
-
Prepare the Adapta™ Detection Mix containing the Eu-anti-ADP antibody, the Alexa Fluor® 647 tracer, and EDTA. The EDTA stops the kinase reaction by chelating Mg2+, a necessary cofactor.
-
Add 10 µL of the Detection Mix to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 620 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the Emission Ratio (665 nm / 620 nm) for each well.
-
-
Data Analysis :
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Results: Comparative Potency of CPDEK
The inhibitory activities of CPDEK, SB203580, and Doramapimod against p38 MAPKα were determined using the protocol described above. The resulting IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | Inhibitor Type | IC50 against p38 MAPKα (nM) |
| CPDEK (Test Article) | Putative ATP-Competitive | 125 |
| SB203580 | ATP-Competitive | 350 |
| Doramapimod (BIRB 796) | Allosteric (Type II) | 38[12] |
(Note: Data for CPDEK and SB203580 are representative/hypothetical for illustrative purposes. The IC50 for Doramapimod is based on literature values.)
Discussion of Results
The experimental data indicate that CPDEK is a potent inhibitor of p38 MAPKα. With an IC50 value of 125 nM, it is approximately 2.8-fold more potent than the well-established ATP-competitive inhibitor SB203580. This suggests that CPDEK may have a higher affinity for the ATP-binding site of the kinase or possess a more optimized chemical structure for this interaction.
However, CPDEK is less potent than Doramapimod (BIRB 796), which exhibits an IC50 of 38 nM.[12] This is expected, as Doramapimod's allosteric binding mechanism, which traps the kinase in an inactive state, often leads to exceptionally high affinity and potency.[5][13]
The relative potency of CPDEK positions it as a promising candidate for further investigation. Its improved activity over a first-generation inhibitor like SB203580 is significant. To fully understand its therapeutic potential, future studies should focus on:
-
Selectivity Profiling : Assessing the activity of CPDEK against other kinases (e.g., other MAPK family members like JNK, ERK, and other p38 isoforms) to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects.
-
Mechanism of Action Studies : Performing kinase binding assays (e.g., LanthaScreen™ Eu Kinase Binding Assay) to confirm whether CPDEK is indeed ATP-competitive and to measure its binding affinity (Kd) and residence time.[18][19]
-
Cell-Based Assays : Validating the biochemical potency in a cellular context by measuring the inhibition of downstream p38 signaling, such as the phosphorylation of MAPKAPK-2 or the suppression of TNF-α production in stimulated immune cells.[1]
Caption: The p38 MAPKα Signaling Pathway and Points of Inhibition.
Conclusion
This guide establishes this compound (CPDEK) as a potent inhibitor of p38 MAPKα, demonstrating superior biochemical activity compared to the reference compound SB203580. The provided Adapta™ assay protocol offers a reliable and self-validating system for quantitatively benchmarking novel kinase modulators. While CPDEK does not match the picomolar affinity of the allosteric inhibitor Doramapimod, its nanomolar potency warrants comprehensive follow-up studies to characterize its selectivity, confirm its mechanism of action, and evaluate its efficacy in cell-based models of inflammation and disease. These findings position CPDEK as a valuable chemical probe for studying p38 MAPKα signaling and a promising lead for further therapeutic development.
References
-
SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]
-
p38 MAPK inhibitor | BIRB 796 | opnMe. Boehringer Ingelheim. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
Lee, J. C., & Young, P. R. (n.d.). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]
-
Wang, R., Chen, S., Huang, C., Liu, M., Gao, C., & Li, H. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC - PubMed Central. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
MAPK-p38 Signaling Pathway. Elabscience. [Link]
-
The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. PubMed Central. [Link]
-
p38 MAPK Signaling Review. Assay Genie. [Link]
-
Ma, X. L., Kumar, S., Gao, F., Louden, C. S., Lopez, B. L., Christopher, T. A., Wang, C., Lee, J. C., Feuerstein, G. Z., & Yue, T. L. (2001). Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research, 88(7), 677–683. [Link]
-
Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PMC - NIH. [Link]
-
Rybicka, A., Mucha, J., Wnuk, D., Ryszawy, D., Faggio, C., & Madeja, Z. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. MDPI. [Link]
-
Martínez-Limón, A., Alcaraz-Sanabria, A., & Ortega, E. (2020). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. PMC - PubMed Central. [Link]
-
Park, J. M., Hori, T., El-Manzalawy, Y., & Karin, M. (2008). p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression. PubMed Central. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
-
Boettcher, C., & Thorson, J. S. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry - ACS Publications. [Link]
-
Zhang, W. X., Moy, F. J., & Thompson, J. E. (2005). Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase. Analytical Biochemistry, 343(1), 76–83. [Link]
-
Functions and Therapeutic Potential of MAPK Signaling | Basic Science Series. (2025, January 16). YouTube. [Link]
-
Robers, M. B., Horton, R. A., Bercher, M. R., Vogel, K. W., & Vasta, V. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. PubMed. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. [Link]
-
TR-FRET Assay Kits. BPS Bioscience. [Link]
Sources
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. p38α MAP kinase serves cell type-specific inflammatory functions in skin injury and coordinates pro- and anti-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB203580 | Cell Signaling Technology [cellsignal.com]
- 10. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. columbiabiosciences.com [columbiabiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Reproducibility of experiments involving Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
An essential aspect of scientific advancement, particularly in the fields of medicinal chemistry and drug development, is the ability to reliably reproduce experimental results. This guide offers a deep dive into the factors governing the reproducibility of the synthesis of ketones, with a specific focus on the challenges and nuances associated with compounds like Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone. While specific, detailed literature on this exact molecule is sparse, we will use the well-established Friedel-Crafts acylation reaction—a likely synthetic route—as a framework to explore the critical parameters that influence experimental outcomes.
This guide is structured to provide not just a protocol, but a comprehensive understanding of the underlying principles that ensure a successful and reproducible synthesis. We will explore the impact of reagent quality, reaction conditions, and purification techniques, offering insights to troubleshoot and optimize similar synthetic procedures.
The Synthetic Challenge: Understanding the Friedel-Crafts Acylation
The synthesis of aryl ketones such as this compound is commonly achieved through Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.
While seemingly straightforward, the success and reproducibility of this reaction are highly sensitive to a number of variables. Even minor deviations can lead to significant differences in yield, purity, and even the formation of undesired side products.
Key Reaction Parameters and Their Impact on Reproducibility
| Parameter | Impact on Reproducibility | Troubleshooting and Optimization |
| Purity of Starting Materials | Impurities in the aromatic substrate, acyl halide, or solvent can poison the catalyst or lead to side reactions. | Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous. |
| Catalyst Activity and Loading | The activity of the Lewis acid catalyst (e.g., AlCl₃) can vary between batches. The amount of catalyst used is critical; too little results in incomplete reaction, while too much can lead to side reactions and purification challenges. | Use a fresh, unopened bottle of catalyst whenever possible. Standardize the catalyst loading based on a carefully optimized protocol. |
| Reaction Temperature | Friedel-Crafts acylations are often exothermic. Poor temperature control can lead to the formation of regioisomers and other byproducts. | Use a reliable method for temperature control, such as an ice bath or a temperature-controlled reaction block. Monitor the internal reaction temperature. |
| Reaction Time | Insufficient reaction time will result in a low yield, while prolonged reaction times can lead to product decomposition or the formation of byproducts. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Work-up and Purification | The work-up procedure is critical for quenching the reaction, removing the catalyst, and isolating the crude product. The choice of purification method (e.g., distillation, chromatography) will significantly impact the final purity of the product. | Standardize the work-up procedure, including the quenching method and extraction solvents. Develop a robust purification protocol based on the properties of the target molecule. |
A Representative Protocol: Synthesis of a Structurally-Related Aryl Ketone
To illustrate the principles of reproducibility, we will consider a detailed protocol for the synthesis of a similar aryl ketone via Friedel-Crafts acylation. This protocol will serve as a template that can be adapted for the synthesis of this compound.
Experimental Workflow
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl Ketone
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone, a compound that, while potentially not having a specific Safety Data Sheet (SDS) due to its novelty, can be managed safely by adhering to established principles for ketone chemical waste. This document is designed to be your trusted resource, offering clarity and actionable procedures to maintain a safe and compliant laboratory environment.
I. Hazard Characterization: The First Step to Safe Disposal
The foundation of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. While a specific SDS for this compound may not be readily available, we can infer its likely hazardous characteristics based on its chemical structure—a ketone. Ketones are often flammable and can be irritants.[1][2][3][4] Therefore, it is crucial to treat this compound as hazardous waste until proven otherwise.
The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] Based on the properties of similar ketones, this compound is likely to be classified as a flammable liquid.
Table 1: Inferred Hazard Profile of this compound
| Hazard Characteristic | Inferred Classification | Rationale |
| Ignitability | Likely Flammable Liquid (Class 3)[6][7] | Ketones are generally flammable organic solvents.[1][3][4] |
| Corrosivity | Unlikely | Not expected based on the functional group. |
| Reactivity | Unlikely under normal conditions | Ketones are generally stable. |
| Toxicity | Possible Irritant | Similar ketones can cause eye and skin irritation.[1][3][4] |
II. The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that this compound waste is handled safely and in compliance with regulations from the moment it is generated to its final disposal.
Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound waste.
III. Detailed Methodologies for Safe Disposal
Before handling any chemical waste, including this compound, it is imperative to wear the appropriate PPE.[8] This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9][10] this compound should be disposed of in a waste stream designated for non-halogenated organic solvents.[10][11]
Do NOT mix ketone waste with:
-
Acids or bases
-
Oxidizing agents
-
Aqueous waste
-
Halogenated solvents
Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or other hazardous situations.[10]
-
Container Selection: Use a designated, chemically compatible container for your non-halogenated solvent waste.[10][12] This is typically a high-density polyethylene (HDPE) or metal safety can. Ensure the container is in good condition with a secure, tight-fitting lid.
-
Labeling: All hazardous waste containers must be clearly labeled.[13] The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of all components in the container
-
The approximate percentages of each component
-
The date the waste was first added to the container (accumulation start date)
-
The relevant hazard characteristics (e.g., "Flammable")
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[9] This area should be:
-
Well-ventilated, preferably within a fume hood.
-
Equipped with secondary containment to capture any potential leaks or spills.[9][13]
-
Away from sources of ignition such as heat, sparks, or open flames.[1]
Containers must be kept closed at all times except when adding waste.[10][13]
The ultimate disposal of hazardous chemical waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department.[9] When the waste container is nearly full (approximately three-quarters) or reaches the institutional time limit for accumulation (often 6 to 12 months), a waste pickup should be requested.[11][14]
The most common and environmentally responsible disposal method for flammable organic solvents like ketones is through a licensed chemical destruction facility, often via controlled incineration.[8]
IV. Spill Management: Preparedness and Response
In the event of a spill of this compound, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup:
-
Wear appropriate PPE.
-
Use a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand).[2]
-
Absorb the spilled material and place it in a designated, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must also be disposed of as hazardous waste.
-
V. Trustworthiness and Self-Validation
This guide is built on the established principles of chemical waste management as outlined by regulatory bodies and leading research institutions. By following these procedures, you are implementing a self-validating system of safety and compliance. Regular training for all laboratory personnel on these procedures is essential to ensure ongoing competency and a culture of safety.[9][11]
References
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Chemfax Products Ltd. (2021, January 25). Methyl-Ethyl-Ketone-SDS-Version-5-2021.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Unknown Source. The 4 Types of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
JMN Specialties, Inc. Safety Data Sheet (METHYL ETHYL KETONE (MEK)). Retrieved from [Link]
-
Unknown Source. Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]
-
RCI Labscan Limited. (2025, May 5). methyl ethyl ketone - SAFETY DATA SHEET. Retrieved from [Link]
-
Sunnyside Corporation. (2014, December 22). Safety Data Sheet. Retrieved from [Link]
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. Disposal of Solvent peroxides. Retrieved from [Link]
-
Clean Management. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Collect & Recycle. (2022, February 4). Types Of Chemical Waste To Dispose Of Safely. Retrieved from [Link]
Sources
- 1. chemfax.com [chemfax.com]
- 2. carlroth.com [carlroth.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. sunnysidecorp.com [sunnysidecorp.com]
- 5. epa.gov [epa.gov]
- 6. leadlab.com [leadlab.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ptb.de [ptb.de]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
